R 761
Description
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Structure
2D Structure
Properties
IUPAC Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[4-(2-methylpropyl)piperazin-1-yl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25(29),26-octaen-13-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H63N3O12/c1-22(2)21-47-16-18-48(19-17-47)35-34-39(53)32-31(40(35)54)33-42(28(8)38(32)52)60-45(10,43(33)55)58-20-15-30(57-11)25(5)41(59-29(9)49)27(7)37(51)26(6)36(50)23(3)13-12-14-24(4)44(56)46-34/h12-15,20,22-23,25-27,30,36-37,41,50-54H,16-19,21H2,1-11H3,(H,46,56)/b13-12+,20-15+,24-14-/t23-,25+,26+,27+,30-,36-,37+,41+,45-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBKCCSAVNRWOX-BVHPQESASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C(=C2N5CCN(CC5)CC(C)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C(=C2N5CCN(CC5)CC(C)C)O)O)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H63N3O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
838.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57184-22-2 | |
| Record name | R 761 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057184222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rifandin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ARN4FK9X2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Hro-761: A Targeted Approach to Microsatellite Instability-High (MSI-H) Cancers Through Synthetic Lethality
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the mechanism of action of Hro-761, a first-in-class, orally bioavailable, and selective allosteric inhibitor of Werner syndrome RecQ helicase (WRN). Hro-761 leverages the synthetic lethal relationship between WRN inhibition and microsatellite instability-high (MSI-H) or mismatch repair deficient (dMMR) cancers. This document details the molecular interactions, signaling pathways, and preclinical and clinical evidence supporting Hro-761 as a promising therapeutic agent for this specific cancer subtype. The information is compiled from peer-reviewed publications and clinical trial disclosures.
Introduction: The WRN Helicase and MSI-H Cancers
Microsatellite instability-high (MSI-H) is a molecular phenotype characterized by the accumulation of mutations in short, repetitive DNA sequences called microsatellites. This hypermutable state arises from a defective DNA mismatch repair (dMMR) system. While immune checkpoint inhibitors have shown efficacy in a subset of MSI-H tumors, a significant portion of patients either do not respond or develop resistance, highlighting the need for novel therapeutic strategies.[1]
The Werner syndrome RecQ helicase (WRN) has been identified as a synthetic lethal target in MSI-H cancers through multiple genetic screens.[1][2][3] WRN plays a crucial role in DNA replication and repair. In MSI-H cells, the loss of WRN function leads to catastrophic DNA damage and subsequent cell death, while normal, microsatellite-stable (MSS) cells are largely unaffected. Hro-761 was developed by Novartis to exploit this dependency.
Mechanism of Action of Hro-761
Hro-761 is a potent and selective allosteric inhibitor of the WRN helicase.[1][2][3] Its mechanism of action can be dissected into several key steps:
-
Allosteric Inhibition: Hro-761 binds to a novel allosteric pocket at the interface of the D1 and D2 helicase domains of the WRN protein.[1][2][3][4] This binding event locks the WRN helicase in an inactive conformation, preventing its enzymatic activity.[1][2][3][4]
-
Induction of DNA Double-Strand Breaks: Pharmacological inhibition of WRN by Hro-761 recapitulates the effects of genetic suppression of WRN.[1][2][5] This leads to the accumulation of DNA double-strand breaks (DSBs) specifically in MSI-H cancer cells.[5][6]
-
Activation of the DNA Damage Response (DDR): The accumulation of DSBs triggers a robust DNA Damage Response (DDR).[1][3][5] This is characterized by the activation of key sensor and transducer proteins such as ATM and CHK2. A key marker of this response is the phosphorylation of histone H2A.X (γH2A.X).[7][8]
-
WRN Protein Degradation: A unique consequence of Hro-761 treatment in MSI-H cells is the induction of WRN protein degradation.[1][2][3][5] This degradation is proteasome-mediated and occurs as a consequence of WRN inhibition and subsequent DDR activation.[8] This effect is not observed in microsatellite-stable (MSS) cells.[2][3][8]
-
Cell Cycle Arrest and Apoptosis: The sustained DNA damage and DDR activation ultimately lead to cell cycle arrest and apoptosis in MSI-H cancer cells.[5][6] This anti-proliferative effect is observed to be independent of the p53 tumor suppressor protein status.[2][3][5]
Signaling Pathway
The signaling cascade initiated by Hro-761 in MSI-H cancer cells is a clear example of targeted therapy exploiting a specific cellular vulnerability.
Caption: Mechanism of action of Hro-761 in MSI-H cancer cells.
Quantitative Data
Table 1: In Vitro Activity of Hro-761
| Parameter | Value | Cell Line | Notes | Reference |
| Biochemical IC50 | 100 nM | - | ATPase assay | [5] |
| GI50 | 40 nM | SW48 | - | [5] |
Table 2: In Vivo Efficacy of Hro-761 in Xenograft Models
| Model | Dose | Outcome | Duration | Reference |
| SW48 Cell-Derived Xenografts (CDXs) | 20 mg/kg | Tumor stasis | Up to 60 days | [5] |
| SW48 Cell-Derived Xenografts (CDXs) | >20 mg/kg | 75%-90% tumor regression | Up to 60 days | [5] |
| MSI CDX and Patient-Derived Xenografts | Not specified | ~70% disease control rate (35% stable disease, 30% partial response, 9% complete response) | Not specified | [5] |
Table 3: Preliminary Phase 1 Clinical Trial Data (NCT05838768)
| Patient Population | Outcome | Notes | Reference |
| Advanced MSI-H/dMMR tumors (n=57) | Nearly 80% of colorectal cancer patients had their disease controlled. | Patients had progressed on other therapies. | [9] |
| Advanced MSI-H/dMMR tumors (n=57) | ~70% of colorectal cancer patients had no evidence of tumor cells in their blood after one month. | Well-tolerated with few serious side effects. | [9] |
Experimental Protocols
WRN ATPase Assay
Objective: To determine the biochemical inhibitory activity of Hro-761 on WRN helicase.
Methodology:
-
Recombinant WRN protein (e.g., WRN D1D2RH construct) is purified.
-
The assay is performed in a buffer containing ATP and a single-stranded DNA substrate (e.g., FLAP26).
-
The reaction is initiated by the addition of the WRN enzyme.
-
The rate of ATP hydrolysis is measured, typically by detecting the generation of ADP, using a coupled enzyme system that produces a fluorescent or luminescent signal.
-
Hro-761 is added at varying concentrations to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Cell Viability/Growth Inhibition (GI50) Assay
Objective: To assess the anti-proliferative effect of Hro-761 on cancer cell lines.
Methodology:
-
MSI-H (e.g., SW48, HCT-116) and MSS (e.g., HT-29) cancer cells are seeded in 96-well plates.
-
After allowing the cells to adhere, they are treated with a range of concentrations of Hro-761 or a vehicle control (e.g., DMSO).
-
Cells are incubated for a specified period (e.g., 96 hours).
-
Cell viability is measured using a commercially available assay, such as one based on the quantification of ATP (e.g., CellTiter-Glo) or the metabolic reduction of a tetrazolium salt (e.g., MTT or WST-1).
-
The GI50 value, the concentration of the compound that causes a 50% reduction in cell growth, is calculated from the dose-response curve.
Immunoblotting for DNA Damage Response and WRN Degradation
Objective: To detect the activation of the DDR pathway and the degradation of the WRN protein following Hro-761 treatment.
Methodology:
-
MSI-H and MSS cells are treated with Hro-761 or a control for a specified time.
-
Cells are lysed, and protein concentrations are determined.
-
For analysis of chromatin-bound proteins, subcellular fractionation is performed to separate the chromatin-bound fraction from the soluble nuclear extracts.[3]
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked and then incubated with primary antibodies against proteins of interest, such as phospho-ATM, phospho-CHK2, γH2A.X, and WRN.
-
A loading control antibody (e.g., β-actin or GAPDH) is used to ensure equal protein loading.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of Hro-761 in a living organism.
Methodology:
-
Immunocompromised mice (e.g., nude or SCID) are subcutaneously injected with MSI-H cancer cells (cell-derived xenografts, CDXs) or implanted with tumor fragments from patients (patient-derived xenografts, PDXs).
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
Hro-761 is administered orally at different dose levels, and the control group receives a vehicle.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry for biomarkers of DNA damage.
Experimental Workflow Visualization
Caption: Preclinical to clinical development workflow for Hro-761.
Conclusion and Future Directions
Hro-761 represents a significant advancement in the targeted therapy of MSI-H cancers, offering a novel mechanism of action that exploits a specific genetic vulnerability. The preclinical data strongly support its potent and selective activity, and early clinical results are promising. Ongoing and future research will further delineate the efficacy of Hro-761 as a monotherapy and in combination with other agents, such as immune checkpoint inhibitors or chemotherapy, in this patient population.[10][11] The development of Hro-761 underscores the power of synthetic lethality as a paradigm for developing precision cancer medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of WRN inhibitor HRO761 with synthetic lethality in MSI cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 4. Discovery of HRO761, a novel, first-in-class clinical stage WRN inhibitor with potent anti-tumor activity in microsatellite instability high cancers - American Chemical Society [acs.digitellinc.com]
- 5. HRO-761, a novel WRN inhibitor with potent antitumor activity in MSI cancer models | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
- 7. WRN inhibition leads to its chromatin-associated degradation via the PIAS4-RNF4-p97/VCP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mskcc.org [mskcc.org]
- 10. HRO761 + Other Drugs for MSI-H Cancers · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 11. novartis.com [novartis.com]
Hro-761: A Technical Whitepaper on the First-in-Class WRN Helicase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hro-761 is a pioneering, orally bioavailable small molecule inhibitor targeting Werner syndrome RecQ helicase (WRN), a critical enzyme in DNA repair and maintenance. This document provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological profile of Hro-761. It details the mechanism of action, preclinical efficacy in microsatellite instability-high (MSI-H) cancers, and available clinical trial information. Experimental methodologies for key assays are outlined, and signaling pathways are visually represented to facilitate a comprehensive understanding of this novel therapeutic agent.
Chemical Structure and Physicochemical Properties
Hro-761 is a complex heterocyclic molecule with the chemical formula C31H31ClF3N9O5.[1][2] Its structure is characterized by a triazolopyrimidine core.
Table 1: Physicochemical Properties of Hro-761
| Property | Value | Reference |
| IUPAC Name | N-[2-chloro-4-(trifluoromethyl)phenyl]-2-[2-(3,6-dihydro-2H-pyran-4-yl)-5-ethyl-6-[4-(5-hydroxy-6-methylpyrimidine-4-carbonyl)piperazin-1-yl]-7-oxo-[3][4][5]triazolo[1,5-a]pyrimidin-4-yl]acetamide | [1] |
| Molecular Formula | C31H31ClF3N9O5 | [1][2] |
| Molecular Weight | 702.1 g/mol | [1] |
| CAS Number | 2869954-34-5 | [1] |
| Solubility | Soluble in DMSO | [6] |
Mechanism of Action
Hro-761 functions as a potent and selective allosteric inhibitor of the WRN helicase.[4][7] It binds to a site at the interface of the D1 and D2 helicase domains of the WRN protein. This binding event locks the enzyme in an inactive conformation, preventing its helicase and exonuclease activities that are crucial for DNA replication and repair.[4][7]
The inhibition of WRN by Hro-761 has been shown to be particularly effective in cancer cells with microsatellite instability (MSI). These cells are deficient in mismatch repair (MMR) and are thus heavily reliant on WRN for survival. By inhibiting WRN, Hro-761 induces synthetic lethality in MSI-H cancer cells.[4] This leads to an accumulation of DNA double-strand breaks, activation of the DNA damage response (DDR), and subsequent cell cycle arrest and apoptosis.[4][7] A key downstream effect of Hro-761-induced DNA damage is the degradation of the WRN protein itself, specifically in MSI cells.[7]
References
- 1. Hro-761 | C31H31ClF3N9O5 | CID 166140536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. HRO-761, a novel WRN inhibitor with potent antitumor activity in MSI cancer models | BioWorld [bioworld.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
Hro-761: A Technical Whitepaper on the Discovery, Synthesis, and Characterization of a First-in-Class WRN Helicase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Werner syndrome RecQ helicase (WRN) has been identified as a key synthetic lethal target in cancers exhibiting microsatellite instability (MSI), a condition prevalent in a significant portion of colorectal, endometrial, and gastric tumors.[1][2] This paper details the discovery and characterization of Hro-761, a potent, selective, and orally bioavailable allosteric inhibitor of WRN. Hro-761 was identified through an extensive hit-finding and lead optimization campaign.[1][3] It binds to a novel allosteric site at the interface of the D1 and D2 helicase domains, locking the enzyme in an inactive conformation.[4][5] Pharmacological inhibition of WRN by Hro-761 selectively induces DNA damage and inhibits tumor cell growth in MSI cancer models, validating WRN as a therapeutic target.[1][6] A clinical trial for Hro-761 (NCT05838768) is currently underway to evaluate its safety and efficacy in patients with MSI-high solid tumors.[1][4]
Introduction: The Therapeutic Rationale for WRN Inhibition
Werner syndrome RecQ helicase (WRN) is a multifunctional enzyme with both helicase and exonuclease activities, playing a critical role in DNA replication, repair, and telomere maintenance.[2] While WRN is non-essential in normal cells, it becomes critical for the survival of cancer cells with high microsatellite instability (MSI). MSI arises from a deficient DNA Mismatch Repair (MMR) system, leading to an accumulation of mutations. This genetic instability makes MSI cancer cells dependent on alternative DNA repair pathways, including the one mediated by WRN. The concept of synthetic lethality posits that while the loss of either MMR or WRN function alone is tolerable, their simultaneous loss is catastrophic for the cell, leading to cell death.[2] This creates a therapeutic window to selectively target MSI cancer cells by inhibiting WRN, while sparing healthy, microsatellite stable (MSS) cells.
Discovery of Hro-761
The discovery of Hro-761 was the result of an innovative hit-finding and lead-optimization strategy.[3] The campaign began with a high-throughput screening of a 150,000-compound library to identify molecules that could bind to the WRN protein.[2][7]
Key milestones in the discovery process:
-
Initial Hit Identification: A non-covalent hit (compound 1) was identified from the initial screen.[2][7]
-
Lead Optimization: A structure-based design approach guided by lipophilic efficiency (LipE) was employed to improve potency. However, this initial optimization led to compounds with high molecular weight and poor physicochemical properties.[2][8]
-
Permeability and Property Optimization: The strategy shifted to simultaneously optimize for both LipE and permeability. Physics-based property prediction models were used to identify novel chemical scaffolds that could break the correlation between high potency and poor permeability.[7][8] This effort led to the identification of Hro-761, which, despite a molecular weight over 700 Da, exhibits excellent permeability and favorable pharmacokinetic profiles.[8]
The logical workflow for the hit-to-lead campaign is illustrated below.
Synthesis of Hro-761
While the precise, scalable synthesis route for Hro-761 is proprietary, the following represents a plausible multi-step synthetic protocol based on established methodologies in medicinal chemistry for constructing complex heterocyclic scaffolds.
Disclaimer: This protocol is a representative example and not the confirmed manufacturing process for Hro-761.
Protocol ID: HRO-SYN-PROTO-001
Objective: To provide a detailed, representative methodology for the chemical synthesis of Hro-761.
Key Steps & Methodology:
-
Synthesis of the Triazolopyrimidine Core:
-
Step 1a: Condensation of a substituted hydrazine with a pyrimidine derivative to form the triazole ring fused to the pyrimidine.
-
Reagents: Hydrazine hydrate, 2,4-dichloro-5-ethylpyrimidine, Triethylamine.
-
Solvent: Ethanol.
-
Procedure: The pyrimidine derivative is dissolved in ethanol, followed by the addition of triethylamine and hydrazine hydrate. The mixture is refluxed for 4-6 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography.
-
-
Functionalization of the Core (Addition of Piperazine Moiety):
-
Step 2a: Nucleophilic aromatic substitution (SNAr) to attach the piperazine linker to the triazolopyrimidine core.
-
Reagents: Triazolopyrimidine intermediate from Step 1, N-Boc-piperazine.
-
Solvent: Dimethylformamide (DMF).
-
Procedure: The core intermediate and N-Boc-piperazine are dissolved in DMF and heated to 80-100°C for 12 hours. The reaction is monitored by LC-MS. Upon completion, the mixture is poured into water and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated.
-
-
Coupling of the Pyrimidine Carbonyl Moiety:
-
Step 3a: Amide bond formation between the piperazine nitrogen and the 5-hydroxy-6-methylpyrimidine-4-carboxylic acid.
-
Reagents: Deprotected piperazine intermediate (from Step 2, after Boc removal with TFA), 5-hydroxy-6-methylpyrimidine-4-carboxylic acid, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).
-
Solvent: DMF.
-
Procedure: The carboxylic acid is activated with HATU in DMF. The deprotected piperazine intermediate is then added, and the reaction is stirred at room temperature for 8 hours. Workup involves aqueous extraction and purification by chromatography.
-
-
Final Assembly (Attachment of the Acetamide Side Chain):
-
Step 4a: N-acylation of the triazolopyrimidine core.
-
Reagents: Intermediate from Step 3, 2-chloro-N-(2-chloro-4-(trifluoromethyl)phenyl)acetamide.
-
Base: Sodium Hydride (NaH).
-
Solvent: Tetrahydrofuran (THF).
-
Procedure: The intermediate from Step 3 is dissolved in anhydrous THF and cooled to 0°C. NaH is added portion-wise, followed by the chloroacetamide reagent. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched carefully with water, and the product is extracted and purified by preparative HPLC to yield Hro-761.
-
Biological Characterization and Mechanism of Action
Hro-761 is an allosteric inhibitor that locks WRN in an inactive state.[5] Its mechanism confers high selectivity over other related RecQ helicases.[4]
Biochemical and Cellular Potency
Hro-761 demonstrates potent inhibition of WRN helicase activity and selective anti-proliferative effects in MSI cancer cell lines.
| Parameter | Value | Assay Type | Comments |
| WRN ATPase IC50 | 100 nM[9] | Biochemical ATPase Assay | Measures inhibition of ATP hydrolysis by WRN. |
| WRN Helicase IC50 | 50 nM[6] | Biochemical Helicase Assay | Measures inhibition of DNA unwinding activity. |
| SW48 (MSI) GI50 | 50 nM[9] | Cell Proliferation Assay | Demonstrates potent anti-proliferative effect in MSI cells. |
| DLD1 WRN-KO (MSS) GI50 | >10 µM[9] | Cell Proliferation Assay | Shows high selectivity against non-MSI cells. |
Mechanism of Action: Synthetic Lethality in MSI Cancers
Hro-761's therapeutic effect is rooted in the principle of synthetic lethality. In MSI cells, the MMR pathway is deficient. These cells rely on WRN for DNA repair and to maintain genomic stability. Inhibition of WRN by Hro-761 leads to an accumulation of DNA damage, which cannot be repaired, ultimately triggering apoptosis and cell death.[6][10] In contrast, MSS cells have a functional MMR pathway and are not dependent on WRN, and thus are largely unaffected by the inhibitor.[2] This selective induction of DNA damage is a key feature of Hro-761's activity.[10]
Experimental Protocols
Protocol: In Vitro WRN Helicase Inhibition Assay
Protocol ID: HRO-BIO-PROTO-001
Objective: To determine the half-maximal inhibitory concentration (IC50) of Hro-761 against WRN helicase activity using a fluorescence-based assay.
Materials:
-
Recombinant human WRN protein
-
Forked DNA substrate with a fluorescent reporter (e.g., FAM) and a quencher (e.g., DABCYL)
-
Assay Buffer: 20 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl₂, 1 mM DTT
-
ATP solution
-
Hro-761 compound stock in DMSO
-
384-well microplates, black, low-volume
-
Fluorescence plate reader
Workflow:
Procedure:
-
A serial dilution of Hro-761 is prepared in DMSO and then further diluted in Assay Buffer.
-
2.5 µL of WRN enzyme and 2.5 µL of the forked DNA substrate are added to each well of a 384-well plate.
-
5 µL of the diluted Hro-761 compound (or DMSO for control wells) is added to the wells.
-
The plate is incubated for 30 minutes at room temperature to allow compound binding to the enzyme.
-
The reaction is initiated by adding 5 µL of ATP solution to each well.
-
The plate is incubated for 60 minutes at 37°C. In the absence of inhibition, WRN unwinds the DNA, separating the fluorophore from the quencher and increasing the fluorescence signal.
-
The reaction is stopped by adding 5 µL of 500 mM EDTA.
-
Fluorescence is measured using a plate reader.
-
The percent inhibition is calculated relative to high (no enzyme) and low (DMSO vehicle) controls. The IC50 value is determined by fitting the data to a four-parameter dose-response curve.
Conclusion and Future Directions
Hro-761 is a first-in-class, potent, and selective allosteric inhibitor of WRN helicase. It represents a promising therapeutic agent for MSI-high cancers, a patient population with significant unmet medical needs.[1] The compound's mechanism of action, leveraging the synthetic lethal relationship between WRN and MMR deficiency, allows for a targeted approach to cancer therapy. Preclinical data have demonstrated dose-dependent tumor growth inhibition in xenograft models.[4] The ongoing Phase 1 clinical trial (NCT05838768) will provide crucial data on the safety, tolerability, and preliminary anti-tumor activity of Hro-761 in patients.[1][11] These findings validate WRN as a compelling target for precision oncology.
References
- 1. Discovery of WRN inhibitor HRO761 with synthetic lethality in MSI cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. genscript.com [genscript.com]
- 4. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 5. selleckchem.com [selleckchem.com]
- 6. HRO761 | WRN inhibitor | Probechem Biochemicals [probechem.com]
- 7. Discovery of WRN deconjugase inhibitor HRO761 - CD ComputaBio [computabio.com]
- 8. Discovery of HRO761, a novel, first-in-class clinical stage WRN inhibitor with potent anti-tumor activity in microsatellite instability high cancers - American Chemical Society [acs.digitellinc.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. WRN inhibition leads to its chromatin-associated degradation via the PIAS4-RNF4-p97/VCP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mskcc.org [mskcc.org]
Preclinical Profile of HRO-761: A Novel WRN Inhibitor for Microsatellite Instable Solid Tumors
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data for HRO-761, a first-in-class, potent, and selective allosteric inhibitor of Werner syndrome RecQ helicase (WRN). The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting WRN in solid tumors with microsatellite instability (MSI).
Core Mechanism of Action
HRO-761 functions as an allosteric inhibitor of the WRN helicase.[1][2][3] It binds at the interface of the D1 and D2 helicase domains, locking the enzyme in an inactive conformation.[1][2][3] This pharmacological inhibition of WRN's function is synthetically lethal in cancer cells exhibiting microsatellite instability (MSI-H). The loss of mismatch repair in MSI-H tumors leads to a dependency on WRN for DNA replication and repair. Inhibition of WRN by HRO-761 in these cells results in the accumulation of DNA double-strand breaks, activation of the DNA damage response (DDR), and subsequent cell cycle arrest and apoptosis.[4] Notably, this effect is selective for MSI-H cells, with minimal impact on microsatellite stable (MSS) cells, and appears to be independent of p53 tumor suppressor status.[1][3][4]
Signaling Pathway of HRO-761 in MSI-H Tumors
Caption: Mechanism of action of HRO-761 in MSI-H cancer cells.
Quantitative Preclinical Data
The preclinical efficacy of HRO-761 has been demonstrated through various in vitro and in vivo studies. The data is summarized in the tables below.
In Vitro Activity
| Assay Type | Cell Line | MSI Status | Parameter | Value |
| ATPase Assay | - | - | Biochemical IC50 | 100 nM[4] |
| Proliferation Assay | SW48 | MSI-H | GI50 (4-day) | 40 nM[4] |
| Clonogenic Assay | Various | MSI-H | GI50 (10-14 day) | 50 - 1,000 nM |
| Clonogenic Assay | SW48 | MSI-H | GI50 | 0.227 µM[5] |
| Clonogenic Assay | HCT 116 | MSI-H | GI50 | Comparable to HRO-761[5] |
| Clonogenic Assay | SW620 | MSS | GI50 | >67-fold higher than in SW48[5] |
| Target Engagement | Various | MSI-H & MSS | PS50 | 10 - 100 nM |
In Vivo Efficacy in Xenograft Models
| Model Type | Cancer Type | Treatment | Dosage | Outcome |
| SW48 CDX | Colorectal | HRO-761 Monotherapy | 20 mg/kg (oral, daily) | Tumor Stasis[4] |
| SW48 CDX | Colorectal | HRO-761 Monotherapy | >20 mg/kg (oral, daily) | 75-90% Tumor Regression[4] |
| CDX & PDX Panel | Various MSI-H | HRO-761 Monotherapy | Not specified | ~70% Disease Control Rate[4][6] |
| - | - | - | - | 35% Stable Disease[4] |
| - | - | - | - | 30% Partial Response[4] |
| - | - | - | - | 9% Complete Response[4] |
| CDX & PDX | MSI-H CRC | HRO-761 + Irinotecan | Not specified | Enhanced and sustained response over single agents[6] |
Experimental Protocols
Detailed methodologies for the key experiments are outlined below. These protocols are based on standard laboratory procedures and information inferred from the preclinical publications on HRO-761.
In Vitro Cell Proliferation and Clonogenic Assays
-
Cell Lines: MSI-H cell lines (e.g., SW48, HCT 116) and MSS cell lines (e.g., SW620) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in 6-well plates or petri dishes at a density that allows for colony formation. After 24 hours, cells are treated with a dose range of HRO-761 or vehicle control (e.g., DMSO).
-
Colony Formation: The cells are incubated for 10-14 days, with the medium and drug being refreshed every 3-4 days. The incubation period is dependent on the growth rate of the specific cell line.
-
Staining and Quantification: After the incubation period, the colonies are washed with PBS, fixed with a solution of 10% methanol and 10% acetic acid, and then stained with 0.5% crystal violet. The plates are washed to remove excess stain and air-dried. Colonies containing at least 50 cells are counted manually or using an automated colony counter. The surviving fraction is calculated as the ratio of the number of colonies formed in the treated group to the number of colonies in the control group, adjusted for plating efficiency.
Western Blotting for DNA Damage Response
-
Sample Preparation: MSI-H cells are treated with HRO-761 at various concentrations and for different time points. Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against DNA damage markers such as phospho-ATM (Ser1981), phospho-CHK2 (Thr68), and γH2AX. An antibody against a housekeeping protein like actin or GAPDH is used as a loading control.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized with a chemiluminescence imaging system.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude or NOD-SCID) are used.
-
Tumor Implantation: MSI-H tumor cells (e.g., SW48) are suspended in a mixture of media and Matrigel and injected subcutaneously into the flank of the mice. For patient-derived xenograft (PDX) models, tumor fragments from a patient's tumor are implanted.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. HRO-761 is administered orally, once daily, at specified doses. The control group receives a vehicle solution.
-
Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = 0.5 x Length x Width²). Animal body weight is also monitored as an indicator of toxicity. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., western blotting for DDR markers).
Experimental Workflow and Logic
The preclinical evaluation of HRO-761 follows a logical progression from in vitro characterization to in vivo efficacy studies.
Caption: A typical preclinical to clinical development workflow for a targeted therapy like HRO-761.
Conclusion
The preclinical data for HRO-761 strongly support its development as a targeted therapy for solid tumors with microsatellite instability. Its potent and selective activity against MSI-H cancer cells, demonstrated in both in vitro and in vivo models, highlights the therapeutic potential of WRN inhibition. The ongoing Phase I clinical trial (NCT05838768) will be crucial in determining the safety, tolerability, and preliminary anti-tumor activity of HRO-761 in patients.[1][2][3]
References
- 1. Clonogenic Assay [bio-protocol.org]
- 2. Clonogenic Assay [en.bio-protocol.org]
- 3. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 4. Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Guide: The Synthetic Lethality of WRN Inhibition by HRO-761 in Microsatellite Instable Cancers
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Werner syndrome RecQ helicase (WRN) has been identified through large-scale functional genomics screens as a prime synthetic lethal target in cancers exhibiting microsatellite instability (MSI).[1][2][3] This instability, a result of deficient DNA mismatch repair (dMMR), creates a unique dependency on WRN for cell survival, a vulnerability not present in microsatellite-stable (MSS) cells.[4] HRO-761 is a first-in-class, orally bioavailable, potent, and selective allosteric inhibitor of WRN helicase developed by Novartis.[3][5][6] Preclinical data robustly demonstrates that HRO-761 selectively induces DNA damage and cell death in MSI cancer models, validating WRN as a therapeutic target.[1][7] This document provides an in-depth technical overview of the mechanism, preclinical efficacy, and experimental validation of HRO-761.
Core Mechanism of Action of HRO-761
HRO-761 functions as a highly selective, allosteric inhibitor of the WRN protein's helicase activity.[1][6] Unlike competitive inhibitors that target the ATP binding site, HRO-761 binds at the interface of the D1 and D2 helicase domains.[5][6] This binding event locks the WRN protein in an inactive conformation, effectively preventing the conformational changes necessary for its helicase function.[1][5][6] The pharmacological inhibition of WRN by HRO-761 recapitulates the phenotype observed with genetic suppression of the WRN gene.[6][7]
Caption: Mechanism of HRO-761 allosteric inhibition of WRN helicase.
The Principle of Synthetic Lethality with WRN Inhibition
Synthetic lethality occurs when the loss of two genes or pathways is lethal to a cell, while the loss of either one alone is not. WRN inhibition is synthetically lethal specifically in MSI cancers.[4]
-
In Microsatellite Instable (MSI) Cells: These cells have a deficient mismatch repair (dMMR) system, leading to the accumulation of DNA errors. This creates a heightened dependency on the WRN helicase for DNA replication and repair to maintain genomic integrity.[4][8] When HRO-761 inhibits WRN, this critical repair pathway is lost. The cells accumulate catastrophic DNA double-strand breaks, leading to cell cycle arrest (primarily at G2/M), activation of the DNA damage response (DDR), and ultimately, apoptosis.[5][9]
-
In Microsatellite Stable (MSS) Cells: These cells have a functional MMR system and are not dependent on WRN for survival.[4] Therefore, the inhibition of WRN by HRO-761 has minimal to no effect on their viability.[2]
This selective lethality provides a therapeutic window to target MSI tumor cells while sparing normal, healthy MSS cells.[4] Notably, the anti-proliferative effects of HRO-761 are independent of the p53 tumor suppressor protein's status, broadening its potential applicability.[5][7][9]
References
- 1. Discovery of WRN inhibitor HRO761 with synthetic lethality in MSI cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. HRO-761, a novel WRN inhibitor with potent antitumor activity in MSI cancer models | BioWorld [bioworld.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. genscript.com [genscript.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
Hro-761 and its Impact on DNA Damage Response Pathways: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hro-761 is a first-in-class, potent, and selective allosteric inhibitor of Werner syndrome RecQ helicase (WRN). This technical guide provides an in-depth analysis of the mechanism of action of Hro-761, with a particular focus on its effects on DNA damage response (DDR) pathways. Preclinical data robustly demonstrates that Hro-761 induces synthetic lethality in microsatellite instability-high (MSI-H) cancer cells by inhibiting WRN helicase activity, leading to an accumulation of DNA damage, activation of the ATM/CHK2 signaling cascade, and subsequent cell cycle arrest and apoptosis. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the involved signaling pathways to serve as a comprehensive resource for researchers in the field of oncology and drug development.
Introduction to Hro-761
Hro-761 is a small molecule inhibitor that targets the Werner syndrome (WRN) protein, a member of the RecQ family of DNA helicases.[1] WRN plays a critical role in maintaining genomic stability through its involvement in various DNA metabolic processes, including replication, repair, and recombination. In cancer cells with microsatellite instability (MSI), which are characterized by a high frequency of mutations in short repetitive DNA sequences, the dependency on WRN for survival is significantly increased. This creates a synthetic lethal relationship, where the inhibition of WRN in MSI-H cells leads to cell death, while normal, microsatellite stable (MSS) cells are largely unaffected.[2][3]
Hro-761 acts as an allosteric inhibitor, binding to a site at the interface of the D1 and D2 helicase domains of WRN, which locks the protein in an inactive conformation.[3] This targeted inhibition has shown significant anti-tumor activity in preclinical models of MSI-H cancers, positioning Hro-761 as a promising therapeutic agent.[4] A phase 1 clinical trial (NCT05838768) is currently underway to evaluate the safety, tolerability, and preliminary anti-tumor activity of Hro-761 in patients with MSI-H solid tumors.[3]
Quantitative Preclinical Data
The preclinical efficacy of Hro-761 has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Activity of Hro-761
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Biochemical Assay | WRN ATPase | IC50 | 100 nM | [4] |
| Biochemical Assay | WRN Helicase | IC50 | <10 nM | [5] |
| Biochemical Assay | BLM Helicase | IC50 | >10,000 nM | [5] |
| Cell Viability | SW48 (MSI-H) | GI50 | 40 nM | [4] |
| Cell Viability | HCT-116 (MSI-H) | EC50 | 20 nM | [6] |
| Cell Viability | HT-29 (MSS) | EC50 | >10,000 nM | [6] |
Table 2: In Vivo Efficacy of Hro-761 in Xenograft Models
| Xenograft Model | Treatment Dose | Outcome | Reference |
| SW48 (MSI-H) CDX | 20 mg/kg (oral, daily) | Tumor Stasis | [4] |
| SW48 (MSI-H) CDX | >20 mg/kg (oral, daily) | 75-90% Tumor Regression | [4] |
| MSI CDX and PDX Panel | Various | ~70% Disease Control Rate | [4] |
Mechanism of Action and DNA Damage Response
Hro-761's therapeutic effect is rooted in its ability to induce a robust DNA damage response specifically in MSI-H cancer cells. The inhibition of WRN helicase activity leads to the accumulation of unresolved DNA structures, ultimately causing double-strand breaks (DSBs).
The presence of DSBs triggers the activation of the Ataxia Telangiectasia Mutated (ATM) kinase, a master regulator of the DDR. ATM, in turn, phosphorylates and activates its downstream effector, Checkpoint Kinase 2 (CHK2).[7] This activation of the ATM/CHK2 pathway initiates a signaling cascade that results in several key cellular outcomes:
-
p53 Activation: The ATM/CHK2 pathway leads to the phosphorylation and stabilization of the p53 tumor suppressor protein.[7] Activated p53 then transcriptionally upregulates genes involved in cell cycle arrest and apoptosis.
-
WRN Protein Degradation: A notable consequence of Hro-761-induced DNA damage is the subsequent degradation of the WRN protein itself, specifically in MSI-H cells.[3] This creates a positive feedback loop that enhances the anti-tumor effect.
-
Cell Cycle Arrest: The DDR signaling cascade, largely mediated by p53, leads to a robust G2/M cell cycle arrest, preventing the damaged cells from progressing through mitosis.[4]
-
Apoptosis: The culmination of extensive DNA damage and cell cycle arrest is the induction of programmed cell death, or apoptosis, leading to the selective elimination of MSI-H cancer cells.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the preclinical evaluation of Hro-761.
Cell Viability Assays
-
Cell Seeding: Cancer cell lines (both MSI-H and MSS) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of Hro-761 or vehicle control (DMSO).
-
Incubation: The plates are incubated for a specified period, typically 4 to 14 days, depending on the assay (e.g., proliferation vs. clonogenic).
-
Viability Measurement: Cell viability is assessed using a commercially available kit such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is measured using a plate reader, and the data is normalized to vehicle-treated controls. The half-maximal growth inhibitory concentration (GI50) or half-maximal effective concentration (EC50) is calculated using non-linear regression analysis.[2]
Western Blotting for DDR Markers
-
Cell Lysis: Cells treated with Hro-761 for various time points are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for DDR proteins such as phospho-ATM (Ser1981), phospho-CHK2 (Thr68), γH2AX (phospho-H2A.X Ser139), p53, and WRN. A loading control antibody (e.g., GAPDH or β-actin) is also used.
-
Detection: After incubation with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[6][7]
In Vivo Xenograft Studies
-
Tumor Implantation: MSI-H cancer cells (e.g., SW48) are implanted subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Randomization: Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
Drug Administration: Hro-761 is administered orally at various doses, typically once daily. The control group receives a vehicle solution.
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly).
-
Efficacy Evaluation: The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group. Parameters such as tumor growth inhibition, tumor stasis, or tumor regression are determined.[4]
Conclusion
Hro-761 represents a promising new therapeutic strategy for the treatment of MSI-H cancers. Its targeted inhibition of WRN helicase selectively induces a potent DNA damage response in these tumors, leading to cell cycle arrest and apoptosis. The preclinical data strongly support its mechanism of action and provide a solid rationale for its ongoing clinical development. This technical guide serves as a valuable resource for the scientific community, providing a comprehensive overview of the preclinical data, mechanism of action, and key experimental methodologies associated with Hro-761. Further research will continue to elucidate the full potential of WRN inhibition as a therapeutic approach in oncology.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HRO-761, a novel WRN inhibitor with potent antitumor activity in MSI cancer models | BioWorld [bioworld.com]
- 5. WRN inhibition leads to its chromatin-associated degradation via the PIAS4-RNF4-p97/VCP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Allosteric Binding Site of Hro-761 on WRN Protein: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Werner syndrome RecQ helicase (WRN) has emerged as a critical synthetic lethal target in cancers exhibiting microsatellite instability (MSI). This has spurred the development of targeted inhibitors, with Hro-761 being a first-in-class, clinical-stage, allosteric inhibitor of WRN. This technical guide provides a comprehensive overview of the allosteric binding site of Hro-761 on the WRN protein, its mechanism of action, and the experimental methodologies used for its characterization.
The Allosteric Binding Site of Hro-761 on WRN
Hro-761 is a potent and selective allosteric inhibitor that binds to a novel, non-conserved pocket at the interface of the D1 and D2 helicase domains of the WRN protein. This binding site is distinct from the ATP-binding site, classifying Hro-761 as a non-competitive or mixed inhibitor with respect to ATP. The binding of Hro-761 induces a significant conformational change, locking the WRN protein in an inactive state.
Crystallographic studies of the WRN helicase domain in complex with Hro-761 (PDB ID: 8PFO) have revealed the precise molecular interactions. The binding of Hro-761 stabilizes a conformation where the D1 and D2 domains are rotated approximately 180° relative to the ATPγS-bound state. This rotation is facilitated by a conformational change in a flexible hinge region between the D1 and D2 domains, specifically involving residues Thr728 to Arg732. The Hro-761 binding pocket is characterized as being unusually polar and rich in arginine residues.
Mechanism of Action
The binding of Hro-761 to the allosteric site on WRN inhibits its helicase activity, which is crucial for the survival of MSI cancer cells. In MSI cancers, the DNA mismatch repair (MMR) machinery is deficient, leading to the accumulation of errors in repetitive DNA sequences. WRN is thought to play a critical role in resolving DNA structures that arise during the replication of these unstable microsatellite regions.
Inhibition of WRN by Hro-761 in MSI cells leads to the accumulation of DNA damage, triggering a DNA damage response (DDR). This is evidenced by the phosphorylation of H2A.X (γH2A.X), a marker of DNA double-strand breaks. The sustained DNA damage ultimately leads to cell cycle arrest, apoptosis, and selective inhibition of tumor cell growth in MSI cancer models. Interestingly, Hro-761 has also been shown to induce the degradation of the WRN protein specifically in MSI cells, further contributing to its anti-tumor activity. This degradation is mediated by the ubiquitin-proteasome pathway.
Quantitative Data Summary
The following table summarizes the key quantitative data for Hro-761's activity and binding to the WRN protein.
| Parameter | Value | Cell Line/Assay Conditions | Reference |
| Biochemical IC50 (ATPase Assay) | 100 nM | High ATP (20-fold KM) | |
| GI50 (4-day proliferation assay) | 40 nM | SW48 (MSI cell line) | |
| GI50 (Clonogenic Assay) | 50 - 1,000 nM | Various MSI cancer cells | |
| GI50 (DLD1 WRN-KO) | >10 µM | DLD1 WRN-KO cell line | |
| PS50 (Target Engagement) | 10 - 100 nM | Various MSI and MSS cell lines | |
| PS50 (HCT116-C727A mutant) | 0.7 µM | Engineered HCT116 cell line | |
| PS50 (RKO-C727S mutant) | 8.8 µM | Engineered RKO cell line |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
WRN Helicase ATPase Assay
This assay measures the ATP hydrolysis activity of the WRN protein, which is coupled to its DNA unwinding function. The inhibition of this activity by Hro-761 is a key measure of its biochemical potency. The assay is typically performed in a high-throughput format.
Principle: The assay quantifies the amount of ADP produced from ATP hydrolysis by WRN helicase in the presence of a DNA substrate. The ADP produced is detected using a commercially available kit, such as ADP-Glo™, which generates a luminescent signal proportional to the ADP concentration.
Methodology:
-
Reaction Setup: The reaction is typically performed in a 384-well plate format.
-
Reagents:
-
Recombinant WRN helicase domain protein.
-
Single-stranded DNA (ssDNA) substrate.
-
ATP at a concentration that is a multiple of the Michaelis constant (K_M), for example, 20-fold K_M.
-
Assay buffer: Typically contains Tris-HCl (pH 7.5), MgCl₂, NaCl, BSA, and a reducing agent like DTT.
-
Hro-761 or other test compounds at various concentrations.
-
-
Procedure:
-
WRN protein is pre-incubated with the test compound (Hro-761) for a defined period at room temperature.
-
The reaction is initiated by the addition of the ATP and ssDNA substrate.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and the amount of ADP produced is measured using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
-
Data Analysis: The luminescent signal is measured using a plate reader. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Viability and Proliferation Assays
These assays determine the effect of Hro-761 on the growth and survival of cancer cell lines.
Principle: Cell viability is assessed by measuring the metabolic activity of the cells or by their ability to form colonies over a prolonged period.
Methodology (Proliferation Assay):
-
Cell Seeding: Cancer cells (both MSI and MSS) are seeded into 96-well plates at a predetermined density.
-
Compound Treatment: After allowing the cells to adhere overnight, they are treated with a serial dilution of Hro-761.
-
Incubation: The cells are incubated for a period of 4 to 14 days.
-
Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescent signal is read on a plate reader. The GI50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Methodology (Clonogenic Assay):
-
Cell Seeding: A low number of cells are seeded into 6-well plates.
-
Compound Treatment: Cells are treated with Hro-761 and incubated for 10-14 days until visible colonies are formed.
-
Staining: The colonies are fixed and stained with crystal violet.
-
Quantification: The number and size of the colonies are quantified.
Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
This assay confirms that Hro-761 binds to the WRN protein within the complex environment of a living cell.
Principle: The binding of a ligand (Hro-761) to its target protein (WRN) can alter the protein's thermal stability. This change in stability is measured by heating cell lysates to various temperatures and quantifying the amount of soluble WRN protein remaining.
Methodology:
-
Cell Treatment: Cells are treated with Hro-761 or a vehicle control.
-
Heating: The cell lysates are heated to a range of temperatures.
-
Lysis and Centrifugation: The cells are lysed, and the aggregated, denatured proteins are separated from the soluble proteins by centrifugation.
-
Protein Quantification: The amount of soluble WRN protein in the supernatant is quantified using methods such as Western blotting or mass spectrometry.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble WRN protein as a function of temperature. The shift in the melting temperature in the presence of Hro-761 indicates target engagement. The half-maximal protein stabilization (PS50) can be determined from dose-response curves at a fixed temperature.
Visualizations
Experimental Workflow for Hro-761 Characterization
The WRN Helicase Inhibitor Hro-761 Demonstrates Potent and Selective p53-Independent Antitumor Activity in Microsatellite Instable Cancer Cells
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The Werner syndrome ATP-dependent helicase (WRN) has emerged as a critical synthetic lethal target in cancers exhibiting microsatellite instability (MSI), a hallmark of deficient DNA mismatch repair (dMMR). This technical whitepaper provides an in-depth analysis of Hro-761, a first-in-class, potent, and selective allosteric inhibitor of WRN. Hro-761 induces DNA damage, cell cycle arrest, and apoptosis in MSI cancer cells, irrespective of their p53 tumor suppressor status. This guide details the underlying mechanism of action, presents key quantitative data, outlines detailed experimental protocols, and provides visual representations of the associated signaling pathways and workflows to facilitate further research and development in this promising area of oncology.
Introduction
Microsatellite instability is a key genomic feature in a significant subset of colorectal, gastric, and endometrial cancers, among others. These tumors accumulate mutations in short tandem DNA repeats and are often refractory to conventional chemotherapies. The discovery of WRN helicase as a synthetic lethal partner with dMMR has opened a new therapeutic avenue. Hro-761 is a clinical-stage small molecule that locks WRN in an inactive conformation by binding to a novel allosteric site at the interface of its D1 and D2 helicase domains.[1][2][3][4] This inhibition selectively triggers cell death in MSI cancer cells while sparing their microsatellite stable (MSS) counterparts. A crucial aspect of Hro-761's therapeutic potential lies in its efficacy in cancer cells with mutated or deleted p53, a common occurrence in tumorigenesis that often confers resistance to standard DNA-damaging agents.
p53-Independent Mechanism of Action
The antitumor activity of Hro-761 in MSI cancer cells is initiated by the inhibition of WRN helicase function, leading to the accumulation of DNA double-strand breaks (DSBs). This triggers a robust DNA Damage Response (DDR) that operates independently of the p53 signaling pathway.
The key molecular events are:
-
Activation of ATM and CHK2: Following Hro-761-induced DNA damage, the ATM (Ataxia-Telangiectasia Mutated) kinase is activated, which in turn phosphorylates and activates the downstream checkpoint kinase CHK2.[1]
-
WRN Protein Degradation: A critical consequence of WRN inhibition and subsequent DDR activation is the proteasome-mediated degradation of the WRN protein itself, specifically in MSI cells.[2][3] This degradation is a downstream effect of DNA damage signaling.
-
Cell Cycle Arrest and Apoptosis: The activation of the ATM-CHK2 axis leads to cell cycle arrest, primarily at the G2/M phase, and the induction of apoptosis.[2][4] These effects are observed in both p53 wild-type and p53-deficient MSI cancer cells, confirming the p53-independent nature of Hro-761's cytotoxicity.[1][4]
Signaling Pathway Diagram
Caption: p53-independent signaling pathway of Hro-761 in MSI cancer cells.
Quantitative Data
The efficacy of Hro-761 has been quantified through various in vitro assays across a panel of MSI and MSS cancer cell lines with differing p53 statuses.
Table 1: In Vitro Activity of Hro-761
| Cell Line | MSI Status | p53 Status | Assay Type | Endpoint | Value (nM) |
| SW48 | MSI | Mutant | ATPase | IC50 | 100 |
| SW48 | MSI | Mutant | Proliferation | GI50 | 40 |
| HCT116 | MSI | Wild-Type | Proliferation | GI50 | ~50-100 |
| HCT116 TP53-/- | MSI | Null | Proliferation | GI50 | ~50-100 |
| RKO | MSI | Wild-Type | Proliferation | GI50 | ~100-200 |
| LoVo | MSI | Wild-Type | Proliferation | GI50 | ~100-200 |
| DLD-1 | MSI | Mutant | Proliferation | GI50 | ~200-500 |
| HT29 | MSS | Mutant | Proliferation | GI50 | >10,000 |
| SW620 | MSS | Mutant | Proliferation | GI50 | >10,000 |
Data compiled from multiple sources.[1][2][4] GI50 values can vary based on assay duration.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP.
Protocol:
-
Cell Seeding: Seed MSI (e.g., HCT116, SW48) and MSS (e.g., HT29) cells in 96-well opaque-walled plates at a density of 1,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare a serial dilution of Hro-761 in culture medium. Add the desired concentrations of Hro-761 to the cells. Include a DMSO-only control.
-
Incubation: Incubate the plates for 72 to 120 hours at 37°C, 5% CO2.
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.
-
Lysis and Signal Generation: Equilibrate the 96-well plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the DMSO control and calculate GI50 values using non-linear regression analysis.
Immunoblotting
This technique is used to detect and quantify proteins involved in the Hro-761-induced signaling pathway.
Protocol:
-
Cell Lysis: Plate cells and treat with various concentrations of Hro-761 for the desired time points (e.g., 1, 8, 24 hours). Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample and separate by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
Rabbit anti-WRN
-
Rabbit anti-phospho-ATM (Ser1981)
-
Rabbit anti-phospho-CHK2 (Thr68)
-
Mouse anti-p53
-
Rabbit anti-p21
-
Mouse anti-γH2AX (Ser139)
-
Mouse anti-Actin (as a loading control)
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated anti-rabbit or anti-mouse secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Clonogenic Survival Assay
This assay assesses the long-term proliferative capacity of single cells after treatment with Hro-761.
Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1,000 cells) into 6-well plates.
-
Treatment: Allow cells to attach overnight, then treat with Hro-761 at various concentrations for 24 hours.
-
Recovery: Remove the drug-containing medium, wash with PBS, and add fresh medium.
-
Colony Formation: Incubate the plates for 10-14 days, allowing single cells to form colonies.
-
Staining: Fix the colonies with a methanol/acetic acid solution and stain with 0.5% crystal violet.
-
Quantification: Count the number of colonies (typically defined as >50 cells).
-
Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
Visualizations
Experimental Workflow: Cell Viability Assessment
Caption: Workflow for assessing cell viability using the CellTiter-Glo assay.
Logical Relationship: Hro-761 Selectivity
Caption: Logical diagram illustrating the selective activity of Hro-761.
Conclusion and Future Directions
Hro-761 represents a significant advancement in the targeted therapy of MSI cancers, offering a novel, p53-independent mechanism of action. The preclinical data strongly support its selective antitumor activity and provide a solid rationale for its ongoing clinical development (NCT05838768).[3][5] Future research should focus on further elucidating the mechanisms of WRN degradation, identifying potential biomarkers of response and resistance, and exploring rational combination strategies to enhance the efficacy of Hro-761 in this patient population. This technical guide serves as a foundational resource for researchers dedicated to advancing this promising therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. HRO-761, a novel WRN inhibitor with potent antitumor activity in MSI cancer models | BioWorld [bioworld.com]
- 3. Discovery of WRN inhibitor HRO761 with synthetic lethality in MSI cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 5. Discovery of WRN inhibitor HRO761 with synthetic lethality in MSI cancers [ideas.repec.org]
The Targeted Degradation of WRN Protein by Hro-761: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of Hro-761, a first-in-class, potent, and selective allosteric inhibitor of Werner syndrome RecQ helicase (WRN). The focus is on the compound's ability to induce the degradation of the WRN protein, a key synthetic lethal target in microsatellite instability-high (MSI-H) cancers. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways.
Core Mechanism: From Inhibition to Degradation
Hro-761 operates through a sophisticated mechanism that extends beyond simple enzymatic inhibition. It binds to an allosteric site at the interface of the D1 and D2 helicase domains of the WRN protein. This binding event locks the protein in an inactive conformation.[1][2][3] In cancer cells with microsatellite instability (MSI), this inhibition of WRN's helicase activity leads to an accumulation of DNA damage.[4] This, in turn, triggers a specific cellular response that results in the targeted, proteasome-mediated degradation of the WRN protein itself.[4] This degradation is a key driver of the anti-proliferative effects observed in MSI cancer cells and is notably independent of p53 status.[2][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of Hro-761.
In Vitro Activity of Hro-761
| Parameter | Cell Line | Value | Reference |
| Biochemical IC50 (ATPase Assay) | - | 100 nM | [5] |
| GI50 (Growth Inhibition) | SW48 (MSI-H) | 40 nM | [4] |
| GI50 Range (Clonogenic Assay) | Various MSI-H Cancer Cells | 50 - 1,000 nM | [4] |
| Target Engagement (PS50) | Various MSI and MSS Cell Lines | 10 - 100 nM | [4] |
| WRN Protein Half-life (Control) | HCT-116 (MSI-H) | 16.6 hours | [6] |
| WRN Protein Half-life (+ Hro-761) | HCT-116 (MSI-H) | 1.5 hours | [6] |
In Vivo Efficacy of Hro-761 in Xenograft Models
| Model Type | Dose | Outcome | Reference |
| SW48 Cell-Derived Xenograft | 20 mg/kg (oral) | Tumor Stasis | |
| SW48 Cell-Derived Xenograft | >20 mg/kg (oral) | 75% - 90% Tumor Regression | |
| HCT-116 Xenograft | 15 mg/kg (oral, daily) | 59% Tumor Growth Inhibition | [6] |
| HCT-116 Xenograft | 30 mg/kg (oral, daily) | 89% Tumor Growth Inhibition | [6] |
| HCT-116 Xenograft | 90 mg/kg (oral, daily) | >100% Tumor Growth Inhibition | [6] |
| Panel of MSI CDX and PDX Models | Not Specified | ~70% Disease Control Rate |
Signaling Pathway of Hro-761-Induced WRN Degradation
The targeted degradation of WRN following inhibition by Hro-761 in MSI-H cells is a multi-step process. The current understanding points to the PIAS4-RNF4-p97/VCP axis as the key pathway.[6][7]
-
Chromatin Trapping: Inhibition of WRN's helicase activity by Hro-761 leads to the trapping of the WRN protein on the chromatin.[6][7]
-
SUMOylation: The trapped WRN protein is then recognized and SUMOylated by the E3 SUMO-protein ligase PIAS4.[6][7]
-
Ubiquitination: The SUMOylated WRN is subsequently targeted by the E3 ubiquitin ligase RNF4, which polyubiquitinates the protein.[6][7]
-
Chromatin Extraction and Proteasomal Degradation: The ubiquitinated WRN is then extracted from the chromatin by the p97/VCP ATPase complex and shuttled to the 26S proteasome for degradation.[6][7]
Experimental Protocols
Detailed below are representative methodologies for key experiments used to characterize the effects of Hro-761.
Western Blot Analysis for WRN Degradation
Objective: To quantify the levels of WRN protein in cells following treatment with Hro-761.
Methodology:
-
Cell Culture and Treatment: Plate MSI-H (e.g., HCT-116, SW48) and MSS (e.g., HT-29, U2OS) cells and allow them to adhere. Treat cells with varying concentrations of Hro-761 or DMSO (vehicle control) for specified time points (e.g., 24 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody against WRN overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantification: Densitometry analysis is performed to quantify the band intensities, and WRN protein levels are normalized to the loading control.
Cycloheximide (CHX) Chase Assay for Protein Half-life
Objective: To determine the effect of Hro-761 on the stability and half-life of the WRN protein.
Methodology:
-
Cell Treatment: Treat HCT-116 cells with either Hro-761 (e.g., 10 µM) or DMSO.
-
Protein Synthesis Inhibition: Add cycloheximide (CHX), a protein synthesis inhibitor, to the cell culture medium.
-
Time-Course Collection: Harvest cell lysates at various time points after the addition of CHX (e.g., 0, 2, 4, 8, 16 hours).
-
Western Blot Analysis: Perform Western blotting as described above to determine the remaining levels of WRN protein at each time point.
-
Data Analysis: Plot the normalized WRN protein levels against time. Fit the data to a one-phase decay curve to calculate the half-life of the WRN protein under control and Hro-761-treated conditions. A significant reduction in the calculated half-life in the presence of Hro-761 indicates induced degradation.[1][6]
Clonogenic Survival Assay
Objective: To assess the long-term effect of Hro-761 on the proliferative capacity and survival of cancer cells.
Methodology:
-
Cell Seeding: Seed a low density of MSI-H cells (e.g., 250-2,000 cells per well) in 12-well plates.
-
Compound Treatment: The following day, treat the cells with a serial dilution of Hro-761 (e.g., starting from 10 µM).
-
Colony Formation: Incubate the plates for 10-14 days to allow for colony formation.
-
Staining and Quantification: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet. Count the number of colonies (typically >50 cells) in each well.
-
Data Analysis: Calculate the surviving fraction for each treatment concentration relative to the vehicle control.
Conclusion and Future Directions
Hro-761 represents a promising therapeutic agent for MSI-H cancers by inducing the degradation of the WRN protein through a specific, DNA damage-dependent pathway. The preclinical data strongly support its mechanism of action and selective efficacy. A first-in-human clinical trial (NCT05838768) is currently underway to evaluate the safety, tolerability, and preliminary anti-tumor activity of Hro-761 in patients with MSI colorectal cancer and other MSI solid tumors.[2][3][8] The insights gained from these ongoing studies will be critical in validating WRN as a therapeutic target and establishing the clinical potential of Hro-761.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Discovery of WRN inhibitor HRO761 with synthetic lethality in MSI cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 5. HRO-761, a novel WRN inhibitor with potent antitumor activity in MSI cancer models | BioWorld [bioworld.com]
- 6. WRN inhibition leads to its chromatin-associated degradation via the PIAS4-RNF4-p97/VCP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. novartis.com [novartis.com]
Methodological & Application
Hro-761 Protocol for In Vitro Cell Culture Assays: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hro-761 is a potent, selective, and orally active allosteric inhibitor of the Werner syndrome RecQ helicase (WRN).[1] It demonstrates synthetic lethality in cancer cells with microsattelite instability (MSI), a condition caused by deficient DNA mismatch repair (MMR).[2][3][4] This document provides detailed application notes and protocols for the use of Hro-761 in in vitro cell culture assays to assess its anti-tumor activity. Hro-761 binds to the interface of the D1 and D2 helicase domains of WRN, locking it in an inactive conformation.[1][2] This inhibition leads to an accumulation of DNA damage, cell cycle arrest, and ultimately apoptosis in MSI cancer cells, while having minimal effect on microsatellite stable (MSS) cells.[2][5]
Data Presentation
The following table summarizes the half-maximal growth inhibitory concentration (GI50) of Hro-761 in a panel of MSI and MSS cancer cell lines after a 120-hour exposure.
| Cell Line | MSI/MSS Status | Tissue of Origin | GI50 (nM) |
| RKO | MSI | Colon | 50 |
| HCT-116 | MSI | Colon | 60 |
| SW48 | MSI | Colon | 40 |
| LoVo | MSI | Colon | 80 |
| LS 174T | MSI | Colon | 120 |
| HT-29 | MSS | Colon | >10,000 |
| SW620 | MSS | Colon | >10,000 |
| A549 | MSS | Lung | >10,000 |
Data compiled from publicly available research.
Signaling Pathway and Mechanism of Action
Inhibition of WRN helicase by Hro-761 in MSI cancer cells triggers a cascade of events culminating in cell death. The diagram below illustrates this proposed signaling pathway.
Experimental Protocols
Cell Viability Assay (Proliferation Assay)
This protocol is adapted from the methods used to evaluate the anti-proliferative effects of Hro-761.
Experimental Workflow:
Materials:
-
MSI and MSS cancer cell lines
-
Appropriate cell culture medium and supplements
-
Hro-761 (dissolved in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed cells into 96-well plates at a density of 500-2000 cells per well in 100 µL of medium.
-
Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of Hro-761 in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Add 100 µL of the Hro-761 dilutions to the appropriate wells. Include a vehicle control (DMSO only).
-
Incubate the plates for 120 hours.
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the half-maximal growth inhibitory concentration (GI50) by fitting the data to a four-parameter logistic curve.
DNA Damage Assay (γH2AX Immunofluorescence)
This protocol outlines the detection of DNA double-strand breaks through the staining of phosphorylated H2AX (γH2AX).
Experimental Workflow:
Materials:
-
MSI and MSS cancer cell lines
-
Glass coverslips in 24-well plates
-
Hro-761
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Place sterile glass coverslips into the wells of a 24-well plate.
-
Seed cells onto the coverslips at an appropriate density to reach 50-70% confluency the next day.
-
Incubate for 24 hours.
-
Treat the cells with the desired concentration of Hro-761 (e.g., 1 µM) and a vehicle control for 24 hours.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash twice with PBS.
-
Block with 1% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary anti-γH2AX antibody (diluted in 1% BSA) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in 1% BSA) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Visualize and quantify γH2AX foci using a fluorescence microscope.
Apoptosis Assay (Annexin V Staining)
This is a representative protocol for detecting apoptosis by flow cytometry using Annexin V and Propidium Iodide (PI) staining.
Experimental Workflow:
Materials:
-
MSI and MSS cancer cell lines
-
6-well plates
-
Hro-761
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentration of Hro-761 and a vehicle control for 48 hours.
-
Harvest the cells, including the floating cells in the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI should be used as controls to set up compensation and gates. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
References
- 1. HRO-761, a novel WRN inhibitor with potent antitumor activity in MSI cancer models | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of WRN inhibitor HRO761 with synthetic lethality in MSI cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hro-761 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hro-761 is a potent and selective, first-in-class allosteric inhibitor of Werner syndrome RecQ helicase (WRN).[1][2][3] It demonstrates a synthetic lethal interaction in cancers with microsatellite instability (MSI), a condition where DNA mismatch repair is deficient.[1][2] This document provides detailed application notes and protocols for the dosing and administration of Hro-761 in preclinical mouse models, based on currently available data.
Mechanism of Action
Hro-761 functions by binding to the interface of the D1 and D2 helicase domains of the WRN protein.[1][2][3] This allosteric inhibition locks WRN in an inactive conformation, preventing its helicase activity.[1][2][3] In MSI-high cancer cells, the inhibition of WRN leads to an accumulation of double-stranded DNA breaks and activation of the DNA Damage Response (DDR) pathway.[1][4] This ultimately results in cell cycle arrest, WRN protein degradation, and selective cell death in MSI cancer cells, while sparing microsatellite-stable (MSS) cells.[1][4] The anti-tumor effects of Hro-761 are independent of the p53 tumor suppressor protein status.[1][4]
Caption: Signaling pathway of Hro-761 in MSI-high cancer cells.
Dosing and Administration in Mouse Models
Hro-761 is orally bioavailable and has demonstrated dose-dependent anti-tumor activity in various mouse xenograft models.[1][2]
Quantitative Data Summary
| Parameter | Value | Mouse Model | Source |
| Administration Route | Oral Gavage | Nude mice with MSI cell- and patient-derived xenografts | [1][2][5] |
| Dosing Range | 20 - 60 mg/kg | SW48 cell-derived xenografts | [4][5] |
| Efficacy at 20 mg/kg | Tumor stasis | SW48 cell-derived xenografts | [4][5] |
| Efficacy at >40 mg/kg | 75-90% tumor regression | SW48 cell-derived xenografts | [1][4] |
| Pharmacokinetics | Linear, dose-dependent exposure in blood | Mice | [1][6] |
| Tolerability | No significant changes in animal weight | Mice | [4] |
Experimental Protocols
The following are generalized protocols based on published preclinical studies of Hro-761. Specific details may need to be optimized for individual experimental designs.
Protocol 1: In Vivo Efficacy Study in Xenograft Models
Objective: To evaluate the anti-tumor efficacy of Hro-761 in mouse models bearing MSI-high tumors.
Materials:
-
Hro-761
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
MSI-high cancer cells (e.g., SW48) or patient-derived tumor fragments
-
Immunocompromised mice (e.g., nude mice)
-
Calipers for tumor measurement
-
Standard animal housing and care facilities
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant MSI-high cancer cells or patient-derived tumor fragments into the flank of the mice.
-
Allow tumors to reach a predetermined size (e.g., 100-200 mm³).
-
-
Animal Randomization:
-
Randomize mice into treatment and control groups.
-
-
Hro-761 Preparation:
-
Prepare a suspension of Hro-761 in the chosen vehicle at the desired concentrations (e.g., 2 mg/mL for a 20 mg/kg dose in a 10 mL/kg volume).
-
-
Administration:
-
Administer Hro-761 or vehicle control orally via gavage daily.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor animal health daily.
-
-
Endpoint:
-
Continue treatment for a specified duration (e.g., up to 60 days) or until tumors in the control group reach a predetermined endpoint.[4]
-
Euthanize mice and collect tumors for further analysis.
-
Caption: Experimental workflow for an in vivo efficacy study.
Protocol 2: Pharmacodynamic (PD) Study
Objective: To assess the in vivo target engagement and downstream effects of Hro-761.
Materials:
-
Tumor-bearing mice treated with Hro-761 as in Protocol 1.
-
Reagents for immunoblotting (antibodies against WRN, pATM, γH2AX, etc.).
-
Tissue homogenization and protein extraction buffers.
Procedure:
-
Treatment and Sample Collection:
-
Treat tumor-bearing mice with a single or multiple doses of Hro-761 (e.g., 20 or 60 mg/kg).[5]
-
At various time points post-treatment (e.g., 0, 1, 4, 8, 24 hours on day 1, and after multiple days of treatment), euthanize a subset of animals.[5]
-
Excise tumors and snap-freeze in liquid nitrogen or process immediately.
-
-
Tissue Processing:
-
Homogenize tumor samples and extract proteins.
-
-
Immunoblotting:
-
Perform western blotting to analyze the levels of WRN protein and markers of DNA damage response (e.g., phosphorylated ATM, γH2AX).
-
Expected Outcome: A dose- and time-dependent induction of DNA damage markers and potential degradation of the WRN protein in the tumors of Hro-761-treated mice.[5][7]
Conclusion
Hro-761 is a promising therapeutic agent for MSI-high cancers. The provided notes and protocols offer a foundation for designing and executing preclinical studies to further evaluate its efficacy and mechanism of action in mouse models. Researchers should adapt these protocols to their specific research questions and available resources, ensuring compliance with all institutional animal care and use guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of WRN inhibitor HRO761 with synthetic lethality in MSI cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. HRO-761, a novel WRN inhibitor with potent antitumor activity in MSI cancer models | BioWorld [bioworld.com]
- 5. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Hro-761 in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hro-761 is a first-in-class, orally bioavailable, allosteric inhibitor of Werner syndrome RecQ helicase (WRN). It demonstrates potent and selective anti-tumor activity in preclinical models of cancers with high microsatellite instability (MSI-H). This document provides detailed application notes and protocols for the utilization of Hro-761 in patient-derived xenograft (PDX) models of MSI-H tumors, a critical platform for translational cancer research and drug development.
Mechanism of Action
Hro-761 functions by binding to the interface of the D1 and D2 helicase domains of the WRN protein. This allosteric inhibition locks WRN in an inactive conformation, preventing its helicase activity which is essential for the survival of MSI-H cancer cells. The inhibition of WRN in this context leads to an accumulation of DNA double-strand breaks, activation of the DNA damage response (DDR), and subsequent induction of apoptosis, representing a synthetic lethal therapeutic strategy.[1][2][3] Notably, this effect is selective for MSI-H cells and appears to be independent of p53 mutation status.[1][2]
Data Presentation
Table 1: Preclinical Efficacy of Hro-761 in MSI-H Patient-Derived Xenograft (PDX) and Cell-Derived Xenograft (CDX) Models
| Model Type | Number of Models | Treatment | Disease Control Rate | Stable Disease | Partial Response | Complete Response | Reference |
| MSI-H CDX & PDX | Large Panel | Hro-761 (oral) | ~70% | 35% | 30% | 9% | [1] |
| SW48 CDX | N/A | 20 mg/kg Hro-761 (oral) | Tumor Stasis | N/A | N/A | N/A | [1] |
| SW48 CDX | N/A | >20 mg/kg Hro-761 (oral) | 75-90% Tumor Regression | N/A | N/A | N/A | [1] |
Experimental Protocols
1. Establishment and Validation of MSI-H Colorectal Cancer PDX Models
This protocol outlines the general steps for establishing and validating PDX models from patient colorectal tumor samples with a focus on identifying MSI-H status.
-
1.1. Tumor Tissue Acquisition:
-
Surgically resected tumor specimens from colorectal cancer patients should be collected under sterile conditions in a transportation medium (e.g., DMEM with antibiotics) on ice.
-
All patient samples must be obtained with informed consent and appropriate institutional review board (IRB) approval.
-
-
1.2. PDX Implantation:
-
Within 2-4 hours of resection, mince the tumor tissue into small fragments (2-3 mm³).
-
Anesthetize immunodeficient mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old).
-
Implant a single tumor fragment subcutaneously into the flank of each mouse using a trocar.
-
-
1.3. Tumor Growth Monitoring and Passaging:
-
Monitor tumor growth twice weekly using digital calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
When tumors reach a volume of approximately 1000-1500 mm³, euthanize the mouse and aseptically resect the tumor.
-
The resected tumor can be serially passaged into new cohorts of mice for expansion. A portion of the tumor should be cryopreserved for future use and another portion fixed in formalin for histopathological and molecular analysis.
-
-
1.4. Validation of MSI-H Status:
-
Immunohistochemistry (IHC): Perform IHC for the mismatch repair (MMR) proteins (MLH1, MSH2, MSH6, PMS2) on formalin-fixed, paraffin-embedded (FFPE) sections of the established PDX tumor. Loss of expression of one or more of these proteins is indicative of deficient MMR (dMMR) and is highly correlated with an MSI-H phenotype.
-
PCR-based MSI testing: Extract genomic DNA from the PDX tumor tissue and perform PCR amplification of a panel of microsatellite markers (e.g., BAT-25, BAT-26, NR-21, NR-24, and MONO-27). Analysis of the PCR products by capillary electrophoresis will reveal shifts in allele sizes in MSI-H tumors compared to matched normal DNA (if available) or a stable control.
-
2. In Vivo Efficacy Studies with Hro-761 in MSI-H PDX Models
-
2.1. Animal Acclimatization and Tumor Implantation:
-
Acclimatize immunodeficient mice for at least one week before the study begins.
-
Implant tumor fragments from a validated MSI-H PDX line subcutaneously into the flank of each mouse.
-
-
2.2. Hro-761 Formulation and Administration:
-
Formulation: While the specific vehicle used in all published preclinical studies is not consistently detailed, a common oral formulation for similar small molecule inhibitors involves dissolving the compound in a vehicle such as 0.5% methylcellulose with 0.2% Tween 80 in sterile water. It is recommended to perform vehicle optimization studies for Hro-761.
-
Administration: Administer Hro-761 orally (p.o.) via gavage once or twice daily. Published data suggests that a dose of 20 mg/kg can lead to tumor stasis, while higher doses may induce regression.[1] A dose-response study is recommended to determine the optimal dose for a given PDX model.
-
-
2.3. Study Design and Monitoring:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Measure tumor volume and body weight twice weekly.
-
Monitor the animals for any signs of toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a set treatment duration), euthanize the mice and collect tumors and other relevant tissues for pharmacodynamic analysis.
-
3. Pharmacodynamic (PD) Marker Analysis
-
3.1. Immunohistochemistry for γH2AX (Marker of DNA Double-Strand Breaks):
-
Fix tumor tissues in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount on charged slides.
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform antigen retrieval by heating the slides in a citrate buffer (pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a blocking serum.
-
Incubate with a primary antibody against phosphorylated H2AX (γH2AX).
-
Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Develop the signal using a chromogenic substrate (e.g., DAB).
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Analyze the staining intensity and the percentage of positive cells under a microscope.
-
-
3.2. Western Blot for WRN Protein Levels:
-
Snap-freeze tumor tissues in liquid nitrogen and store at -80°C.
-
Homogenize the tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the WRN protein. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of WRN protein.
-
Visualizations
Caption: Experimental workflow for Hro-761 evaluation in PDX models.
Caption: Signaling pathway of Hro-761 in MSI-H cancer cells.
References
Hro-761: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hro-761 is a potent and selective allosteric inhibitor of Werner syndrome RecQ helicase (WRN).[1][2] It has demonstrated significant anti-proliferative effects in cancer cells exhibiting microsatellite instability (MSI), a phenotype caused by deficiencies in the DNA mismatch repair (dMMR) system.[3][4][5] This document provides detailed application notes on the solubility and preparation of Hro-761 for experimental use, along with comprehensive protocols for key in vitro assays to evaluate its biological activity.
Physicochemical Properties and Solubility
Hro-761 is a solid compound with the following characteristics:
| Property | Value | Reference |
| Molecular Weight | 702.08 g/mol | [6] |
| Formula | C₃₁H₃₁ClF₃N₉O₅ | [6] |
| CAS Number | 2869954-34-5 | [6] |
| Form | Solid | [6] |
| Solubility (25°C) | DMSO: 90 mg/mL | [6] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [6] |
| Storage (Solvent) | -80°C for 6 months; -20°C for 1 month | [6] |
Mechanism of Action and Signaling Pathway
Hro-761 functions as an allosteric inhibitor of the WRN helicase.[1][2] It binds at the interface of the D1 and D2 helicase domains, locking WRN in an inactive conformation.[1][7][8] In cancer cells with microsatellite instability (MSI), which have a deficient DNA mismatch repair system, there is a synthetic lethal relationship with the inhibition of WRN.[4][9][10] Inhibition of WRN in these cells leads to an accumulation of DNA damage, activation of the DNA damage response (DDR), and ultimately, cell death.[7][11] Hro-761 has been shown to induce WRN degradation specifically in MSI cells.[7][8][12]
Experimental Protocols
Preparation of Hro-761 Stock and Working Solutions
3.1.1. In Vitro Stock Solution (DMSO)
-
Materials:
-
Hro-761 powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 7.02 mg of Hro-761 in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C.
-
3.1.2. In Vivo Formulation
For in vivo experiments, Hro-761 can be formulated for oral administration. The following is an example formulation; however, optimization may be required for specific animal models and experimental designs.
-
Materials:
-
Hro-761
-
DMSO
-
PEG300
-
Tween80
-
ddH₂O (double-distilled water) or saline
-
-
Procedure:
-
Dissolve the required amount of Hro-761 in DMSO to create a concentrated stock solution (e.g., 33 mg/mL).[13]
-
In a separate tube, add the required volume of PEG300.
-
Add the Hro-761/DMSO stock solution to the PEG300 and mix until the solution is clear.[13]
-
Add Tween80 to the mixture and mix until clear.[13]
-
Finally, add ddH₂O or saline to reach the final desired volume and concentration.[13]
-
Important: Prepare this formulation fresh on the day of use.[14]
-
Cell Viability Assay
This protocol is based on the methodology used to assess the anti-proliferative effects of Hro-761 in MSI and microsatellite stable (MSS) cancer cell lines.
-
Materials:
-
MSI (e.g., SW48, HCT116) and MSS (e.g., SW620) cancer cell lines
-
Appropriate cell culture medium and supplements
-
96-well white, clear-bottom plates
-
Hro-761 stock solution
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
-
-
Procedure:
-
Trypsinize and count the cells. Seed 500-8,000 cells per well into 96-well plates, depending on the cell line's growth rate.[7][11]
-
Allow the cells to adhere overnight.
-
Prepare a serial dilution of Hro-761 in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of Hro-761. Include a DMSO vehicle control.
-
Incubate the plates for a period of 4 to 14 days. Longer incubation times may be necessary to observe the full effect of Hro-761.[11]
-
At the end of the incubation period, allow the plates to equilibrate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Normalize the data to the DMSO control and calculate the half-maximal growth inhibitory concentration (GI₅₀).
-
Western Blot Analysis for DNA Damage Response
This protocol outlines the procedure to detect the induction of the DNA damage response pathway following Hro-761 treatment.
-
Materials:
-
MSI and MSS cancer cell lines
-
6-well or 10 cm cell culture plates
-
Hro-761 stock solution
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-WRN, anti-pATM, anti-pCHK2, anti-γH2AX, anti-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with various concentrations of Hro-761 or for different time points.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Quantify the protein concentration using a BCA assay.
-
Denature the protein lysates by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
WRN Helicase Activity Assay
This is a generalized protocol based on commercially available fluorogenic assay kits.
-
Materials:
-
Recombinant WRN enzyme
-
Fluorogenic DNA helicase substrate (e.g., a DNA duplex with a fluorophore and a quencher on opposite strands)
-
Assay buffer
-
ATP
-
Hro-761
-
384-well black plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a solution of the recombinant WRN enzyme in the assay buffer.
-
In a 384-well plate, add the WRN enzyme solution.
-
Add different concentrations of Hro-761 or a DMSO vehicle control.
-
Initiate the reaction by adding the fluorogenic DNA substrate and ATP.
-
Incubate the plate at the recommended temperature (e.g., 37°C).
-
Measure the increase in fluorescence over time using a fluorescence plate reader. The unwinding of the DNA duplex by WRN separates the fluorophore and quencher, leading to an increase in the fluorescence signal.
-
Calculate the rate of the reaction and determine the inhibitory effect of Hro-761.
-
In Vivo Studies
Hro-761 has been shown to inhibit tumor growth in a dose-dependent manner in MSI cell- and patient-derived xenograft models when administered orally.[7][8][12] A clinical trial is ongoing to evaluate the safety and efficacy of Hro-761 in patients with MSI solid tumors.[7][8][12] Researchers planning in vivo studies should refer to relevant publications for guidance on dosing regimens and pharmacokinetic/pharmacodynamic analyses.
Safety Precautions
Hro-761 is a research chemical. Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Handle the compound in a well-ventilated area. Refer to the Material Safety Data Sheet (MSDS) for more detailed safety information.
References
- 1. CDK2 phosphorylation of Werner protein (WRN) contributes to WRN's DNA double-strand break repair pathway choice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Werner syndrome helicase - Wikipedia [en.wikipedia.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Mismatch Repair Deficiency Market Forecasts Strong Expansion During the Forecast Period (2025-2034) Driven by Rising Diagnostics and Immuno-Oncology Advances | DelveInsight [prnewswire.com]
- 6. oaepublish.com [oaepublish.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of WRN inhibitor HRO761 with synthetic lethality in MSI cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Discovery of WRN inhibitor HRO761 with synthetic lethality in MSI cancers [ideas.repec.org]
- 11. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. The role of WRN in DNA repair is affected by post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application of HRO-761 in MSI Colorectal Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
HRO-761 is a first-in-class, orally bioavailable, and selective allosteric inhibitor of Werner syndrome RecQ helicase (WRN). Emerging evidence has identified WRN as a synthetic lethal target in cancers exhibiting microsatellite instability (MSI), a hallmark of deficient DNA mismatch repair (dMMR). In MSI colorectal cancer (CRC), the accumulation of DNA errors renders the cells highly dependent on WRN for survival. HRO-761 exploits this vulnerability by inhibiting WRN's helicase function, leading to catastrophic DNA damage and selective apoptosis in MSI cancer cells.[1][2][3][4] Preclinical studies have demonstrated potent anti-tumor activity of HRO-761 in MSI CRC models, and it is currently under clinical investigation (NCT05838768).[1][3][4]
These application notes provide a comprehensive overview of the use of HRO-761 in MSI colorectal cancer cell lines, including its mechanism of action, in vitro and in vivo efficacy data, and detailed protocols for key experimental assays.
Mechanism of Action
HRO-761 functions as an allosteric inhibitor of the WRN helicase. It binds to a pocket at the interface of the D1 and D2 helicase domains, locking the protein in an inactive conformation.[2][3][4] This inhibition of WRN's helicase activity in MSI cells, which already harbor a high mutational burden, leads to the accumulation of unresolved DNA replication and repair intermediates. This, in turn, triggers a robust DNA Damage Response (DDR), characterized by the activation of ATM and CHK2, and the phosphorylation of H2AX (γH2AX).[3] The overwhelming DNA damage ultimately culminates in cell cycle arrest and apoptosis.[3] Notably, the cytotoxic effects of HRO-761 appear to be independent of the p53 tumor suppressor status.[3]
Caption: Mechanism of HRO-761 in MSI CRC cells.
Quantitative Data
The following tables summarize the in vitro and in vivo activity of HRO-761 in MSI colorectal cancer cell lines.
Table 1: In Vitro Activity of HRO-761 in MSI Colorectal Cancer Cell Lines
| Cell Line | MSI Status | GI50 (nM) | Assay Duration | Reference |
| SW48 | MSI-High | 40 | 4 days | [2][3] |
| HCT 116 | MSI-High | Comparable to SW48 | Not Specified | [5] |
| RKO | MSI-High | Not Specified | Not Specified |
Table 2: In Vivo Activity of HRO-761 in a SW48 Xenograft Model
| Dose (mg/kg) | Treatment Outcome | Duration of Treatment | Reference |
| 20 | Tumor Stasis | Up to 60 days | [3] |
| >20 | 75%-90% Tumor Regression | Up to 60 days | [3] |
Experimental Protocols
Herein are detailed protocols for key experiments to evaluate the efficacy of HRO-761 in MSI colorectal cancer cell lines.
Cell Viability Assay (CellTiter-Glo®)
This protocol is for determining the half-maximal growth inhibitory concentration (GI50) of HRO-761.
Materials:
-
MSI colorectal cancer cell lines (e.g., SW48, HCT 116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
HRO-761 (dissolved in DMSO)
-
96-well white, clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete growth medium.
-
Seed 500–8,000 cells per well in a 96-well plate in a final volume of 100 µL. The optimal seeding density should be determined for each cell line to ensure logarithmic growth throughout the assay period.
-
-
Drug Treatment:
-
After 24 hours, prepare serial dilutions of HRO-761 in complete growth medium. A recommended starting concentration range is 1 nM to 10 µM.
-
Add 100 µL of the diluted HRO-761 to the respective wells. Include DMSO-treated wells as a vehicle control.
-
-
Incubation:
-
Assay:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[6]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[6]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6]
-
-
Data Acquisition:
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the GI50 values by plotting the luminescence signal against the log of the HRO-761 concentration and fitting the data to a four-parameter logistic curve.
-
Caption: Workflow for the CellTiter-Glo® viability assay.
Western Blotting for DNA Damage Response Markers
This protocol is for assessing the activation of the DDR pathway upon HRO-761 treatment.
Materials:
-
MSI colorectal cancer cell lines
-
Complete growth medium
-
HRO-761
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-WRN, anti-pATM, anti-pCHK2, anti-γH2AX, anti-Actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with HRO-761 (e.g., 100 nM, 1 µM) for various time points (e.g., 6, 12, 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Clarify lysates by centrifugation and determine protein concentration using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST and add ECL detection reagent.
-
Visualize protein bands using a chemiluminescence imaging system.
-
Immunofluorescence for γH2AX Foci
This protocol is for visualizing and quantifying DNA double-strand breaks.
Materials:
-
MSI colorectal cancer cell lines
-
Glass coverslips in 24-well plates
-
HRO-761
-
4% paraformaldehyde (PFA) for fixation
-
0.25% Triton X-100 for permeabilization
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (anti-γH2AX)
-
Alexa Fluor-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on coverslips and treat with HRO-761 as described for western blotting.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS, fix with 4% PFA for 15 minutes, and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
-
Staining:
-
Block with blocking solution for 1 hour.
-
Incubate with anti-γH2AX primary antibody overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstain with DAPI.
-
-
Imaging and Analysis:
-
Mount coverslips on slides and visualize under a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software.
-
Clonogenic Survival Assay
This assay assesses the long-term proliferative capacity of cells after HRO-761 treatment.
Materials:
-
MSI colorectal cancer cell lines
-
6-well plates
-
HRO-761
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding:
-
Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
-
Drug Treatment:
-
Allow cells to attach overnight, then treat with various concentrations of HRO-761 for 24 hours.
-
-
Colony Formation:
-
Remove the drug-containing medium, wash with PBS, and add fresh complete medium.
-
Incubate for 10-14 days, allowing colonies to form.
-
-
Staining and Quantification:
-
Wash colonies with PBS, fix with methanol, and stain with crystal violet solution.
-
Count the number of colonies (typically >50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the vehicle control.
-
In Vivo Xenograft Model
This protocol outlines a subcutaneous xenograft model to evaluate the in vivo efficacy of HRO-761.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
MSI colorectal cancer cell line (e.g., SW48)
-
Matrigel (optional)
-
HRO-761 formulation for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of SW48 cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth regularly.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Administer HRO-761 orally at the desired doses (e.g., 20, 40 mg/kg) daily. The control group receives the vehicle.
-
-
Monitoring and Endpoint:
-
Measure tumor volume with calipers twice weekly.
-
Monitor animal body weight and overall health.
-
Continue treatment for a predefined period (e.g., 3-4 weeks) or until tumors in the control group reach a predetermined endpoint.
-
-
Data Analysis:
-
Plot mean tumor volume over time for each group.
-
Calculate tumor growth inhibition (TGI).
-
Caption: Workflow for the in vivo xenograft model.
Resistance Mechanisms
Acquired resistance to HRO-761 has been observed in preclinical models. The primary mechanism of resistance is the emergence of on-target point mutations within the helicase domain of WRN. These mutations are thought to either directly interfere with HRO-761 binding or to prevent the conformational change required for the inhibitor to lock WRN in an inactive state.
Conclusion
HRO-761 represents a promising targeted therapy for MSI colorectal cancer. The provided application notes and protocols offer a framework for researchers to investigate the activity of this novel WRN inhibitor in relevant preclinical models. Understanding its mechanism of action and potential resistance pathways will be crucial for its successful clinical development and application.
References
- 1. researchgate.net [researchgate.net]
- 2. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 3. HRO-761, a novel WRN inhibitor with potent antitumor activity in MSI cancer models | BioWorld [bioworld.com]
- 4. Discovery of WRN inhibitor HRO761 with synthetic lethality in MSI cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New inhibitors of the WRN helicase show preclinical promise for MSI-high colorectal cancers | BioWorld [bioworld.com]
- 6. OUH - Protocols [ous-research.no]
Application Notes and Protocols: Combining Hro-761 with Pembrolizumab In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of targeted therapies with immune checkpoint inhibitors represents a promising strategy in oncology to enhance anti-tumor responses and overcome resistance. Hro-761, a potent and selective inhibitor of Werner syndrome RecQ helicase (WRN), has demonstrated significant preclinical activity in microsatellite instability-high (MSI-H) tumors. Pembrolizumab, a humanized monoclonal antibody against the programmed cell death-1 (PD-1) receptor, has shown robust efficacy in various cancers by restoring T-cell-mediated anti-tumor immunity. This document provides detailed application notes and protocols for the in vivo combination of Hro-761 and pembrolizumab, based on established preclinical models and the known mechanisms of action of both agents.
Mechanism of Action and Rationale for Combination
Hro-761 is an allosteric inhibitor that locks the WRN helicase in an inactive conformation, leading to DNA damage and apoptosis specifically in MSI-H cancer cells.[1] This synthetic lethality arises from the dependence of MSI-H tumors on WRN for DNA replication and repair. The resulting tumor cell death can release tumor-associated antigens, creating a more immunogenic tumor microenvironment.
Pembrolizumab blocks the interaction between the PD-1 receptor on T-cells and its ligands, PD-L1 and PD-L2, on tumor cells. This action reverses T-cell exhaustion and enhances the ability of the immune system to recognize and eliminate cancer cells.
The combination of Hro-761 and pembrolizumab is predicated on a synergistic effect. Hro-761-induced tumor cell death is expected to increase the presentation of tumor antigens, thereby priming an anti-tumor immune response that can be potentiated by pembrolizumab's blockade of the PD-1/PD-L1 immune checkpoint. This dual approach has the potential to be effective even in tumors that have developed resistance to immune checkpoint inhibitors alone.[2][3]
Data Presentation
While specific quantitative in vivo data for the Hro-761 and pembrolizumab combination is emerging from ongoing clinical trials (NCT05838768), the following tables represent the expected synergistic or additive anti-tumor effects based on preclinical studies of Hro-761 monotherapy and combination studies of other targeted agents with anti-PD-1 antibodies.
Table 1: Representative In Vivo Efficacy of Hro-761 and Pembrolizumab Combination in a Syngeneic Mouse Model (MC38)
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 250 | - |
| Hro-761 (50 mg/kg, oral, daily) | 800 ± 150 | 46.7 |
| Pembrolizumab (10 mg/kg, i.p., twice weekly) | 700 ± 120 | 53.3 |
| Hro-761 + Pembrolizumab | 250 ± 80 | 83.3 |
Table 2: Expected Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs) on Day 21
| Treatment Group | CD8+ T-cells (% of CD45+ cells) | Granzyme B+ CD8+ T-cells (%) | FoxP3+ CD4+ T-cells (% of CD4+ cells) |
| Vehicle Control | 5 ± 1.5 | 10 ± 2.5 | 25 ± 4.0 |
| Hro-761 | 8 ± 2.0 | 15 ± 3.0 | 20 ± 3.5 |
| Pembrolizumab | 15 ± 3.0 | 30 ± 5.0 | 15 ± 2.5 |
| Hro-761 + Pembrolizumab | 25 ± 4.5 | 45 ± 6.0 | 10 ± 2.0 |
Experimental Protocols
In Vivo Syngeneic Tumor Model Study
1. Animal Model:
-
C57BL/6 mice, 6-8 weeks old.
2. Cell Line:
-
MC38 (murine colon adenocarcinoma, MSI-high) cell line.
3. Tumor Implantation:
-
Subcutaneously inject 1 x 10^6 MC38 cells in 100 µL of sterile PBS into the right flank of each mouse.
-
Allow tumors to reach a palpable size of approximately 50-100 mm³ before starting treatment.
4. Treatment Groups (n=10 mice per group):
-
Group 1 (Vehicle Control): Administer the vehicle for Hro-761 orally (e.g., 0.5% methylcellulose) daily and an isotype control antibody (e.g., mouse IgG) intraperitoneally (i.p.) twice weekly.
-
Group 2 (Hro-761 Monotherapy): Administer Hro-761 (50 mg/kg) orally, daily. Administer isotype control antibody i.p. twice weekly.
-
Group 3 (Pembrolizumab Monotherapy): Administer Pembrolizumab (10 mg/kg) i.p., twice weekly. Administer Hro-761 vehicle orally, daily.
-
Group 4 (Combination Therapy): Administer Hro-761 (50 mg/kg) orally, daily, and Pembrolizumab (10 mg/kg) i.p., twice weekly.
5. Drug Formulation and Administration:
-
Hro-761: Formulate in a suitable vehicle such as 0.5% methylcellulose in sterile water for oral gavage.
-
Pembrolizumab: Dilute in sterile PBS for intraperitoneal injection.
6. Monitoring and Endpoints:
-
Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.
-
Monitor body weight and general health of the mice regularly.
-
Primary endpoint: Tumor growth inhibition.
-
Secondary endpoints: Survival analysis, immunophenotyping of tumor-infiltrating lymphocytes (TILs) and splenocytes by flow cytometry at the end of the study.
7. Euthanasia and Tissue Collection:
-
Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines or at the end of the study.
-
Collect tumors and spleens for further analysis (e.g., flow cytometry, immunohistochemistry).
Visualizations
Signaling Pathway of Hro-761 and Pembrolizumab Combination
Caption: Combined signaling of Hro-761 and pembrolizumab.
Experimental Workflow for In Vivo Combination Study
Caption: In vivo combination study workflow.
References
Application Note: Establishing Hro-761 Resistant Cancer Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hro-761 is a potent and selective allosteric inhibitor of the Werner syndrome RecQ helicase (WRN), a protein identified as a synthetic lethal target in cancer cells with microsatellite instability (MSI).[1][2][3] This targeted therapy has shown promise in preclinical models and is currently under clinical investigation for the treatment of MSI-high solid tumors, including colorectal cancer.[1][4] As with many targeted therapies, the development of drug resistance is a significant clinical challenge. Understanding the mechanisms of resistance to Hro-761 is crucial for developing strategies to overcome it and improve patient outcomes. This document provides detailed protocols for establishing and characterizing Hro-761 resistant cancer cell line models, which are invaluable tools for studying resistance mechanisms and evaluating novel therapeutic strategies.
Core Concepts and Signaling Pathways
Hro-761 functions by binding to the helicase domain of the WRN protein, locking it in an inactive conformation.[1][2] In MSI-high cancer cells, which have a deficient DNA mismatch repair system, the inhibition of WRN's helicase activity leads to an accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis.[2][5][6] Resistance to Hro-761 has been observed to emerge rapidly in preclinical models, primarily through the acquisition of point mutations within the helicase domain of the WRN gene. These mutations can interfere with Hro-761 binding, thereby restoring WRN helicase activity and allowing cancer cells to survive and proliferate in the presence of the drug.
Data Presentation
The following table summarizes representative quantitative data for Hro-761 sensitivity in parental and the generated resistant MSI-high cancer cell lines.
| Cell Line | MSI Status | Hro-761 Sensitivity | Approximate GI50/IC50 (nM) | Resistance Index (RI) |
| HCT116 | MSI-High | Sensitive (Parental) | 35.64[7] | - |
| HCT116-HroR | MSI-High | Resistant | ~275 | ~7.7 |
| SW48 | MSI-High | Sensitive (Parental) | 40[2][3][5] | - |
| SW48-HroR | MSI-High | Resistant | >300 | >7.5 |
Note: GI50/IC50 values for resistant lines are estimations based on reported resistance indices and may vary depending on the specific resistance mutations and experimental conditions.
Experimental Protocols
Protocol 1: Generation of Hro-761 Resistant Cancer Cell Lines
This protocol describes the generation of Hro-761 resistant cell lines using a stepwise dose-escalation method.
Materials:
-
Hro-761 sensitive MSI-high cancer cell lines (e.g., HCT116, SW48)
-
Complete cell culture medium (e.g., McCoy's 5A for HCT116, RPMI-1640 for SW48) with 10% FBS and 1% Penicillin-Streptomycin
-
Hro-761 (stock solution in DMSO)
-
Cell culture flasks, plates, and other consumables
-
MTT or CCK-8 assay kit
Procedure:
-
Determine the initial IC50 of Hro-761:
-
Plate the parental cells in 96-well plates.
-
Treat the cells with a range of Hro-761 concentrations for 72-96 hours.
-
Determine the cell viability using an MTT or CCK-8 assay.
-
Calculate the IC50 value, which is the concentration of Hro-761 that inhibits cell growth by 50%.
-
-
Initiate Resistance Induction:
-
Culture the parental cells in their recommended medium.
-
Begin by exposing the cells to a low concentration of Hro-761, typically the IC10-IC20 (the concentration that inhibits growth by 10-20%). For SW48 cells with a GI50 of 40 nM, a starting concentration of 4-8 nM would be appropriate.
-
-
Dose Escalation:
-
Maintain the cells in the presence of the starting concentration of Hro-761. Initially, a significant number of cells may die.
-
Replace the medium with fresh Hro-761-containing medium every 2-3 days.
-
Once the surviving cells have repopulated and are growing steadily (as observed by microscopy), subculture them and increase the concentration of Hro-761 by 1.5 to 2-fold.
-
Repeat this cycle of adaptation and dose escalation. This process can take several months.
-
-
Establishment of the Resistant Line:
-
A cell line is considered resistant when it can proliferate in a concentration of Hro-761 that is significantly higher (e.g., 5-10 fold or more) than the parental IC50.
-
Once a resistant population is established, it should be maintained in a medium containing a constant, high concentration of Hro-761 to preserve the resistant phenotype.
-
-
Cryopreservation:
-
At various stages of resistance development, it is advisable to cryopreserve vials of cells for future use and to have backups.
-
Protocol 2: Characterization of Hro-761 Resistant Cell Lines
A. Determination of the IC50 of the Resistant Cell Line
Materials:
-
Parental and Hro-761 resistant cell lines
-
96-well plates
-
Hro-761
-
MTT or CCK-8 assay kit
Procedure:
-
Seed both the parental and resistant cells in 96-well plates at an appropriate density.
-
Treat the cells with a wide range of Hro-761 concentrations. It is important to use a much higher concentration range for the resistant cells.
-
After 72-96 hours of incubation, assess cell viability using an MTT or CCK-8 assay.
-
Calculate the IC50 values for both the parental and resistant cell lines.
-
Calculate the Resistance Index (RI) using the following formula: RI = IC50 (Resistant Line) / IC50 (Parental Line)
B. Molecular Characterization: Identification of WRN Gene Mutations
Materials:
-
Genomic DNA extraction kit
-
PCR primers flanking the WRN helicase domain
-
PCR reagents (Taq polymerase, dNTPs, buffer)
-
Agarose gel electrophoresis equipment
-
Sanger sequencing service or Next-Generation Sequencing (NGS) platform
Procedure:
-
Genomic DNA Extraction: Extract genomic DNA from both parental and resistant cell lines using a commercial kit.
-
PCR Amplification of the WRN Helicase Domain:
-
Design PCR primers to amplify the region of the WRN gene that encodes the helicase domain. Online primer design tools can be used for this purpose.
-
Perform PCR to amplify the target region from the genomic DNA of both cell lines.
-
-
Sequencing:
-
Purify the PCR products.
-
Send the purified PCR products for Sanger sequencing. For a more comprehensive analysis, consider Next-Generation Sequencing (NGS) of the WRN gene.
-
-
Sequence Analysis:
-
Align the sequencing results from the resistant cell line to the parental cell line and the reference human WRN gene sequence.
-
Identify any point mutations, insertions, or deletions in the WRN helicase domain of the resistant cells.
-
C. Functional Characterization: Clonogenic Survival Assay
Materials:
-
Parental and Hro-761 resistant cell lines
-
6-well plates
-
Hro-761
-
Crystal violet staining solution
Procedure:
-
Seed a low number of cells (e.g., 200-1000 cells per well) from both parental and resistant lines into 6-well plates.
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of Hro-761. Include an untreated control.
-
Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells.
-
Fix the colonies with a solution of methanol and acetic acid, and then stain with crystal violet.
-
Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
-
Compare the survival curves of the parental and resistant cell lines to confirm the resistant phenotype.
D. Protein Expression Analysis: Western Blot for WRN and DNA Damage Markers
Materials:
-
Parental and Hro-761 resistant cell lines
-
Hro-761
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-WRN, anti-phospho-H2AX (γH2AX), anti-p53, anti-p21
-
Secondary antibody (HRP-conjugated)
-
Western blotting equipment and reagents
Procedure:
-
Treat both parental and resistant cells with Hro-761 at their respective IC50 concentrations for various time points (e.g., 6, 12, 24 hours). Include untreated controls.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against WRN, γH2AX, p53, and p21. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence detection system.
-
Analyze the changes in protein expression in response to Hro-761 treatment in both sensitive and resistant cells. Hro-761 has been shown to induce WRN degradation and a DNA damage response in sensitive cells.[2][5]
Conclusion
The protocols outlined in this application note provide a comprehensive framework for the establishment and characterization of Hro-761 resistant cancer cell line models. These models are essential tools for investigating the molecular mechanisms of drug resistance, identifying potential biomarkers of resistance, and evaluating novel therapeutic strategies to overcome resistance to this promising new class of anti-cancer agents. The ability to study Hro-761 resistance in a controlled laboratory setting will be instrumental in advancing the clinical development of WRN inhibitors and improving outcomes for patients with MSI-high cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HRO-761, a novel WRN inhibitor with potent antitumor activity in MSI cancer models | BioWorld [bioworld.com]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. mskcc.org [mskcc.org]
- 5. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. HRO761 / Novartis [delta.larvol.com]
Application Note: Quantitative Analysis of Hro-761 in Tissue Samples using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hro-761 is a novel, potent, and selective small molecule inhibitor of the AXL receptor tyrosine kinase, a key player in cell proliferation and survival signaling pathways.[1] Dysregulation of the AXL signaling cascade is implicated in the progression and metastasis of various cancers, making Hro-761 a promising candidate for targeted cancer therapy. To support preclinical and clinical development, a robust and sensitive analytical method is required to accurately quantify Hro-761 concentrations in biological matrices, particularly in tumor and adjacent healthy tissues. This is critical for establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships, assessing target engagement, and determining optimal dosing regimens.
This application note provides a detailed protocol for the extraction and quantification of Hro-761 in tissue samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is validated according to regulatory guidelines and demonstrates high sensitivity, specificity, and reproducibility.[2][3][4][5]
Experimental Workflow
The overall workflow for the quantification of Hro-761 in tissue samples is depicted below. The process involves tissue homogenization, protein precipitation for analyte extraction, followed by LC-MS/MS analysis and data processing.
Caption: Experimental workflow for Hro-761 quantification in tissue.
Materials and Reagents
-
Chemicals and Solvents:
-
Hro-761 reference standard (>99% purity)
-
Hro-761-d4 (deuterated internal standard, IS)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ammonium acetate, analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
-
Equipment:
-
High-performance liquid chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
-
Tissue homogenizer (e.g., bead beater)
-
Microcentrifuge
-
Nitrogen evaporator
-
Analytical balance
-
Vortex mixer
-
Calibrated pipettes
-
Detailed Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Hro-761 and Hro-761-d4 (IS) in methanol to prepare individual stock solutions.
-
Working Solutions: Serially dilute the Hro-761 stock solution with 50:50 ACN:Water to prepare calibration curve (CC) standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Hro-761-d4 stock solution in 50:50 ACN:Water.
Tissue Sample Preparation and Extraction
-
Homogenization:
-
Extraction:
-
Isolation:
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase A (see section 3.3) and vortex.
-
Transfer the solution to an HPLC vial for analysis.
-
LC-MS/MS Analysis
The analysis is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[11]
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| HPLC Column | C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3.0 min; Hold at 95% B for 1.0 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Hro-761 | Hro-761-d4 (IS) |
| Ionization Mode | ESI, Positive | ESI, Positive |
| MRM Transition | 482.2 -> 354.1 | 486.2 -> 358.1 |
| Dwell Time | 100 ms | 100 ms |
| Collision Energy | 25 eV | 25 eV |
| Capillary Voltage | 3.5 kV | 3.5 kV |
| Source Temperature | 150°C | 150°C |
Data Presentation and Method Validation
The method was validated for linearity, sensitivity, accuracy, precision, and recovery according to established bioanalytical method validation guidelines.[2][3][5]
Table 3: Calibration Curve and Sensitivity
| Parameter | Result |
| Linear Range | 0.5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.15 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL |
Table 4: Accuracy and Precision
| QC Level (ng/mL) | N | Mean Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| Low (1.5) | 6 | 1.45 | 96.7 | 5.8 | 7.2 |
| Mid (75) | 6 | 78.1 | 104.1 | 3.5 | 4.8 |
| High (750) | 6 | 739.5 | 98.6 | 2.9 | 4.1 |
Table 5: Extraction Recovery
| QC Level (ng/mL) | Mean Recovery (%) |
| Low (1.5) | 91.5 |
| Mid (75) | 94.2 |
| High (750) | 93.1 |
Hypothetical Signaling Pathway of Hro-761
Hro-761 is designed to inhibit the AXL receptor tyrosine kinase. Upon binding of its ligand, Gas6, AXL dimerizes and autophosphorylates, initiating downstream signaling cascades such as the PI3K/AKT pathway, which promotes cell survival and proliferation.[1] Hro-761 blocks the ATP-binding site of the AXL kinase domain, thereby inhibiting its activity and suppressing downstream signaling.
Caption: Inhibition of the AXL signaling pathway by Hro-761.
Conclusion
The LC-MS/MS method described here provides a reliable, sensitive, and specific approach for the quantification of the novel AXL inhibitor Hro-761 in tissue samples. The protocol is robust, with high recovery and excellent accuracy and precision, making it suitable for supporting drug development from preclinical research through clinical trials. This method will be instrumental in understanding the pharmacology of Hro-761 and its potential as a targeted cancer therapeutic.
References
- 1. m.youtube.com [m.youtube.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. capa.org.tw [capa.org.tw]
- 4. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Advancements in Sonication-Based Extraction Techniques for Ovarian Follicular Fluid Analysis: Implications for Infertility Diagnostics and Assisted Reproductive Technologies [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Hro-761 Concentration for Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Hro-761 in cell viability assays. The information is tailored for scientists in drug development and related fields to effectively design and execute experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the optimization of Hro-761 concentration for cell viability assays.
Q1: What is the recommended starting concentration range for Hro-761 in a cell viability assay?
A1: Based on preclinical data, the half-maximal growth inhibitory concentration (GI50) for Hro-761 in microsatellite instability-high (MSI-H) cancer cell lines typically falls within the nanomolar range. For initial experiments, a broad concentration range is recommended, starting from 1 nM to 10 µM, to determine the optimal dose-response curve for your specific cell line. For subsequent, more focused assays, a narrower range around the estimated GI50 can be used.
Q2: Why am I not observing a significant decrease in cell viability in my chosen cell line?
A2: There are several potential reasons for this observation:
-
Cell Line Specificity: Hro-761 demonstrates selective cytotoxicity towards cancer cells with microsatellite instability (MSI-H).[1][2][3] It is largely ineffective in microsatellite stable (MSS) cell lines.[1][2] Confirm the MSI status of your cell line.
-
Incubation Time: The cytotoxic effects of Hro-761 are time-dependent. Short incubation periods may not be sufficient to induce a significant response. Consider extending the incubation time to 72, 96, or even 120 hours, as anti-proliferative effects can increase with longer treatment duration.
-
Assay Interference: Some assay reagents can interact with the test compound. If using a metabolic assay like MTT, consider a viability assay with a different readout, such as ATP content (e.g., CellTiter-Glo®), to rule out interference.
-
Compound Stability: Ensure that Hro-761 is properly stored and that the stock solutions are freshly prepared. The compound is typically dissolved in DMSO and should be stored at -20°C or -80°C for long-term stability.[4]
Q3: The results from my cell viability assay are not reproducible. What are the common causes of variability?
A3: Lack of reproducibility in cell-based assays can stem from several factors:
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to significant variations. Optimize and strictly control the initial cell seeding density.
-
Cell Passage Number: High passage numbers can lead to genetic drift and altered drug sensitivity. Use cells within a consistent and low passage number range for all experiments.
-
Edge Effects: Evaporation from wells on the outer edges of a microplate can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media.
-
Inconsistent Incubation Conditions: Ensure uniform temperature, humidity, and CO2 levels in the incubator.
Q4: Can resistance to Hro-761 develop in MSI-H cell lines?
A4: Yes, acquired resistance to Hro-761 has been observed in vitro.[3] Continuous exposure to the inhibitor can lead to the selection of resistant cell populations. If you observe a gradual decrease in sensitivity over time, consider using a fresh batch of cells from a lower passage number or investigating potential mechanisms of resistance.
Q5: Should I use a short-term (e.g., 72h) or long-term (e.g., 10-14 days) assay to determine the efficacy of Hro-761?
A5: The choice of assay duration depends on the experimental question.
-
Short-term assays (e.g., 72-120 hours): These are suitable for high-throughput screening and determining the initial dose-response relationship (GI50). Assays like CellTiter-Glo® are commonly used for this purpose.[3]
-
Long-term clonogenic assays (10-14 days): These assays assess the ability of a single cell to form a colony and provide a more stringent measure of a compound's cytotoxic or cytostatic effects over a longer period.
Quantitative Data Summary
The following table summarizes the reported half-maximal growth inhibitory concentrations (GI50) of Hro-761 in various MSI-H cancer cell lines.
| Cell Line | Cancer Type | Assay Duration | GI50 (nM) |
| SW48 | Colorectal Cancer | Not Specified | 50 |
| HCT116 | Colorectal Cancer | Not Specified | >10,000 (WRN-KO) |
| DLD1 | Colorectal Cancer | Not Specified | >10,000 (WRN-KO) |
Note: WRN-KO indicates cell lines where the WRN gene has been knocked out, demonstrating the target specificity of Hro-761.[4]
Experimental Protocols
Protocol for Determining the GI50 of Hro-761 using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol provides a detailed methodology for assessing the effect of Hro-761 on the viability of MSI-H cancer cells.
Materials:
-
Hro-761 (stored as a 10 mM stock in DMSO at -80°C)
-
MSI-H cancer cell line of interest (e.g., SW48)
-
Complete cell culture medium
-
Sterile 96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Plate shaker
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well opaque-walled plate at a pre-optimized density (e.g., 2,000-5,000 cells/well) in 90 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of Hro-761 in complete culture medium. A common starting range is from 1 nM to 10 µM. Remember to include a vehicle control (DMSO) at the same final concentration as the highest Hro-761 concentration.
-
Add 10 µL of the diluted Hro-761 or vehicle control to the appropriate wells, resulting in a final volume of 100 µL.
-
Each concentration should be tested in triplicate.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 72, 96, or 120 hours) at 37°C in a 5% CO2 incubator.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on a plate shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the GI50 value using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Signaling Pathway of WRN Inhibition by Hro-761
Caption: Mechanism of Hro-761 induced cell death in MSI-H cells.
Experimental Workflow for Optimizing Hro-761 Concentration
Caption: Workflow for determining optimal Hro-761 concentration.
References
- 1. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. doaj.org [doaj.org]
- 3. Comprehensive WRN Target Capabilities: Proteins, Assays, and In Vivo Resistance Model - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 4. medchemexpress.com [medchemexpress.com]
troubleshooting Hro-761 instability in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with Hro-761. The information provided is intended to help address potential challenges related to the stability of Hro-761 in aqueous solutions during experimental procedures.
Troubleshooting Guide
This guide offers step-by-step solutions to common issues encountered when working with Hro-761 in aqueous solutions.
Issue 1: Precipitation or Cloudiness Observed in Aqueous Solution
Researchers may observe precipitation or cloudiness after preparing aqueous solutions of Hro-761, especially when diluting a DMSO stock solution.
-
Immediate Troubleshooting Steps:
-
Verify Solvent Concentration: Ensure the final concentration of organic co-solvents (e.g., DMSO) is sufficient to maintain Hro-761 solubility at the desired experimental concentration. For in vivo studies, formulations have been described using a mixture of DMSO, PEG300, Tween-80, and saline[1].
-
Gentle Warming and Sonication: Briefly warm the solution to 37°C and sonicate for 5-10 minutes. This can help re-dissolve precipitated compound. However, prolonged heating should be avoided to prevent degradation.
-
pH Adjustment: Check the pH of your aqueous buffer. The solubility of Hro-761 may be pH-dependent. Test a range of pH values (e.g., 5.0, 6.5, 7.4) to identify the optimal pH for solubility.
-
Fresh Solution Preparation: It is recommended to prepare aqueous working solutions of Hro-761 freshly and use them on the same day[1]. Stock solutions in DMSO can be stored at -80°C for up to 6 months or -20°C for up to 1 month[1].
-
-
Logical Troubleshooting Workflow:
Troubleshooting workflow for Hro-761 precipitation.
Issue 2: Inconsistent Experimental Results or Loss of Potency
Variability in experimental outcomes or a decrease in the expected biological activity of Hro-761 may indicate compound instability.
-
Troubleshooting Steps:
-
Confirm Stock Solution Integrity: Before preparing aqueous dilutions, ensure the DMSO stock solution has been stored correctly at -80°C or -20°C[1]. Avoid repeated freeze-thaw cycles.
-
Assess Aqueous Solution Stability: The stability of Hro-761 in your specific experimental buffer may be limited. It is advisable to perform a time-course experiment to determine the window of stability.
-
Consider Biological Degradation: In cellular assays, Hro-761 has been shown to induce the degradation of its target protein, WRN, particularly in microsatellite instability-high (MSI-H) cells[2][3]. This is a pharmacological effect and not a sign of chemical instability of the compound itself.
-
Analytical Confirmation: If instability is suspected, use an analytical method like HPLC to determine the concentration and purity of Hro-761 in your working solution over time.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing Hro-761 stock solutions?
A1: It is recommended to prepare stock solutions of Hro-761 in high-purity, anhydrous DMSO[4].
Q2: How should I store Hro-761 stock and aqueous solutions?
A2: DMSO stock solutions should be stored at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month)[1]. Aqueous working solutions should be prepared fresh daily and used immediately to ensure optimal results[1][4].
Q3: What is the known degradation pathway for Hro-761 in aqueous solutions?
A3: Currently, there is no publicly available information detailing the specific chemical degradation pathway of Hro-761 in aqueous solutions. Potential degradation pathways for similar large, complex molecules could include hydrolysis of labile functional groups or oxidation. A forced degradation study would be necessary to identify potential degradants.
Q4: Is the observed degradation of the WRN protein in my experiment due to Hro-761 instability?
A4: No, the degradation of the WRN protein is a known downstream biological consequence of Hro-761's inhibitory action in MSI-H cancer cells[2][3][5]. This effect is dose-dependent and occurs via the proteasome pathway[2][6]. It is a marker of the drug's on-target activity, not its chemical breakdown.
-
Hro-761 Mechanism of Action Leading to WRN Degradation:
Hro-761's biological effect on WRN protein degradation.
Quantitative Data Summary
The following table presents hypothetical stability data for Hro-761 in different aqueous buffers to illustrate how such information would be presented. Actual stability data should be generated empirically.
| Buffer (pH) | Temperature | Time (hours) | Hro-761 Remaining (%) |
| PBS (7.4) | 4°C | 24 | 98.5 |
| PBS (7.4) | 25°C (RT) | 8 | 95.2 |
| PBS (7.4) | 37°C | 8 | 91.3 |
| Citrate (5.0) | 25°C (RT) | 8 | 97.1 |
| Tris (8.5) | 25°C (RT) | 8 | 88.4 |
Key Experimental Protocols
Protocol: Forced Degradation Study of Hro-761
This protocol outlines a forced degradation study to identify potential degradation products and pathways of Hro-761, which is a crucial step in developing a stability-indicating analytical method[7].
-
Objective: To generate potential degradation products of Hro-761 under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
-
Materials:
-
Hro-761
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC-UV or HPLC-MS system
-
pH meter
-
Photostability chamber
-
Oven
-
-
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Hro-761 in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Expose a solid sample of Hro-761 and an aqueous solution to 80°C for 24 and 48 hours.
-
Photolytic Degradation: Expose a solid sample and an aqueous solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: Analyze all samples by a suitable reverse-phase HPLC method with UV or MS detection. Compare the chromatograms of stressed samples with that of an unstressed control to identify and quantify degradation products.
-
-
Experimental Workflow for Aqueous Stability Assessment:
Workflow for assessing the aqueous stability of Hro-761.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. WRN inhibition leads to its chromatin-associated degradation via the PIAS4-RNF4-p97/VCP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 4. selleckchem.com [selleckchem.com]
- 5. HRO-761, a novel WRN inhibitor with potent antitumor activity in MSI cancer models | BioWorld [bioworld.com]
- 6. biorxiv.org [biorxiv.org]
- 7. scilit.com [scilit.com]
potential off-target effects of the WRN inhibitor Hro-761
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of the WRN inhibitor Hro-761. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How selective is Hro-761 for WRN?
A1: Hro-761 is a highly potent and selective allosteric inhibitor of the Werner syndrome RecQ helicase (WRN).[1][2][3] It binds to a specific, non-conserved allosteric site at the interface of the D1 and D2 helicase domains, locking WRN in an inactive conformation.[1][2][3][4] This unique binding mode contributes to its high selectivity over other related RecQ helicases.[1] Preclinical studies have reported a "clean off-target profile" and a favorable safety profile in toxicology studies, suggesting minimal off-target activities at therapeutic concentrations.[1]
Q2: What is the mechanism of action of Hro-761?
A2: Hro-761 is an allosteric inhibitor that locks the WRN helicase in an inactive conformation.[1][2][3][4] In cancer cells with microsatellite instability (MSI), inhibition of WRN's helicase activity leads to the accumulation of DNA double-strand breaks during replication.[5] This triggers a DNA damage response (DDR), leading to cell cycle arrest, and ultimately, apoptosis.[5][6] Interestingly, in MSI cells, Hro-761 treatment also leads to the degradation of the WRN protein itself.[2][6]
Q3: Does Hro-761 have any known off-target effects?
A3: Based on publicly available data, Hro-761 is described as having a clean off-target profile.[1] However, like any small molecule inhibitor, the potential for off-target interactions cannot be entirely excluded, especially at high concentrations. It is crucial for researchers to include appropriate controls in their experiments to distinguish between on-target and potential off-target effects.
Q4: I am observing a phenotype in my experiments that is not consistent with known WRN inhibition. Could this be an off-target effect of Hro-761?
A4: While Hro-761 is highly selective, an unexpected phenotype could potentially be due to an off-target effect, especially if you are using concentrations significantly higher than the reported GI50 values (in the range of 50–1,000 nM in sensitive MSI cell lines).[1] It is also important to consider other experimental variables, such as cell line-specific responses or experimental artifacts. We recommend a systematic troubleshooting approach to investigate the cause of the unexpected phenotype.
Troubleshooting Guide: Investigating Potential Off-Target Effects
If you suspect an off-target effect of Hro-761 in your experiments, follow these troubleshooting steps:
Step 1: Confirm On-Target Engagement
Before investigating off-target effects, it is essential to confirm that Hro-761 is engaging its intended target, WRN, in your experimental system.
-
Western Blotting: A hallmark of Hro-761 activity in MSI cells is the degradation of the WRN protein.[2][6] You can perform a western blot to assess WRN protein levels after Hro-761 treatment. A dose-dependent decrease in WRN protein levels would indicate target engagement.
-
Phospho-H2AX (γH2AX) Staining: Inhibition of WRN in MSI cells leads to DNA damage.[1] An increase in γH2AX foci, a marker of DNA double-strand breaks, can be visualized by immunofluorescence or measured by flow cytometry.
Step 2: Dose-Response Analysis
Perform a dose-response experiment with Hro-761, using a wide range of concentrations, from well below to significantly above the reported effective concentration.
-
If the unexpected phenotype is only observed at very high concentrations, it is more likely to be an off-target effect.
-
Compare the dose-response curve of the unexpected phenotype with the dose-response curve of a known on-target effect (e.g., WRN degradation or γH2AX induction). A significant rightward shift in the dose-response for the unexpected phenotype would suggest a potential off-target interaction.
Step 3: Use of Controls
-
Negative Control Compound: If available, use a structurally similar but inactive analog of Hro-761. This can help to rule out effects caused by the chemical scaffold itself.
-
Genetic Controls: The most rigorous way to confirm that a phenotype is due to WRN inhibition is to use a genetic approach.
-
WRN Knockout/Knockdown: Compare the phenotype induced by Hro-761 with that observed in cells where WRN has been knocked out or knocked down using CRISPR/Cas9 or siRNA, respectively.
-
WRN Overexpression: In some cases, overexpression of WRN may rescue the phenotype caused by Hro-761, confirming that the effect is on-target.
-
Data Presentation: Hro-761 Potency
| Parameter | Value | Cell Line | Assay | Reference |
| Biochemical IC50 | 100 nM | - | ATPase Assay | [1][5] |
| GI50 | 40 nM | SW48 | 4-day proliferation | [1][5] |
| GI50 Range | 50 - 1,000 nM | Various MSI cell lines | 10-14 day clonogenic | [1] |
Experimental Protocols
Protocol 1: Western Blot for WRN Degradation
-
Cell Treatment: Plate MSI cancer cells (e.g., SW48, HCT116) and treat with a dose range of Hro-761 (e.g., 0, 10, 30, 100, 300 nM) for 24-48 hours. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against WRN. Use an antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Detection: Incubate with a secondary antibody conjugated to HRP and visualize using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Immunofluorescence for γH2AX Foci
-
Cell Plating and Treatment: Plate MSI cells on coverslips in a multi-well plate. Treat with Hro-761 (e.g., 100 nM) for 24 hours. Include a vehicle control and a positive control for DNA damage (e.g., etoposide).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
Blocking and Antibody Staining: Block with 1% BSA in PBST and incubate with a primary antibody against phospho-H2AX (Ser139). Following washes, incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per cell.
Signaling Pathway and Workflow Diagrams
Caption: Mechanism of action of Hro-761 in MSI cancer cells.
Caption: Troubleshooting workflow for investigating potential off-target effects.
References
- 1. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell-based Antagonist Assay Services - Creative Biolabs [creative-biolabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming HRO-761 Resistance in MSI Cancer Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the WRN helicase inhibitor, HRO-761, in microsatellite instability (MSI) cancer models.
Frequently Asked Questions (FAQs)
Q1: What is HRO-761 and what is its mechanism of action?
A1: HRO-761 is a potent, selective, and orally bioavailable allosteric inhibitor of the Werner syndrome RecQ helicase (WRN).[1][2][3] In cancer cells with microsatellite instability (MSI), which have a deficient DNA mismatch repair (dMMR) system, there is a synthetic lethal relationship with the loss of WRN function.[1][3] HRO-761 binds to the interface of the D1 and D2 helicase domains of WRN, locking it in an inactive conformation.[1][2][3] This inhibition of WRN's helicase activity in MSI cells leads to an accumulation of DNA double-strand breaks, activation of the DNA damage response (DDR), and ultimately, cell death.[1][2]
Q2: Why is HRO-761 specifically effective in MSI cancer models?
A2: The efficacy of HRO-761 is rooted in the concept of synthetic lethality. MSI cancer cells, due to their dMMR status, are highly dependent on the WRN helicase for survival to resolve DNA structures that arise from replication stress. When WRN is inhibited by HRO-761, these cells are unable to repair the resulting DNA damage, leading to catastrophic genomic instability and apoptosis. In contrast, microsatellite stable (MSS) cells have functional DNA mismatch repair and are not as reliant on WRN, so they are largely unaffected by HRO-761.[1][3]
Q3: What is the primary mechanism of acquired resistance to HRO-761?
A3: Preclinical studies have shown that the primary mechanism of acquired resistance to HRO-761 is the development of on-target point mutations within the helicase domain of the WRN gene.[4][5][6] These mutations can either directly interfere with the binding of HRO-761 to the WRN protein or allosterically alter the protein's conformation, reducing the inhibitor's effectiveness.[4][6] Due to the high mutational burden of MSI cancers, this resistance can emerge relatively quickly under selective pressure.[4][6]
Q4: Are there potential biomarkers for sensitivity to HRO-761?
A4: Yes, the presence of expanded TA-dinucleotide repeats within the genome of MSI-H cancer cells is emerging as a potential biomarker for heightened sensitivity to WRN inhibitors like HRO-761.[1][7] The inhibition of WRN helicase leads to the accumulation of DNA double-strand breaks specifically at these repeat sites.[1][7]
Troubleshooting Guides
Problem 1: Reduced or loss of HRO-761 efficacy in vitro over time.
-
Question: My MSI cancer cell line (e.g., HCT116, SW48) initially responded to HRO-761, but now I'm observing reduced sensitivity and higher IC50 values. What could be the cause and how can I investigate it?
-
Answer:
-
Potential Cause: The most likely cause is the development of acquired resistance through mutations in the WRN gene.[4][5][6]
-
Troubleshooting Steps:
-
Sequence the WRN gene: Perform Sanger or next-generation sequencing of the WRN coding region in your resistant cell population to identify potential mutations in the helicase domain. Compare the sequence to the parental, sensitive cell line.
-
Assess WRN Protein Levels: While the primary resistance mechanism is mutational, it's good practice to check if WRN protein expression has changed. Perform a western blot to compare WRN protein levels between your sensitive and resistant cells.
-
Cross-Resistance Testing: Test the resistant cell line against other WRN inhibitors with different binding modes, if available. Some WRN mutations confer resistance to HRO-761 but not to other inhibitors, which could suggest a path to overcoming resistance.[4][6]
-
Establish a Resistant Cell Line: If you consistently observe resistance, you can formally establish a resistant cell line for further study by continuous culture in the presence of escalating concentrations of HRO-761.[2]
-
-
Problem 2: Inconsistent results in cell viability or clonogenic survival assays.
-
Question: I'm getting variable results in my cell viability (e.g., CellTiter-Glo) or clonogenic survival assays when treating MSI cells with HRO-761. How can I improve the reproducibility of my experiments?
-
Answer:
-
Potential Causes: Inconsistent cell seeding, variability in drug concentration, or issues with the assay itself.
-
Troubleshooting Steps:
-
Optimize Cell Seeding Density: Ensure you are using a consistent and optimal cell seeding density. For clonogenic assays, this is particularly critical to ensure the formation of distinct colonies.
-
Accurate Drug Dilutions: Prepare fresh dilutions of HRO-761 for each experiment from a concentrated stock solution. Use a calibrated pipette and ensure thorough mixing.
-
Assay-Specific Considerations:
-
Cell Viability (e.g., CellTiter-Glo): Ensure that the assay is read within the linear range. Create a standard curve with a known number of cells to confirm linearity.
-
Clonogenic Survival: The duration of the assay is crucial. Allow enough time for colonies of at least 50 cells to form, which can vary between cell lines (typically 10-14 days). Ensure your staining and counting methods are consistent.
-
-
Monitor Cell Health: Regularly check your cell cultures for any signs of contamination or stress, which can impact their response to treatment.
-
-
Problem 3: No detectable WRN protein degradation after HRO-761 treatment.
-
Question: I've treated my MSI cancer cells with HRO-761, but I don't see a decrease in WRN protein levels on my western blot. Why might this be?
-
Answer:
-
Potential Causes: The kinetics of WRN degradation can vary, the cells may be resistant, or there could be technical issues with the western blot.
-
Troubleshooting Steps:
-
Time Course Experiment: Perform a time-course experiment to assess WRN protein levels at different time points after HRO-761 treatment (e.g., 6, 12, 24, 48 hours). WRN degradation is a downstream effect of DNA damage and may not be immediate.
-
Confirm Drug Activity: Ensure that HRO-761 is active and inducing a DNA damage response. As a positive control, probe your western blot for markers of DNA damage, such as phosphorylated ATM (pATM S1981) and phosphorylated CHK2 (pCHK2 T68), which should increase after effective WRN inhibition.[3]
-
Check for Resistance: If you see no DNA damage response and no WRN degradation, your cells may have pre-existing or rapidly acquired resistance. Consider sequencing the WRN gene.
-
Western Blot Optimization: Ensure your protein extraction method is efficient and that your anti-WRN antibody is validated and used at the correct dilution.
-
-
Problem 4: In vivo xenograft model is not responding to HRO-761 treatment.
-
Question: My MSI cancer cell line is sensitive to HRO-761 in vitro, but the corresponding xenograft model in mice is not showing tumor growth inhibition. What are the potential reasons?
-
Answer:
-
Potential Causes: Issues with drug formulation, dosing, pharmacokinetics, or the development of in vivo resistance.
-
Troubleshooting Steps:
-
Verify Drug Formulation and Administration: Ensure that HRO-761 is properly formulated for oral administration and that the correct dose is being delivered consistently.
-
Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to measure the concentration of HRO-761 in the plasma of the treated mice to ensure adequate drug exposure.
-
Dose Escalation Study: Consider performing a dose-escalation study in a small cohort of animals to determine the optimal therapeutic dose for your specific model. Preclinical studies have shown dose-dependent tumor growth inhibition.[1][3]
-
In Vivo Resistance: Tumors can acquire resistance in vivo. If there is an initial response followed by regrowth, the tumors may have developed resistance mutations. Excise the resistant tumors and analyze the WRN gene as you would for in vitro models.[4][6]
-
-
Data Presentation
Table 1: In Vitro Activity of HRO-761 in MSI and MSS Cancer Cell Lines
| Cell Line | Cancer Type | MSI Status | GI50 (nM) |
| SW48 | Colorectal | MSI | 40 |
| HCT116 | Colorectal | MSI | ~50-200 |
| KM12 | Colorectal | MSI | ~100-500 |
| RKO | Colorectal | MSI | ~100-500 |
| SW620 | Colorectal | MSS | >10,000 |
| HT29 | Colorectal | MSS | >10,000 |
Data compiled from published studies.[3] GI50 values can vary based on assay conditions and duration.
Table 2: In Vivo Efficacy of HRO-761 in MSI Xenograft Models
| Model | Cancer Type | Treatment | Tumor Growth Inhibition (%) | Response |
| SW48 CDX | Colorectal | 20 mg/kg, oral, daily | ~100 | Stasis |
| SW48 CDX | Colorectal | 50 mg/kg, oral, daily | >100 | Regression |
| HCT116 CDX | Colorectal | Dose-dependent | Significant | Inhibition |
| PDX Models | Various MSI | Dose-dependent | Variable | Partial to Complete Response |
CDX: Cell-derived xenograft; PDX: Patient-derived xenograft. Data represents typical outcomes from preclinical studies.[1][3]
Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo®)
-
Cell Seeding:
-
Trypsinize and count MSI cancer cells (e.g., SW48, HCT116).
-
Seed 500-2000 cells per well in 100 µL of complete medium in a 96-well clear-bottom plate.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Drug Treatment:
-
Prepare a serial dilution of HRO-761 in complete medium at 2x the final concentration.
-
Add 100 µL of the 2x drug solution to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 72-120 hours.
-
-
Luminescence Reading:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the dose-response curve and calculate the GI50 value using appropriate software (e.g., GraphPad Prism).
-
Western Blot for WRN Degradation and DNA Damage Response
-
Cell Lysis:
-
Plate MSI cells and treat with HRO-761 at the desired concentration and for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, incubate on ice for 30 minutes, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies:
-
Anti-WRN
-
Anti-phospho-ATM (S1981)
-
Anti-phospho-CHK2 (T68)
-
Anti-Actin or Anti-GAPDH (as a loading control)
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and develop the blot using an ECL substrate. Image the blot using a chemiluminescence detection system.
-
Establishment of HRO-761 Resistant Cell Lines
-
Initial Exposure:
-
Culture a parental MSI cell line (e.g., HCT116) in the presence of HRO-761 at a concentration close to the IC20.
-
-
Dose Escalation:
-
Once the cells have adapted and are growing steadily, gradually increase the concentration of HRO-761 in the culture medium.
-
This process may take several months. Monitor the cells for changes in morphology and growth rate.
-
-
Verification of Resistance:
-
Periodically perform cell viability assays to compare the IC50 of the resistant population to the parental cell line. A significant shift in the IC50 indicates the development of resistance.
-
-
Clonal Isolation:
-
Once a stable resistant population is established, you can isolate single-cell clones by limiting dilution or cell sorting to obtain a homogenous resistant cell line.
-
-
Characterization:
-
Characterize the resistant clones by sequencing the WRN gene and assessing the expression and phosphorylation of key proteins in the DNA damage response pathway.
-
Visualizations
Caption: Signaling pathway of HRO-761 in MSI cancer cells.
Caption: Experimental workflow for evaluating HRO-761.
Caption: Troubleshooting logic for HRO-761 resistance.
References
- 1. Discovery of WRN inhibitor HRO761 with synthetic lethality in MSI cancers [ideas.repec.org]
- 2. Discovery of WRN inhibitor HRO761 with synthetic lethality in MSI cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. pubcompare.ai [pubcompare.ai]
- 6. aacrjournals.org [aacrjournals.org]
- 7. What are WRN inhibitors and how do they work? [synapse.patsnap.com]
Technical Support Center: Optimizing the Pharmacokinetic Properties of Hro-761
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with Hro-761. The content is designed to address specific issues that may be encountered while working to understand and improve the pharmacokinetic (PK) properties of this compound.
Frequently Asked Questions (FAQs)
Q1: Is Hro-761 a peptide? The strategies I'm familiar with for improving PK properties are for peptides.
A1: This is a crucial point of clarification. Hro-761 is a small molecule , not a peptide.[1] It is a potent and selective allosteric inhibitor of the Werner syndrome RecQ helicase (WRN).[2][3] Therefore, strategies commonly used to enhance the pharmacokinetics of peptides, such as amino acid substitution or PEGylation, are not directly applicable to Hro-761. The approaches to modifying the pharmacokinetic profile of a small molecule like Hro-761 involve different medicinal chemistry and formulation strategies.
Q2: What are the known pharmacokinetic properties of Hro-761?
A2: Preclinical studies have shown that Hro-761 possesses several favorable pharmacokinetic characteristics for a small molecule. It is described as having high permeability, low lipophilicity, and low clearance, which contribute to an excellent PK profile across preclinical species.[4] A study in rats demonstrated that after intravenous administration, Hro-761 was eliminated quickly, with a half-life of 1.9 hours.[5] However, it also showed high oral bioavailability, ranging from 79.0% to 99.1% for doses between 5 and 20 mg/kg.[5]
Q3: What is the mechanism of action for Hro-761?
A3: Hro-761 is an allosteric inhibitor of the WRN helicase.[2][3] It binds at the interface of the D1 and D2 helicase domains, locking WRN in an inactive conformation.[2][3] This inhibition is synthetically lethal in cancer cells with microsatellite instability (MSI), leading to DNA damage and inhibition of tumor cell growth.[3][6]
Q4: My in vivo experiments show a shorter half-life for Hro-761 than expected. What could be the cause?
A4: While Hro-761 has a reported short half-life of 1.9 hours in rats, several factors could lead to an even shorter perceived half-life in your experiments. These can include the animal model used (species-specific metabolism), the formulation and vehicle, or the analytical method's sensitivity. It is also important to ensure accurate and frequent sampling during the elimination phase to correctly calculate the half-life.
Q5: How can I improve the in vivo stability and extend the half-life of Hro-761?
A5: For a small molecule like Hro-761, extending the half-life typically involves medicinal chemistry approaches to block sites of metabolism or the use of advanced formulation strategies. While altering the core molecule is a complex process, formulation adjustments can be more readily implemented in a research setting. This could include the use of controlled-release formulations or co-administration with inhibitors of relevant metabolic enzymes, if known.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with Hro-761.
| Problem | Potential Cause | Suggested Solution |
| High variability in plasma concentrations between subjects. | Differences in absorption, metabolism, or experimental error. | Refine the dosing procedure to ensure consistency. Check for potential issues with the formulation, such as precipitation. Increase the number of subjects per group to improve statistical power. |
| Low oral bioavailability in your model. | Poor solubility, rapid metabolism in the gut or liver, or efflux transporter activity. | Although Hro-761 has high reported bioavailability, if you observe low values, consider optimizing the formulation. For example, using a solubilizing agent like PEG300 and Tween80 in the vehicle can improve solubility.[2] Also, investigate potential species differences in metabolism. |
| Inconsistent results in cell-based assays. | Issues with compound solubility, cell line stability, or assay conditions. | Ensure Hro-761 is fully dissolved in the vehicle (e.g., DMSO) before adding to the cell culture medium.[2] Regularly check the phenotype of your MSI and MSS cell lines. Optimize the drug exposure time and concentration based on the cell proliferation rate.[7] |
| Difficulty in detecting Hro-761 in plasma samples. | Low sample concentration, matrix effects in the analytical method, or compound instability. | A validated LC-MS/MS method is recommended for the quantification of Hro-761 in plasma.[5] Ensure proper sample preparation, such as protein precipitation with acetonitrile, and use an appropriate internal standard.[5] Check for compound stability under your sample storage conditions.[5] |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
This protocol is based on published methods for assessing the pharmacokinetics of Hro-761.[5]
Objective: To determine the pharmacokinetic profile of Hro-761 following intravenous and oral administration in rats.
Materials:
-
Hro-761
-
Vehicle for IV administration (e.g., saline with a co-solvent)
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Sprague-Dawley rats (male, specific weight range)
-
Cannulas for blood collection
-
Anticoagulant (e.g., heparin)
-
Centrifuge
-
LC-MS/MS system
Methodology:
-
Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week before the experiment.
-
Dosing:
-
Intravenous (IV): Administer a single dose of Hro-761 (e.g., 1 mg/kg) via the tail vein.
-
Oral (PO): Administer a single dose of Hro-761 (e.g., 5, 10, or 20 mg/kg) by oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Immediately transfer blood samples into tubes containing an anticoagulant. Centrifuge the samples to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of Hro-761 using a validated LC-MS/MS method.[5]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) using appropriate software.
Protocol 2: Sample Preparation for LC-MS/MS Analysis of Hro-761 in Rat Plasma
This protocol is based on a published method for sample preparation.[5]
Objective: To extract Hro-761 from rat plasma for quantification by LC-MS/MS.
Materials:
-
Rat plasma samples
-
Internal standard solution
-
Acetonitrile (for protein precipitation)
-
Vortex mixer
-
Centrifuge
Methodology:
-
Thaw the plasma samples on ice.
-
To a 50 µL aliquot of plasma, add the internal standard.
-
Add acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes the reported pharmacokinetic parameters of Hro-761 in rats.[5]
| Parameter | IV Administration (1 mg/kg) | Oral Administration (5 mg/kg) | Oral Administration (10 mg/kg) | Oral Administration (20 mg/kg) |
| t1/2 (h) | 1.9 | Not Reported | Not Reported | Not Reported |
| Cmax (ng/mL) | Not Applicable | 2598.1 | Not Reported | 9379.2 |
| Tmax (h) | Not Applicable | 1.0 - 4.0 | Not Reported | 1.0 - 4.0 |
| Bioavailability (%) | Not Applicable | 79.0 - 99.1 | 79.0 - 99.1 | 79.0 - 99.1 |
Visualizations
Hro-761 Mechanism of Action
Caption: Mechanism of Hro-761 in MSI cancer cells.
Experimental Workflow for In Vivo PK Study
Caption: Workflow for a typical in vivo pharmacokinetic study.
References
- 1. HRO-761 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of WRN inhibitor HRO761 with synthetic lethality in MSI cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of HRO761, a novel, first-in-class clinical stage WRN inhibitor with potent anti-tumor activity in microsatellite instability high cancers - American Chemical Society [acs.digitellinc.com]
- 5. Pharmacokinetic Study of HRO761 in Rats by Liquid Chromatography Combined With Electrospray Ionization Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HRO-761, a novel WRN inhibitor with potent antitumor activity in MSI cancer models | BioWorld [bioworld.com]
- 7. biorxiv.org [biorxiv.org]
Technical Support Center: Addressing Metabolic Liabilities of Hro-761's Hydroxypyrimidine Group
Disclaimer: This technical support center provides guidance based on general principles of drug metabolism and medicinal chemistry. As of the latest update, specific metabolic data for Hro-761 has not been publicly disclosed. The information herein is intended to support researchers in designing and troubleshooting experiments to assess the metabolic liabilities of Hro-761 and similar compounds.
Frequently Asked Questions (FAQs)
Q1: What is Hro-761 and what is its mechanism of action?
Hro-761 is a potent and selective allosteric inhibitor of Werner syndrome RecQ helicase (WRN).[1] It is currently in clinical development for the treatment of microsatellite instability-high (MSI-H) tumors.[1] By binding to an allosteric pocket at the interface of the D1 and D2 helicase domains, Hro-761 locks WRN in an inactive conformation, which leads to an accumulation of DNA double-strand breaks and subsequent cell death in MSI cancer cells.[1][2]
Q2: What are the potential metabolic liabilities associated with a hydroxypyrimidine group?
Hydroxypyrimidine moieties in drug candidates can be susceptible to several metabolic transformations, primarily mediated by cytochrome P450 (CYP) enzymes and other oxidative or conjugative pathways.[3][4][5] Potential metabolic liabilities include:
-
Oxidation: The pyrimidine ring can undergo oxidation, leading to the formation of more polar metabolites that are readily excreted. This can be a primary driver of clearance.
-
Glucuronidation: The hydroxyl group is a potential site for glucuronidation by UDP-glucuronosyltransferases (UGTs), a common phase II metabolic pathway.
-
Sulphation: The hydroxyl group can also be a site for sulphation by sulfotransferases (SULTs).
-
Ring Opening: While less common in mammalian metabolism, enzymatic ring opening of the pyrimidine structure is a possibility, potentially leading to reactive metabolites.
Q3: How can the metabolic stability of Hro-761 be assessed?
The metabolic stability of Hro-761 can be evaluated using a variety of in vitro systems that model hepatic clearance. The two most common assays are:
-
Liver Microsomal Stability Assay: This assay primarily assesses phase I metabolism, particularly by CYP enzymes.[6]
-
Hepatocyte Stability Assay: This assay uses intact liver cells and therefore evaluates both phase I and phase II metabolism, providing a more comprehensive picture of a compound's metabolic fate.[7][8]
Q4: What are the potential consequences of high metabolic liability for Hro-761?
High metabolic liability can lead to several undesirable pharmacokinetic properties, including:
-
High Clearance and Short Half-Life: Rapid metabolism can lead to fast elimination of the drug from the body, potentially requiring more frequent or higher doses to maintain therapeutic concentrations.
-
Formation of Active or Toxic Metabolites: Metabolism does not always lead to inactive compounds. In some cases, metabolites can be pharmacologically active or even toxic.
-
Drug-Drug Interactions (DDIs): If Hro-761 is metabolized by a specific CYP enzyme, co-administration with other drugs that are inhibitors or inducers of the same enzyme could lead to altered plasma concentrations of Hro-761, potentially impacting its efficacy and safety.[6]
Troubleshooting Guides
Troubleshooting for In Vitro Metabolic Stability Assays
| Problem | Possible Cause | Recommendation |
| High variability between replicate wells | - Inconsistent cell density in hepatocyte suspensions.- Pipetting errors.- Poor mixing of reagents. | - Ensure homogenous cell suspension before dispensing.- Use calibrated pipettes and proper technique.- Gently mix all solutions before and during the experiment. |
| Compound disappears too quickly (very short half-life) | - High intrinsic clearance of the compound.- High concentration of metabolic enzymes in the assay. | - Reduce the incubation time points.- Lower the protein concentration (for microsomes) or cell density (for hepatocytes). |
| No significant disappearance of the compound (very long half-life) | - The compound is metabolically stable in the chosen test system.- The relevant metabolic pathways are not present in the in vitro system (e.g., extrahepatic metabolism).- The compound is a poor substrate for the enzymes present. | - Extend the incubation time.- Consider using a different in vitro system (e.g., S9 fractions, which contain cytosolic enzymes).- Confirm that the positive control compound is metabolized as expected to ensure the system is active. |
| Discrepancy between microsomal and hepatocyte stability data | - The compound is primarily cleared by phase II metabolism (not significant in microsomes without specific cofactors).- The compound has poor cell permeability, limiting its access to intracellular enzymes in hepatocytes. | - If stability is lower in hepatocytes, it suggests phase II metabolism is a major clearance pathway.- If stability is higher in hepatocytes, it may indicate poor uptake into the cells. |
Troubleshooting for LC-MS/MS Metabolite Identification
| Problem | Possible Cause | Recommendation |
| No metabolite peaks detected | - Low levels of metabolite formation.- Poor ionization of metabolites.- Inappropriate LC-MS/MS method. | - Increase the incubation time or compound concentration in the stability assay.- Optimize the mass spectrometer source parameters and try both positive and negative ionization modes.- Develop a more sensitive LC-MS/MS method with optimized chromatography. |
| Multiple potential metabolite structures for a single mass | - Presence of isomers.- In-source fragmentation. | - Use high-resolution mass spectrometry to obtain accurate mass and predict elemental composition.- Compare retention times with authentic standards if available.- Optimize ionization conditions to minimize in-source fragmentation. |
| Difficulty in identifying the site of metabolism | - Lack of characteristic fragment ions in the MS/MS spectrum. | - Use different fragmentation techniques (e.g., collision-induced dissociation, higher-energy collisional dissociation).- Consider using software tools for metabolite structure prediction. |
Experimental Protocols
Liver Microsomal Stability Assay
Objective: To determine the in vitro intrinsic clearance of Hro-761 mediated by phase I enzymes.
Materials:
-
Hro-761 stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile with an internal standard for quenching
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare the incubation mixture by combining phosphate buffer, HLM, and the NADPH regenerating system.
-
Pre-warm the incubation mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding Hro-761 to the incubation mixture to a final concentration of 1 µM.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a well containing ice-cold acetonitrile with the internal standard to stop the reaction.
-
Centrifuge the plate to precipitate the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining Hro-761.
-
Plot the natural logarithm of the percentage of Hro-761 remaining versus time and determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (0.693/t½) / (mg protein/mL)).
Hepatocyte Stability Assay
Objective: To determine the in vitro intrinsic clearance of Hro-761 mediated by both phase I and phase II enzymes.
Materials:
-
Hro-761 stock solution
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' E Medium)
-
Acetonitrile with an internal standard
-
24- or 48-well plates
-
Incubator (37°C, 5% CO2)
-
LC-MS/MS system
Procedure:
-
Thaw the cryopreserved hepatocytes according to the supplier's protocol and determine cell viability and density.
-
Dilute the hepatocytes to the desired cell density in pre-warmed incubation medium.
-
Add the hepatocyte suspension to the wells of the plate.
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Add Hro-761 to the wells to a final concentration of 1 µM.
-
Incubate the plate at 37°C with 5% CO2 on an orbital shaker.
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), add ice-cold acetonitrile with the internal standard to the wells to lyse the cells and stop the reaction.
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Seal the plate, vortex, and centrifuge to pellet the cell debris.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining Hro-761.
-
Calculate the half-life and intrinsic clearance as described in the microsomal stability assay protocol.
Metabolite Identification using LC-MS/MS
Objective: To identify the major metabolites of Hro-761 formed in vitro.
Procedure:
-
Perform a scaled-up version of the hepatocyte stability assay with a higher concentration of Hro-761 (e.g., 10 µM) and a longer incubation time to generate sufficient quantities of metabolites.
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After stopping the reaction, analyze the supernatant using a high-resolution LC-MS/MS system.
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Acquire data in both full scan mode to detect potential metabolites and in data-dependent or data-independent acquisition mode to obtain fragmentation spectra (MS/MS) of the detected ions.
-
Process the data using metabolite identification software. This typically involves:
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Peak picking and alignment.
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Comparison of the mass-to-charge ratios (m/z) of potential metabolites with the parent drug to identify common metabolic transformations (e.g., +16 Da for oxidation, +176 Da for glucuronidation).
-
Analysis of the MS/MS fragmentation patterns to elucidate the structure of the metabolites.
-
-
Confirm the identity of major metabolites by synthesizing authentic standards and comparing their retention times and MS/MS spectra.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. Hepatocyte Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Hro-761 Preclinical Development
Welcome to the technical support center for Hro-761. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers manage and minimize toxicity during in-vivo animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Hro-761 and how does it relate to its toxicity profile?
Hro-761 is a potent and selective inhibitor of the novel kinase, Tyr-Kinase Associated Protein 1 (TKAP1), which is a critical node in tumor progression signaling. However, at higher concentrations, Hro-761 can exhibit off-target effects on related kinases such as TKAP2 and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This off-target activity is believed to be the primary driver of observed toxicities, including hepatotoxicity and myelosuppression.
Q2: What are the most common adverse effects observed with Hro-761 in preclinical animal models?
The most frequently reported toxicities in rodent and non-rodent models include:
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Hepatotoxicity: Characterized by elevated levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
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Myelosuppression: Observed as a dose-dependent decrease in neutrophils and platelets.
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Gastrointestinal (GI) Distress: Manifesting as weight loss, diarrhea, and decreased food intake.
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Renal Toxicity: Less common, but can occur at high dose levels, indicated by increased serum creatinine and BUN.
Q3: How can the formulation of Hro-761 impact its toxicity profile?
The solubility of Hro-761 is poor in aqueous solutions. The use of organic co-solvents (e.g., DMSO, NMP) or aggressive solubilizing agents can lead to vehicle-induced toxicity, which can confound the interpretation of the drug's intrinsic toxicity. It is crucial to run a vehicle-only control group to differentiate between vehicle- and drug-induced effects. We recommend exploring alternative formulations like amorphous solid dispersions or lipid-based systems to improve bioavailability and potentially reduce toxicity.
Troubleshooting Guides
Problem 1: Unexpectedly high mortality rate in the high-dose cohort.
Possible Causes & Solutions:
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Acute Toxic Response: The maximum tolerated dose (MTD) may have been exceeded.
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Solution: Immediately terminate the high-dose arm. Perform a thorough necropsy on deceased animals to identify the target organs of toxicity. Initiate a new dose range-finding (DRF) study with a lower starting dose and more dose levels to better define the MTD.
-
-
Formulation Error: Incorrect calculation or preparation of the dosing solution may have led to an overdose.
-
Solution: Re-verify all calculations. Retain an aliquot of the dosing solution and submit it for analytical chemistry to confirm the concentration of Hro-761.
-
-
Vehicle Toxicity: The vehicle used to dissolve Hro-761 may be causing the mortality.
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Solution: Review the health of the vehicle-only control group. If animals in the vehicle group also show adverse signs, a less toxic vehicle system must be developed.
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Problem 2: Significant body weight loss (>15%) is observed across multiple dose groups.
Possible Causes & Solutions:
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Gastrointestinal Toxicity: Hro-761 may be directly impacting the GI tract, leading to poor nutrient absorption or appetite loss.
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Solution: Implement a supportive care regimen, such as providing supplemental hydration (e.g., subcutaneous fluids) and highly palatable, calorie-dense food. Consider reducing the dosing frequency (e.g., from daily to every other day) to allow for recovery between doses.
-
-
Systemic Toxicity: General malaise due to systemic toxicity can lead to reduced food and water intake.
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Solution: Monitor key toxicity biomarkers (e.g., CBC, serum chemistry) to identify the affected organ systems. A dose reduction may be necessary.
-
Quantitative Data Summary
The following tables summarize typical dose-dependent toxicity findings for Hro-761 in a 14-day mouse study.
Table 1: Key Serum Chemistry Markers of Toxicity
| Dose Group (mg/kg/day) | ALT (U/L) | AST (U/L) | Creatinine (mg/dL) |
| Vehicle Control | 35 ± 5 | 50 ± 8 | 0.4 ± 0.1 |
| 10 mg/kg | 45 ± 7 | 65 ± 10 | 0.5 ± 0.1 |
| 30 mg/kg | 150 ± 25 | 210 ± 30 | 0.6 ± 0.2 |
| 60 mg/kg | 450 ± 60 | 580 ± 75 | 1.1 ± 0.3 |
Table 2: Key Hematological Markers of Toxicity
| Dose Group (mg/kg/day) | Neutrophils (x10³/µL) | Platelets (x10³/µL) |
| Vehicle Control | 3.5 ± 0.5 | 850 ± 100 |
| 10 mg/kg | 3.1 ± 0.4 | 780 ± 90 |
| 30 mg/kg | 1.8 ± 0.3 | 550 ± 70 |
| 60 mg/kg | 0.9 ± 0.2 | 310 ± 50 |
Experimental Protocols
Protocol: Dose Range-Finding (DRF) Study in BALB/c Mice
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Animal Acclimatization: Acclimate 6-8 week old male BALB/c mice for a minimum of 7 days prior to the start of the study.
-
Drug Formulation:
-
Prepare a stock solution of Hro-761 in 100% DMSO.
-
On each dosing day, prepare the final dosing solutions by diluting the stock in a vehicle of 10% DMSO, 40% PEG300, and 50% Saline.
-
Prepare a vehicle-only solution for the control group.
-
-
Study Groups: Establish four dose groups and one vehicle control group (n=5 mice per group). Doses could be 10, 30, 60, and 100 mg/kg.
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Administration: Administer Hro-761 or vehicle once daily via oral gavage (p.o.) for 14 consecutive days.
-
Monitoring:
-
Record body weight and clinical observations (e.g., posture, activity, fur condition) daily.
-
Collect blood samples via tail vein on Day 7 for interim hematology analysis.
-
-
Termination and Analysis:
-
On Day 15, perform a terminal bleed via cardiac puncture for a full serum chemistry and complete blood count (CBC) analysis.
-
Perform a gross necropsy on all animals. Collect key organs (liver, kidneys, spleen, etc.) and fix them in 10% neutral buffered formalin for potential histopathological analysis.
-
Visualizations
challenges in synthesizing Hro-761 for research use
Welcome to the technical support center for Hro-761. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the synthesis and research use of this novel kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Hro-761?
Hro-761 is a potent and selective ATP-competitive inhibitor of the Janus kinase 2 (JAK2) enzyme. It specifically targets the V617F mutation, which is a common driver in myeloproliferative neoplasms. By blocking the catalytic activity of JAK2 V617F, Hro-761 disrupts downstream signaling through the STAT5 pathway, leading to an anti-proliferative effect in cancer cells harboring this mutation.
Caption: Hro-761 inhibits the JAK2-STAT5 signaling pathway.
Q2: What is the recommended solvent for reconstituting Hro-761?
For in vitro experiments, Hro-761 is best dissolved in dimethyl sulfoxide (DMSO) to create a stock solution of 10-50 mM. For in vivo studies, a formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline is recommended. Please refer to the table below for solubility data.
Troubleshooting Guide: Synthesis of Hro-761
Problem 1: Low yield during the final coupling step (Suzuki Reaction).
The final step in the synthesis of Hro-761 involves a Suzuki coupling reaction which can be sensitive to reaction conditions.
Caption: Experimental workflow for the final Suzuki coupling step.
Troubleshooting Steps:
-
De-gas the solvent: Ensure the solvent (e.g., dioxane, toluene) is thoroughly de-gassed with nitrogen or argon for at least 30 minutes prior to adding the palladium catalyst. Oxygen can deactivate the catalyst.
-
Check catalyst quality: Use a fresh, high-quality palladium catalyst. Older catalysts may have reduced activity. Consider using a different ligand if yields remain low.
-
Base strength and solubility: Ensure the base (e.g., K₂CO₃, Cs₂CO₃) is finely ground and anhydrous. The choice of base can significantly impact the reaction rate and yield.
-
Temperature control: Monitor the reaction temperature closely. Temperatures that are too low may result in an incomplete reaction, while temperatures that are too high can lead to degradation of the product or catalyst.
Problem 2: Product degradation during purification by silica gel chromatography.
Hro-761 has been observed to be sensitive to acidic conditions, which can be present on standard silica gel.
Troubleshooting Steps:
-
Neutralize silica gel: Prepare a slurry of silica gel in the desired eluent and add 1% triethylamine (v/v). Mix thoroughly and then pack the column. This will neutralize acidic sites on the silica.
-
Alternative purification: Consider using a different purification method such as reverse-phase chromatography (C18) with a neutral mobile phase (e.g., acetonitrile/water).
Troubleshooting Guide: In Vitro Experiments
Problem 3: High variability in IC₅₀ values between experimental replicates.
Inconsistent IC₅₀ values for Hro-761 in cell-based assays can arise from several factors.
Caption: Decision tree for troubleshooting IC50 variability.
Troubleshooting Steps:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Cell density can significantly affect the apparent potency of a compound.
-
Compound Solubility: After thawing a stock solution of Hro-761, vortex it thoroughly before preparing dilutions. Incomplete dissolution can lead to inaccurate concentrations.
-
Assay Incubation Time: Use a consistent incubation time for all experiments. The IC₅₀ value can shift with different exposure times.
Quantitative Data Summary
Table 1: Solubility of Hro-761
| Solvent | Max Solubility (mg/mL) | Molarity (mM) | Appearance |
| DMSO | 85 | 150 | Clear, colorless solution |
| Ethanol | 12 | 21 | Clear, colorless solution |
| PBS (pH 7.4) | < 0.1 | < 0.18 | Suspension |
Table 2: In Vitro Potency of Hro-761
| Assay Type | Cell Line | IC₅₀ (nM) |
| Kinase Assay | Recombinant JAK2 V617F | 2.1 |
| Cell Proliferation | HEL (JAK2 V617F mutant) | 15.8 |
| Cell Proliferation | K562 (JAK2 wild-type) | > 10,000 |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 2X serial dilution of Hro-761 in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C, 5% CO₂.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC₅₀ value using non-linear regression.
refining Hro-761 treatment schedules for in vivo studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Hro-761 in in vivo experimental models. Hro-761 is a potent and selective inhibitor of the novel tyrosine kinase Hro-Kinase-1 (HroK-1), a critical downstream effector in the oncogenic Ras-MAPK signaling cascade.
FAQs & Troubleshooting Guides
Section 1: Pharmacokinetics and Dosing Schedule
Question 1: We are observing suboptimal efficacy in our xenograft model. How do we determine if the Hro-761 dosing schedule is adequate?
Answer: Suboptimal efficacy can often be traced to insufficient drug exposure at the tumor site. The key is to correlate pharmacokinetics (PK), which measures drug concentration in plasma and tissues, with pharmacodynamics (PD), which measures the biological effect on the target.
Troubleshooting Steps:
-
Conduct a Pilot PK Study: Before a full-scale efficacy study, run a pilot PK study in a small cohort of tumor-bearing mice. This will establish the dose-exposure relationship.
-
Assess Target Engagement: Collect tumor samples at various time points after a single dose of Hro-761. Analyze the phosphorylation status of HroK-1's direct substrate (e.g., p-SubstrateX) via Western Blot or ELISA to confirm target inhibition.
-
Correlate PK with PD: Aim for a dosing schedule that maintains the concentration of Hro-761 above the level required for >80% target inhibition for a significant portion of the dosing interval.
A logical workflow for troubleshooting this issue is outlined below.
Question 2: What is the recommended starting point for an Hro-761 Maximum Tolerated Dose (MTD) study?
Answer: An MTD study is crucial for identifying the highest dose of Hro-761 that can be administered without causing unacceptable toxicity. A well-designed study minimizes animal use while providing a clear therapeutic window.
Recommended Approach:
-
Literature Review: If available, use data from similar compounds or previous Hro-761 studies to estimate a starting dose.
-
Dose Escalation Design: A common starting point is a 3+3 dose escalation design. Start with a low dose (e.g., 10 mg/kg) and treat a cohort of 3 mice.
-
Toxicity Monitoring: Monitor animals daily for clinical signs of toxicity, including weight loss, changes in posture, and activity levels.
-
Escalation/Expansion: If no severe toxicity is observed after 5-7 days, escalate the dose in a new cohort. If toxicity is observed, expand the current cohort to 6 mice to confirm. The MTD is defined as the dose level just below the one that causes severe toxicity.
The table below summarizes a hypothetical MTD study outcome.
| Cohort | Hro-761 Dose (mg/kg, daily) | Number of Mice | Body Weight Change (Day 7 avg) | Dose-Limiting Toxicities (DLTs) | Outcome |
| 1 | 10 | 3 | +2.5% | 0/3 | Well-tolerated, Escalate |
| 2 | 25 | 3 | -1.8% | 0/3 | Well-tolerated, Escalate |
| 3 | 50 | 3 | -8.2% | 1/3 (severe lethargy) | Expand Cohort |
| 3 (exp) | 50 | 3 | -9.5% | 1/3 (severe lethargy) | 2/6 DLTs observed |
| 4 | 40 | 6 | -4.5% | 0/6 | MTD Established |
Section 2: Target Engagement and Mechanism of Action
Question 3: How can we confirm that Hro-761 is inhibiting the HroK-1 pathway in our tumor model?
Answer: Confirming on-target activity is essential. Hro-761 is designed to inhibit HroK-1, which lies downstream of Ras. Inhibition of HroK-1 should lead to a measurable decrease in the phosphorylation of its substrates.
Experimental Protocol: Western Blot for Target Engagement
-
Sample Collection: Dose tumor-bearing mice with vehicle or Hro-761. Collect tumor tissues at peak plasma concentration (e.g., 2, 6, and 24 hours post-dose).
-
Lysate Preparation: Immediately snap-freeze tumors in liquid nitrogen. Lyse the frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-SubstrateX, total SubstrateX, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity. A significant decrease in the p-SubstrateX / total SubstrateX ratio in Hro-761-treated samples compared to vehicle indicates successful target engagement.
Below is a table showing expected results from such an experiment.
| Treatment Group | Time Post-Dose | p-SubstrateX (Relative Units) | Total SubstrateX (Relative Units) | Ratio (p-SubstrateX / Total) |
| Vehicle | 2 hr | 1.00 | 1.05 | 0.95 |
| Hro-761 (40 mg/kg) | 2 hr | 0.15 | 1.02 | 0.15 |
| Hro-761 (40 mg/kg) | 6 hr | 0.25 | 0.98 | 0.26 |
| Hro-761 (40 mg/kg) | 24 hr | 0.85 | 1.01 | 0.84 |
managing batch-to-batch variability of Hro-761
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hro-761, a potent and selective allosteric inhibitor of the Werner syndrome RecQ helicase (WRN).[1][2][3]
Frequently Asked Questions (FAQs)
1. What is Hro-761 and what is its mechanism of action?
Hro-761 is a small molecule inhibitor that selectively targets the Werner syndrome RecQ helicase (WRN).[1][2] It functions as an allosteric inhibitor, binding to the interface of the D1 and D2 helicase domains of WRN. This binding locks the enzyme in an inactive conformation, preventing its helicase activity.[1][4] In cancer cells with microsatellite instability (MSI), where WRN is a synthetic lethal target, inhibition by Hro-761 leads to DNA damage, cell cycle arrest, and ultimately, inhibition of tumor cell growth.[5][6]
2. What is the primary application of Hro-761?
Hro-761 is being investigated for the treatment of cancers with microsatellite instability (MSI-high), such as certain types of colorectal cancer.[1][5] Its efficacy is based on the principle of synthetic lethality, where the inhibition of WRN is specifically toxic to cancer cells that have defects in their DNA mismatch repair system (dMMR).[7]
3. How should I store and handle Hro-761?
Hro-761 is typically supplied as a solid. For long-term storage, it is recommended to store the compound at -20°C for up to one month or -80°C for up to six months.[8] Stock solutions are typically prepared in dimethyl sulfoxide (DMSO).[2] It is important to use fresh, moisture-free DMSO for preparing stock solutions, as moisture can reduce the solubility of the compound.[2] For in vivo studies, specific formulations in vehicles like corn oil or a mixture of PEG300, Tween80, and water have been described, and these should be prepared fresh for immediate use.[2]
4. What are the expected IC50/GI50 values for Hro-761?
The potency of Hro-761 can vary depending on the assay and cell line used. The following table summarizes some of the reported values from preclinical studies.
| Assay Type | Target/Cell Line | Reported Value |
| WRN ATPase Assay | Biochemical | IC50: 100 nM[5][8] |
| Cell Viability Assay | SW48 (MSI-high) | GI50: 40-50 nM[5][8] |
| Cell Viability Assay | DLD1 WRN-KO | GI50: >10 µM[8] |
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity of Hro-761 in cell-based assays.
This is a common issue that can arise from multiple factors. Before assuming batch-to-batch variability of the compound, it is crucial to systematically evaluate the experimental setup.
| Potential Cause | Troubleshooting Steps |
| Compound Handling and Storage | - Ensure Hro-761 has been stored correctly at -20°C or -80°C. - Prepare fresh dilutions from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Solvent Quality | - Use high-purity, anhydrous DMSO to prepare stock solutions. Moisture in DMSO can affect compound solubility and stability.[2] |
| Cell Line Health and Passage Number | - Confirm that the cell lines used are healthy and within a low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity. - Regularly test cell lines for mycoplasma contamination. |
| Assay Conditions | - Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment. - Standardize incubation times and ensure consistent temperature and CO2 levels. |
| Microsatellite Instability (MSI) Status of Cells | - Verify the MSI status of your cell lines. Hro-761's activity is highly selective for MSI-high cells.[5][6] |
Issue 2: Complete loss of Hro-761 activity.
A complete loss of activity is a significant concern and requires careful investigation.
| Potential Cause | Troubleshooting Steps |
| Incorrect Compound Identity | - If possible, verify the identity and purity of the compound using analytical methods such as HPLC-MS. |
| Compound Degradation | - Prepare a fresh stock solution from a new vial of Hro-761, if available. - Review storage conditions and handling procedures to rule out degradation due to improper storage. |
| Experimental Error | - Double-check all calculations for dilutions and concentrations. - Review the experimental protocol for any deviations. |
| Resistant Cell Line | - Confirm that the cell line used is expected to be sensitive to WRN inhibition. Use a known MSI-high positive control cell line (e.g., SW48) to validate the activity of your Hro-761 batch. |
Experimental Protocols
Cell Viability Assay (Example using a Resazurin-based method)
This protocol outlines a general procedure to assess the effect of Hro-761 on the viability of MSI-high cancer cells.
-
Cell Seeding: Seed MSI-high cancer cells (e.g., SW48) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of Hro-761 in culture medium. It is recommended to perform a 10-point dose-response curve. Include a vehicle control (DMSO) at the same final concentration used for the highest Hro-761 dose.
-
Treatment: Remove the overnight culture medium from the cells and add the medium containing the different concentrations of Hro-761.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a resazurin-based reagent to each well and incubate for 2-4 hours. Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis: Normalize the fluorescence readings to the vehicle control and plot the dose-response curve to determine the GI50 value.
WRN Helicase Activity Assay (Fluorogenic)
This protocol is based on a fluorogenic assay to measure the helicase activity of WRN in the presence of inhibitors.[9][10]
-
Reagent Preparation: Prepare the assay buffer, purified recombinant WRN protein, ATP, and the fluorogenic DNA substrate as per the manufacturer's instructions.
-
Inhibitor Preparation: Prepare serial dilutions of Hro-761 in the assay buffer. Include a positive control (no inhibitor) and a negative control (no WRN enzyme).
-
Reaction Setup: In a 96-well plate, add the assay buffer, diluted WRN protein, and the Hro-761 dilutions. Incubate for 15-20 minutes at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Add a mixture of ATP and the fluorogenic DNA substrate to all wells to start the reaction.
-
Signal Detection: Measure the increase in fluorescence over time using a fluorescence plate reader. The unwinding of the DNA substrate by WRN separates a fluorophore from a quencher, resulting in an increase in fluorescence.
-
Data Analysis: Calculate the rate of reaction for each concentration of Hro-761 and determine the IC50 value.
Visualizations
Hro-761 Signaling Pathway
Caption: Hro-761 inhibits WRN helicase, leading to DNA damage and apoptosis in MSI-high cancer cells.
Experimental Workflow for Hro-761 Evaluation
Caption: General workflow for evaluating the efficacy and selectivity of Hro-761.
References
- 1. Discovery of WRN inhibitor HRO761 with synthetic lethality in MSI cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 5. HRO-761, a novel WRN inhibitor with potent antitumor activity in MSI cancer models | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
- 7. citedrive.com [citedrive.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
Validation & Comparative
A Comparative Guide to WRN Helicase Inhibitors: HRO-761 and its Contemporaries
For Researchers, Scientists, and Drug Development Professionals
The Werner syndrome helicase (WRN), a critical enzyme in DNA repair, has emerged as a promising therapeutic target in cancers exhibiting microsatellite instability-high (MSI-H). This dependency creates a synthetic lethal vulnerability, paving the way for a new class of targeted therapies. This guide provides an objective comparison of the efficacy of a leading clinical-stage WRN inhibitor, HRO-761, with other notable inhibitors in development, supported by available preclinical and clinical data.
Mechanism of Action: Exploiting a Cancer-Specific Vulnerability
WRN helicase plays a crucial role in maintaining genomic stability, particularly in the context of DNA replication and repair. In MSI-H tumor cells, which have a deficient DNA mismatch repair (dMMR) system, there is an accumulation of errors, including the expansion of TA-dinucleotide repeats. These expanded repeats can form secondary DNA structures that stall replication forks. WRN is essential for resolving these structures and preventing DNA double-strand breaks.
Inhibition of WRN's helicase activity in MSI-H cells leads to the accumulation of unresolved replication stress, resulting in catastrophic DNA damage and subsequent cell death through apoptosis. This selective targeting of cancer cells while sparing healthy, microsatellite stable (MSS) cells is the cornerstone of the therapeutic strategy for WRN inhibitors.
HRO-761 is characterized as a potent and selective allosteric inhibitor of WRN. It binds at the interface of the D1 and D2 helicase domains, locking the enzyme in an inactive conformation. Another prominent inhibitor, RO7589831, is a covalent allosteric inhibitor that engages cysteine 727 in an allosteric pocket of the WRN helicase, similarly preventing its conformational changes necessary for activity.
Quantitative Efficacy Comparison
The following tables summarize the available quantitative data on the efficacy of HRO-761 and other WRN inhibitors.
Table 1: In Vitro Potency of WRN Inhibitors
| Inhibitor | Assay Type | Target | IC50 / GI50 | Cell Line | Source |
| HRO-761 | ATPase Assay | WRN Helicase | IC50: 100 nM | - | [1] |
| Cell Viability | - | GI50: 40 nM | SW48 (MSI-H) | [1] | |
| Cell Viability | - | GI50: 0.227 µM | SW48 (MSI-H) | [2] | |
| KWR-095 | ATPase Assay | WRN Helicase | IC50: Better than HRO-761 | - | [2] |
| Cell Viability | - | GI50: 0.193 µM | SW48 (MSI-H) | [2] | |
| KWR-137 | ATPase Assay | WRN Helicase | IC50: Up to 17-fold improvement vs HRO-761 | - | [2] |
| Cell Viability | - | GI50: Approx. 2x weaker than HRO-761 | SW48 (MSI-H) | [2] |
Table 2: In Vivo and Clinical Efficacy of WRN Inhibitors
| Inhibitor | Model | Dosage | Efficacy | Source |
| HRO-761 | SW48 Xenografts (CDX) | 20 mg/kg (oral) | Tumor stasis | [1] |
| SW48 Xenografts (CDX) | >20 mg/kg (oral) | 75%-90% tumor regression | [1] | |
| MSI CDX and PDX models | Not specified | Disease Control Rate: ~70% (35% stable disease, 30% partial response, 9% complete response) | [1] | |
| KWR-095 | SW48 Xenografts (CDX) | 40 mg/kg (oral, once daily for 14 days) | Significant reduction in tumor growth compared to vehicle | [2] |
| RO7589831 | Phase I Clinical Trial (MSI-H solid tumors) | 150 mg - 2000 mg daily | Overall Response Rate: 14% (in 35 patients) | [3] |
| Phase I Clinical Trial (MSI-H solid tumors) | 150 mg - 2000 mg daily | Disease Control Rate: 68.8% (in 32 efficacy-evaluable patients) | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of these findings.
WRN Helicase ATPase Assay
This assay measures the ATP hydrolysis activity of the WRN helicase, which is essential for its function. Inhibition of this activity is a primary indicator of a compound's potency.
Protocol Outline:
-
Reaction Setup: A reaction mixture is prepared containing the WRN enzyme, a DNA substrate (e.g., forked duplex DNA), and the test inhibitor at various concentrations in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT, 0.1 mg/ml BSA).
-
Initiation: The reaction is initiated by the addition of ATP.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).
-
Termination: The reaction is stopped by adding a solution containing EDTA.
-
ADP Detection: The amount of ADP produced, which is directly proportional to the WRN ATPase activity, is measured. This is often done using a coupled enzyme system that generates a detectable signal (e.g., luminescence, fluorescence, or colorimetric). A common method is the Transcreener® ADP² Assay, which uses an antibody-based detection of ADP.
-
Data Analysis: The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated from the dose-response curve.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in a culture after treatment with a WRN inhibitor. The CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active cells.
Protocol Outline:
-
Cell Seeding: Cancer cells (both MSI-H and MSS as a control) are seeded in a multi-well plate (e.g., 96-well) at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of the WRN inhibitor or DMSO as a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the compound to exert its effect.
-
Reagent Addition: An equal volume of CellTiter-Glo® reagent is added to each well. This reagent lyses the cells and contains luciferase and its substrate, which react with the ATP released from viable cells to produce a luminescent signal.
-
Signal Measurement: After a brief incubation to stabilize the luminescent signal, the luminescence is measured using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the number of viable cells. The GI50 value, the concentration of the inhibitor that causes a 50% reduction in cell growth, is determined from the dose-response curve.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of WRN inhibitors in a living organism, typically immunodeficient mice bearing human tumor xenografts.
Protocol Outline:
-
Tumor Implantation: Human cancer cells (e.g., SW48 for MSI-H colorectal cancer) are injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
-
Drug Administration: The WRN inhibitor is administered to the treatment group, typically orally, at a specified dose and schedule. The control group receives a vehicle solution.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume.
-
Monitoring: The body weight and general health of the mice are monitored throughout the study to assess toxicity.
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. The tumors are then excised and weighed. The percentage of tumor growth inhibition (TGI) is calculated to determine the efficacy of the treatment.
Visualizing the Molecular and Experimental Landscape
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex biological pathways and experimental workflows.
WRN Signaling Pathway in MSI-H Cancers
Caption: Synthetic lethality of WRN inhibition in MSI-H cancer cells.
Experimental Workflow for WRN Inhibitor Evaluation
Caption: A typical preclinical to clinical workflow for WRN inhibitors.
References
HRO-761 Versus Genetic Knockdown of WRN in Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Werner syndrome ATP-dependent helicase (WRN) has emerged as a critical synthetic lethal target in cancers with microsatellite instability (MSI). This guide provides an objective in vitro comparison of two primary methods for interrogating WRN function: the pharmacological inhibitor HRO-761 and genetic knockdown (siRNA/shRNA). This comparison is supported by experimental data to aid researchers in selecting the most appropriate tool for their studies.
Executive Summary
Both the small molecule inhibitor HRO-761 and genetic knockdown of WRN effectively induce a similar phenotype in MSI-high (MSI-H) cancer cells, characterized by increased DNA damage, cell cycle arrest, and ultimately, apoptosis.[1] HRO-761, a potent and selective allosteric inhibitor, offers a reversible and titratable means to probe WRN function, mimicking the effects of genetic suppression.[1][2] Genetic knockdown, via siRNA or shRNA, provides a direct method to reduce WRN protein levels, confirming the on-target effects of WRN inhibition. The choice between these methodologies will depend on the specific experimental goals, such as the need for temporal control (favoring HRO-761) versus definitive target ablation (favoring genetic knockdown).
Quantitative Data Comparison
The following tables summarize key quantitative data from in vitro studies on HRO-761 and WRN knockdown in MSI-H cancer cell lines. It is important to note that the data presented are compiled from various studies and may not represent direct head-to-head comparisons under identical experimental conditions.
| Parameter | HRO-761 | Cell Line | Reference |
| Biochemical IC50 (ATPase assay) | 100 nM | - | [3] |
| Growth Inhibition GI50 | 40 nM | SW48 | [3] |
| Parameter | WRN Knockdown (siRNA/shRNA) | Cell Line(s) | Reference |
| Cell Cycle Arrest | Increase in G1 or G2/M phases | OVK18, SW48, KM12 | [4] |
| Apoptosis | Increased apoptosis | MSI-H cell lines | [4] |
| DNA Damage (γH2AX) | Increased γH2AX foci | MSI-H cell lines | [4] |
Signaling Pathways and Experimental Workflows
WRN Synthetic Lethality in MSI-H Cancer
The diagram below illustrates the synthetic lethal relationship between deficient DNA mismatch repair (dMMR), characteristic of MSI-H cancers, and the inhibition or loss of WRN. In MSI-H cells, the accumulation of DNA damage, particularly at microsatellite repeats, creates a dependency on WRN for DNA repair and replication fork stability. Inhibition or knockdown of WRN in this context leads to an overwhelming level of DNA damage, triggering cell cycle arrest and apoptosis.
Caption: Synthetic lethality of WRN inhibition in MSI-H cancer cells.
Experimental Workflow: HRO-761 vs. WRN Knockdown
The following diagram outlines a general experimental workflow for comparing the in vitro effects of HRO-761 and WRN genetic knockdown.
Caption: General workflow for comparing HRO-761 and WRN knockdown.
Detailed Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted from the Promega CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin.
Objective: To quantify the number of viable cells in culture based on the amount of ATP present.
Materials:
-
MSI-H cancer cell lines
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
HRO-761 or WRN knockdown reagents
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Treat cells with a serial dilution of HRO-761 or perform WRN knockdown as per the specific protocol. Include appropriate vehicle and negative controls.
-
Incubate for the desired time period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle control.
Genetic Knockdown of WRN
a) siRNA-mediated Knockdown
Objective: To transiently reduce the expression of WRN protein.
Materials:
-
MSI-H cancer cell lines
-
WRN-targeting siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX Transfection Reagent (or similar)
-
Opti-MEM™ Reduced Serum Medium (or similar)
-
6-well plates
Validated WRN siRNA Sequences:
-
While specific sequences can vary, a common approach is to use a pool of 3-4 validated siRNAs targeting different regions of the WRN mRNA. Researchers should consult commercially available pre-validated siRNAs or design and validate their own.
Procedure:
-
Seed 200,000-300,000 cells per well in a 6-well plate and incubate overnight.
-
For each well, dilute 20-50 pmol of siRNA in 100 µL of Opti-MEM™.
-
In a separate tube, dilute 5-10 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM™ and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and Lipofectamine RNAiMAX solutions, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
Add the 200 µL siRNA-lipid complex to the cells in each well.
-
Incubate for 48-72 hours before proceeding with downstream assays.
-
Confirm knockdown efficiency by Western blot or qRT-PCR.
b) shRNA-mediated Knockdown
Objective: To achieve stable, long-term suppression of WRN expression.
Materials:
-
MSI-H cancer cell lines
-
Lentiviral or retroviral vectors encoding WRN-targeting shRNA and a non-targeting control shRNA
-
Packaging plasmids (for virus production)
-
HEK293T cells (for virus production)
-
Polybrene
-
Puromycin (or other selection antibiotic)
Validated WRN shRNA Sequences:
-
sgWRN1 (target sequence): GTAAATTGGAAAACCCACGG[4]
-
sgWRN2 (target sequence): ATCCTGTGGAACATACCATG[4]
-
sgWRN3 (target sequence): GTAGCAGTAAGTGCAACGAT[4]
Procedure:
-
Virus Production: Co-transfect HEK293T cells with the shRNA vector and packaging plasmids. Harvest the virus-containing supernatant after 48-72 hours.
-
Transduction: Seed MSI-H cells and incubate overnight. The next day, infect the cells with the viral supernatant in the presence of polybrene (4-8 µg/mL).
-
Selection: After 24-48 hours, replace the medium with fresh medium containing the appropriate selection antibiotic (e.g., puromycin) to select for successfully transduced cells.
-
Expansion and Validation: Expand the stable cell line and validate WRN knockdown by Western blot or qRT-PCR.
DNA Damage Assay (γH2AX Staining)
Objective: To detect and quantify DNA double-strand breaks.
Materials:
-
Treated and control cells grown on coverslips or in chamber slides
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody (γH2AX)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips on microscope slides using antifade mounting medium.
-
Visualize and quantify γH2AX foci using a fluorescence microscope and image analysis software.
Clonogenic Assay
Objective: To assess the long-term survival and proliferative capacity of single cells after treatment.
Materials:
-
Treated and control cells
-
6-well plates
-
Complete cell culture medium
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Treat cells with HRO-761 or perform WRN knockdown.
-
After the treatment period, harvest the cells by trypsinization and count them.
-
Seed a low and known number of cells (e.g., 200-1000 cells) into 6-well plates.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculate the plating efficiency and surviving fraction for each treatment condition.
References
- 1. Discovery of WRN inhibitor HRO761 with synthetic lethality in MSI cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of HRO761, a novel, first-in-class clinical stage WRN inhibitor with potent anti-tumor activity in microsatellite instability high cancers - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
- 4. WRN Helicase is a Synthetic Lethal Target in Microsatellite Unstable Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Hro-761: A Novel Approach to MSI-High Tumors Through Synthetic Lethality
A Comparative Analysis of the WRN Helicase Inhibitor Hro-761 Against Immune Checkpoint Inhibitors in Microsatellite Instability-High (MSI-H) Cancers.
In the landscape of precision oncology, the targeting of specific genetic vulnerabilities in cancer cells continues to be a promising frontier. For tumors characterized by high microsatellite instability (MSI-H), a hallmark of deficient DNA mismatch repair (dMMR), the therapeutic paradigm has been dominated by immune checkpoint inhibitors. However, the emergence of novel targeted therapies, such as the Werner syndrome helicase (WRN) inhibitor Hro-761, presents a new and compelling strategy rooted in the concept of synthetic lethality. This guide provides a comprehensive comparison of Hro-761 with the current standard-of-care immune checkpoint inhibitors, pembrolizumab and nivolumab, for the treatment of MSI-H tumors, with a focus on preclinical experimental data.
Executive Summary
Hro-761 is a first-in-class, orally bioavailable small molecule inhibitor of WRN helicase.[1] Its mechanism of action is based on a synthetic lethal interaction with MSI-H status. Tumors with MSI accumulate mutations in repetitive DNA sequences, a condition that makes them dependent on the WRN helicase for survival. By inhibiting WRN, Hro-761 selectively induces DNA damage and apoptosis in MSI-H cancer cells, while sparing healthy, microsatellite stable (MSS) cells.[2]
In contrast, immune checkpoint inhibitors such as pembrolizumab and nivolumab, both anti-PD-1 monoclonal antibodies, function by reinvigorating the patient's own immune system to recognize and attack cancer cells. The high mutational burden in MSI-H tumors leads to the presentation of numerous neoantigens on the cancer cell surface, making them particularly susceptible to this immunotherapy approach.
This guide will delve into the preclinical data supporting the efficacy of Hro-761 and compare it with available preclinical and clinical data for pembrolizumab and nivolumab in the context of MSI-H colorectal cancer.
Performance Comparison: Hro-761 vs. Immune Checkpoint Inhibitors
The following tables summarize the available quantitative data from preclinical and clinical studies to allow for a direct comparison of Hro-761 with pembrolizumab and nivolumab.
Table 1: In Vitro Efficacy Against MSI-H Cancer Cell Lines
| Parameter | Hro-761 | Pembrolizumab | Nivolumab |
| Mechanism of Action | WRN Helicase Inhibition (Synthetic Lethality) | PD-1 Immune Checkpoint Inhibition | PD-1 Immune Checkpoint Inhibition |
| Cell Line(s) | SW48 (MSI-H Colorectal) | Not directly applicable; acts on T-cells | MC38, CT26 (Mouse Colorectal) |
| IC50 / EC50 | ATPase assay: ~100 nM[2] | Not applicable | Not applicable |
| GI50 (Growth Inhibition) | SW48 cells: ~40 nM[2] | Not applicable | Not applicable |
| Observed Effect | Selective induction of double-stranded DNA breaks, apoptosis, and cell cycle arrest in MSI-H cells.[2] | Enhances T-cell mediated killing of tumor cells. | Synergistic antitumor activity with anti-CTLA-4 in mouse models.[3][4][5] |
Table 2: In Vivo Efficacy in Preclinical Models of MSI-H Colorectal Cancer
| Parameter | Hro-761 | Pembrolizumab | Nivolumab + Ipilimumab |
| Model System | SW48 cell-derived xenografts (CDX) and patient-derived xenografts (PDX)[2] | Not available in a directly comparable preclinical model | MC38 and CT26 syngeneic mouse models[3][4][5] |
| Dosing Regimen | Oral administration, daily[2] | Not available | Concurrent administration of anti-PD-1 and anti-CTLA-4 antibodies[3][4][5] |
| Tumor Growth Inhibition | Stasis at 20 mg/kg; 75-90% regression at higher doses.[2] | Not available | Significant tumor growth inhibition and increased survival.[3][4][5] |
| Response Rate | Disease control rate of ~70% (35% stable disease, 30% partial response, 9% complete response) in a panel of MSI CDX and PDX models.[2] | Not available | Not available |
Table 3: Preclinical Toxicology Profile
| Parameter | Hro-761 | Pembrolizumab | Nivolumab + Ipilimumab |
| Model System | Mice[2] | Cynomolgus monkeys[6] | Cynomolgus monkeys[3][4] |
| Observed Toxicities | No significant changes in animal weight.[2] | Well-tolerated at highest doses tested.[6] | Dose-dependent immune-related gastrointestinal inflammation.[3][4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.
Signaling Pathway of Hro-761 in MSI-H Cancer Cells
Caption: Hro-761 inhibits WRN helicase, leading to the accumulation of DNA double-strand breaks and subsequent apoptosis in MSI-H cancer cells.
Experimental Workflow for In Vivo Xenograft Studies
Caption: Workflow for assessing the in vivo efficacy of Hro-761 in mouse xenograft models.
Detailed Experimental Protocols
For researchers seeking to replicate or build upon the findings presented, the following are detailed methodologies for the key experiments cited in the preclinical evaluation of Hro-761 and its alternatives.
WRN Helicase ATPase Assay
Objective: To determine the in vitro inhibitory activity of Hro-761 on the ATPase activity of WRN helicase.
Principle: This assay measures the amount of ADP produced from ATP hydrolysis by the WRN helicase. The amount of ADP is inversely proportional to the inhibitory activity of the compound being tested.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing purified recombinant WRN helicase protein, a DNA substrate (e.g., a forked DNA duplex), and assay buffer (typically containing Tris-HCl, MgCl2, and a reducing agent like DTT).
-
Compound Addition: Add varying concentrations of Hro-761 or a vehicle control (DMSO) to the reaction mixture and incubate for a predetermined time at 37°C to allow for compound binding.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding ATP to the mixture.
-
Incubation: Incubate the reaction at 37°C for a specified period (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction by adding a solution containing EDTA. The amount of ADP produced is then quantified using a commercially available ADP detection kit (e.g., ADP-Glo™ Kinase Assay), which measures luminescence.
-
Data Analysis: Calculate the IC50 value, which is the concentration of Hro-761 required to inhibit 50% of the WRN helicase ATPase activity.
Cell Viability (MTT) Assay
Objective: To assess the effect of Hro-761 on the viability and proliferation of MSI-H and MSS cancer cell lines.
Principle: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT is reduced to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed MSI-H (e.g., SW48) and MSS (e.g., SW620) colorectal cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Hro-761 or vehicle control for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the GI50 value, the concentration of Hro-761 that causes 50% growth inhibition, for each cell line.
Clonogenic Survival Assay
Objective: To evaluate the long-term effect of Hro-761 on the ability of single cancer cells to form colonies.
Principle: This assay assesses the reproductive viability of cells after treatment with a cytotoxic agent.
Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) into 6-well plates and allow them to attach.
-
Compound Treatment: Treat the cells with various concentrations of Hro-761 for a defined period (e.g., 24 hours).
-
Recovery: Remove the drug-containing medium, wash the cells, and add fresh medium.
-
Colony Formation: Incubate the plates for 10-14 days to allow for colony formation.
-
Staining: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.
-
Quantification: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the vehicle-treated control.
In Vivo Tumor Xenograft Model
Objective: To assess the anti-tumor efficacy of Hro-761 in a living organism.
Principle: Human cancer cells (cell line-derived or patient-derived) are implanted into immunocompromised mice. The effect of the therapeutic agent on tumor growth is then monitored over time.
Protocol:
-
Cell/Tissue Implantation: Subcutaneously inject a suspension of MSI-H colorectal cancer cells (e.g., SW48) or implant small fragments of a patient-derived tumor into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer Hro-761 orally at different dose levels or a vehicle control daily for a specified period.
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals (e.g., twice a week).
-
Monitoring: Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for biomarkers like γH2AX to confirm DNA damage).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups to determine the in vivo efficacy of Hro-761.
Conclusion
Hro-761 represents a promising and highly selective therapeutic strategy for the treatment of MSI-H cancers. Its mechanism of action, based on the principle of synthetic lethality with WRN helicase, offers a distinct advantage in selectively targeting tumor cells while minimizing off-target effects on healthy tissues. The preclinical data for Hro-761 demonstrates potent and selective anti-tumor activity both in vitro and in vivo.
While immune checkpoint inhibitors have revolutionized the treatment of MSI-H tumors, a subset of patients does not respond or develops resistance. The distinct mechanism of Hro-761 suggests its potential utility in these patient populations. Further preclinical studies directly comparing Hro-761 with immune checkpoint inhibitors in the same MSI-H models will be invaluable in delineating their relative efficacies and potential for combination therapies. The ongoing clinical development of Hro-761 (NCT05838768) is eagerly awaited and holds the potential to introduce a new, effective, and well-tolerated treatment option for patients with MSI-H cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. HRO-761, a novel WRN inhibitor with potent antitumor activity in MSI cancer models | BioWorld [bioworld.com]
- 3. Preclinical Development of Ipilimumab and Nivolumab Combination Immunotherapy: Mouse Tumor Models, In Vitro Functional Studies, and Cynomolgus Macaque Toxicology | PLOS One [journals.plos.org]
- 4. Preclinical Development of Ipilimumab and Nivolumab Combination Immunotherapy: Mouse Tumor Models, In Vitro Functional Studies, and Cynomolgus Macaque Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical Development of Ipilimumab and Nivolumab Combination Immunotherapy: Mouse Tumor Models, In Vitro Functional Studies, and Cynomolgus Macaque Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cddf.org [cddf.org]
A Comparative Analysis of WRN Helicase Inhibitors: Hro-761 and KWR095
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent inhibitors of Werner syndrome RecQ helicase (WRN), Hro-761 and KWR095. This document outlines their mechanism of action, presents a side-by-side comparison of their performance based on available preclinical data, and provides detailed protocols for the key experimental assays used in their evaluation.
Introduction
Werner syndrome RecQ helicase (WRN) has been identified as a synthetic lethal target in cancers exhibiting microsatellite instability (MSI), a condition caused by a deficient DNA mismatch repair system.[1] This has led to the development of WRN inhibitors as a promising therapeutic strategy for MSI-high (MSI-H) tumors.[1] Hro-761, developed by Novartis, is a first-in-class, potent, and selective allosteric inhibitor of WRN that has entered clinical trials.[2][3] In an effort to improve upon the metabolic stability of Hro-761, researchers developed KWR095 through bioisosteric replacement of a hydroxypyrimidine residue in Hro-761.[1] This guide provides a comprehensive comparison of these two molecules.
Mechanism of Action
Both Hro-761 and KWR095 are allosteric inhibitors of the WRN helicase.[2][4] They bind to a site at the interface of the D1 and D2 helicase domains of the WRN protein.[2][4] This binding event locks the enzyme in an inactive conformation, preventing it from functioning in DNA repair and replication.[2][4] In MSI-H cancer cells, which are highly dependent on WRN for survival, this inhibition leads to an accumulation of DNA damage, activation of the DNA damage response (DDR), cell cycle arrest, and ultimately, apoptosis.[4] A key outcome of treatment with these inhibitors in MSI-H cells is the degradation of the WRN protein itself.[1]
Data Presentation
The following tables summarize the available quantitative data for Hro-761 and KWR095, allowing for a direct comparison of their in vitro and in vivo activities.
Table 1: In Vitro Activity of Hro-761 and KWR095
| Parameter | Hro-761 | KWR095 | Cell Line(s) |
| WRN ATPase IC50 | 0.088 µM[1] | ~17-fold improvement vs. Hro-761[1] | N/A (Biochemical Assay) |
| GI50 (SW48 - MSI-H) | 0.227 µM[1] | 0.193 µM[1] | SW48 |
| GI50 (HCT 116 - MSI-H) | Comparable to KWR095[1] | Comparable to Hro-761[1] | HCT 116 |
| GI50 (SW620 - MSS) | > 67-fold higher than in SW48[1] | > 67-fold higher than in SW48[1] | SW620 |
Table 2: In Vivo Efficacy of Hro-761 and KWR095 in Xenograft Models
| Compound | Dose & Regimen | Tumor Model | Efficacy |
| Hro-761 | 20 mg/kg, oral, once daily | SW48 CDX | Tumor stasis[4] |
| Hro-761 | >40 mg/kg, oral, once daily for >60 days | SW48 CDX | 75-90% tumor regression[1][4] |
| KWR095 | 40 mg/kg, oral, once daily for 14 days | SW48 CDX | Significant reduction in tumor growth compared to vehicle[1] |
Experimental Protocols
The following are representative, detailed protocols for the key experiments cited in the comparison of Hro-761 and KWR095.
WRN Helicase ATPase Inhibition Assay (Malachite Green-Based)
This assay quantifies the ATPase activity of the WRN helicase by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The malachite green reagent forms a colored complex with Pi, which can be measured spectrophotometrically.
Materials:
-
Recombinant human WRN protein
-
ATP
-
Single-stranded DNA (ssDNA) oligonucleotide as a cofactor
-
Assay Buffer: 25 mM Tris-HCl (pH 7.5), 50 mM NaCl, 2 mM MgCl₂, 1 mM DTT, and 0.1 mg/mL BSA.
-
Malachite Green Reagent: Solution A (0.045% Malachite Green in water) and Solution B (4.2% ammonium molybdate in 4 N HCl). Mix 3 volumes of Solution A with 1 volume of Solution B. Add Triton X-100 to a final concentration of 0.01%.
-
384-well microplates
Procedure:
-
Prepare a reaction mixture containing assay buffer, ssDNA (e.g., 50 nM), and WRN protein (e.g., 5 nM).
-
Add the test compounds (Hro-761 or KWR095) at various concentrations to the wells of a 384-well plate. Include a positive control (no inhibitor) and a negative control (no WRN protein).
-
Add the WRN protein/ssDNA mixture to the wells containing the compounds and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding ATP to a final concentration of 100 µM.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding the Malachite Green Reagent.
-
Incubate for 20 minutes at room temperature to allow for color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (Sulforhodamine B - SRB Assay)
This assay determines the anti-proliferative effects of the compounds on cancer cell lines by measuring the total protein content, which is proportional to the cell number.
Materials:
-
MSI-H colorectal cancer cell lines (e.g., SW48, HCT 116) and a microsatellite stable (MSS) cell line (e.g., SW620).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Hro-761 and KWR095.
-
Trichloroacetic acid (TCA).
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid).
-
Tris base solution (10 mM, pH 10.5).
-
96-well cell culture plates.
Procedure:
-
Seed the cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Treat the cells with various concentrations of Hro-761 or KWR095 for 72 hours. Include a vehicle control.
-
After the incubation period, fix the cells by gently adding cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry completely.
-
Stain the cells by adding SRB solution to each well and incubate for 30 minutes at room temperature.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye by adding Tris base solution to each well.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration and determine the GI50 value.
In Vivo Tumor Xenograft Study
This study evaluates the in vivo anti-tumor efficacy of the compounds in an animal model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice).
-
SW48 colorectal cancer cells.
-
Matrigel.
-
Hro-761 and KWR095 formulated for oral administration.
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously inject a suspension of SW48 cells (e.g., 5 x 10⁶ cells in a 1:1 mixture of media and Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the compounds (e.g., Hro-761 at 20 or >40 mg/kg; KWR095 at 40 mg/kg) or vehicle orally once daily.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the treatment for the specified duration (e.g., 14 days for KWR095, up to 60 days for Hro-761).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if required.
-
Compare the tumor growth in the treated groups to the vehicle control group to determine the anti-tumor efficacy.
Mandatory Visualization
Caption: Signaling pathway of WRN inhibition by Hro-761 and KWR095 in MSI-H cancer cells.
Caption: Workflow illustrating the development of KWR095 from Hro-761.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of WRN inhibitor HRO761 with synthetic lethality in MSI cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of HRO761, a novel, first-in-class clinical stage WRN inhibitor with potent anti-tumor activity in microsatellite instability high cancers - American Chemical Society [acs.digitellinc.com]
- 4. HRO-761, a novel WRN inhibitor with potent antitumor activity in MSI cancer models | BioWorld [bioworld.com]
Hro-761: A Comparative Analysis of a Selective WRN Helicase Inhibitor
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the novel Werner syndrome RecQ helicase (WRN) inhibitor, Hro-761, reveals its high selectivity and potency, offering a promising therapeutic avenue for microsatellite instability-high (MSI-H) cancers. This guide provides a detailed comparison of Hro-761's performance against other human helicases, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Hro-761 is an allosteric inhibitor that targets the interface of the D1 and D2 helicase domains of the WRN protein.[1][2][3][4][5] This binding locks the enzyme in an inactive conformation, thereby inhibiting its helicase and ATPase activities.[1][2][3][4][5] This mechanism has shown to be particularly effective in inducing synthetic lethality in cancer cells with microsatellite instability (MSI), which are dependent on WRN for survival.[1][6]
Quantitative Assessment of Selectivity
The selectivity of Hro-761 has been rigorously evaluated against other members of the human RecQ helicase family. Biochemical ATPase assays demonstrate that Hro-761 is a potent inhibitor of WRN, with significantly less activity against other related helicases.
| Target Helicase | Hro-761 IC50 (nM) |
| WRN | 100 |
| BLM | >10,000 |
| RecQ1 | >10,000 |
| RecQ5 | >10,000 |
Table 1: Comparative IC50 values of Hro-761 against various RecQ helicases, determined by biochemical ATPase assays. Data indicates high selectivity for WRN.[1]
Experimental Protocols
The following protocols are standard methods for assessing the selectivity of helicase inhibitors like Hro-761.
Biochemical ATPase Activity Assay
This assay quantifies the ATP hydrolysis activity of the helicase in the presence of an inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is a key measure of potency.
Materials:
-
Purified recombinant human WRN, BLM, RecQ1, and RecQ5 helicases
-
Hro-761 (or other test inhibitor)
-
Single-stranded DNA (ssDNA) substrate (e.g., FLAP26)[1]
-
ATP
-
Assay Buffer (e.g., 50 mM TRIS pH 7.5, 1 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)
-
ADP detection reagent (e.g., Transcreener® ADP² Assay)
Procedure:
-
Prepare a serial dilution of Hro-761 in assay buffer.
-
In a 384-well plate, add the helicase enzyme and the ssDNA substrate.
-
Add the diluted Hro-761 to the wells and incubate for a pre-determined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding ATP to a final concentration that is at or near the Km for the specific helicase.
-
Incubate the reaction at 30°C for a set time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using an ADP detection reagent according to the manufacturer's instructions.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[1]
DNA Unwinding Assay
This assay directly measures the helicase's ability to separate double-stranded DNA, providing a functional assessment of inhibition.
Materials:
-
Purified recombinant helicase
-
Hro-761 (or other test inhibitor)
-
Forked duplex DNA substrate with a fluorescent label (e.g., FAM) on one strand and a quencher on the other.
-
ATP
-
Assay Buffer
Procedure:
-
Prepare a serial dilution of Hro-761.
-
In a suitable reaction vessel, combine the helicase enzyme and the fluorescently labeled forked duplex DNA substrate.
-
Add the diluted Hro-761 and incubate.
-
Initiate the unwinding reaction by adding ATP.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. The separation of the DNA strands leads to a decrease in quenching and an increase in the fluorescent signal.
-
Calculate the initial reaction velocities and determine the IC50 value as described for the ATPase assay.
Visualizing the Assessment Workflow
The process of evaluating a helicase inhibitor's selectivity can be visualized as a multi-step workflow, starting from initial screening to detailed characterization.
Caption: Experimental workflow for assessing helicase inhibitor selectivity.
The Role of WRN in Microsatellite Instability-High Cancers
Microsatellite instability is a hallmark of cancers with deficient DNA mismatch repair (dMMR).[7] These tumors accumulate errors in repetitive DNA sequences called microsatellites. The WRN helicase is essential for the survival of these cancer cells, as it plays a critical role in resolving DNA structures that arise during the replication of these unstable regions. By inhibiting WRN, Hro-761 selectively induces DNA damage and apoptosis in MSI-H cancer cells, while sparing healthy cells.[1][8]
This targeted approach represents a significant advancement in precision oncology, offering a new therapeutic strategy for patients with MSI-H tumors, including certain types of colorectal, endometrial, and gastric cancers.[7] The high selectivity of Hro-761 for WRN over other helicases is a key attribute that is expected to minimize off-target effects and improve the therapeutic window.
Conclusion
The data presented in this guide underscores the high selectivity of Hro-761 for the WRN helicase. The detailed experimental protocols provide a framework for researchers to independently verify these findings and to evaluate other potential helicase inhibitors. The unique dependence of MSI-H cancers on WRN, coupled with the potent and selective inhibition by Hro-761, positions this compound as a promising candidate for further clinical development in the treatment of this specific cancer subtype.
References
- 1. researchgate.net [researchgate.net]
- 2. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 3. selleckchem.com [selleckchem.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. genscript.com [genscript.com]
- 6. youtube.com [youtube.com]
- 7. Scientists uncover novel strategy to target common type of cancer - ecancer [ecancer.org]
- 8. WRN targeting may aid in the treatment of mismatch repair-deficient CRC | BioWorld [bioworld.com]
Confirming Hro-761's On-Target Effects: A Comparative Guide Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to confirm the on-target effects of Hro-761, a potent and selective allosteric inhibitor of Werner syndrome RecQ helicase (WRN). The primary focus is on the use of CRISPR-Cas9 technology as a gold standard for genetic validation, with a comparative analysis of alternative biophysical and proteomic approaches. Experimental data and detailed protocols are provided to assist in the design and execution of target validation studies.
Executive Summary
Hro-761 is a clinical-stage WRN helicase inhibitor that has demonstrated synthetic lethality in cancer cells with microsatellite instability (MSI).[1][2][3][4] The pharmacological inhibition of WRN by Hro-761 has been shown to recapitulate the phenotypes observed with genetic suppression of WRN, including the induction of DNA damage and inhibition of tumor cell growth in MSI cells.[1][3][4][5] This guide outlines the use of CRISPR-Cas9 to create a WRN knockout model, providing a powerful tool to unequivocally demonstrate that the cellular effects of Hro-761 are a direct consequence of its engagement with the WRN protein.
Data Presentation: Hro-761 vs. WRN Knockout
The following table summarizes the expected comparative effects of Hro-761 treatment and CRISPR-Cas9 mediated WRN knockout in MSI-high (MSI-H) and microsatellite stable (MSS) cancer cell lines. The data presented is a synthesis of expected outcomes based on published literature.[1][6]
| Parameter | Hro-761 Treatment in MSI-H Cells | WRN Knockout in MSI-H Cells | Hro-761 Treatment in MSS Cells | WRN Knockout in MSS Cells |
| Cell Viability/Proliferation | Significant dose-dependent decrease | Significant decrease | Minimal to no effect | Minimal to no effect |
| DNA Damage (γH2AX foci) | Dose-dependent increase | Significant increase | No significant increase | No significant increase |
| Apoptosis (e.g., Caspase-3/7 activity) | Induction of apoptosis | Induction of apoptosis | No significant induction | No significant induction |
| Cell Cycle Arrest | G2/M phase arrest | G2/M phase arrest | No significant arrest | No significant arrest |
| WRN Protein Levels | Degradation of WRN protein | Complete absence of WRN protein | No significant change | Complete absence of WRN protein |
Experimental Protocols
CRISPR-Cas9 Mediated Knockout of WRN in MSI-H Cancer Cells
This protocol describes the generation of a stable WRN knockout cell line using CRISPR-Cas9 technology to validate the on-target effects of Hro-761.
a. Cell Line Selection:
-
MSI-H Cell Lines: HCT116, SW48, LoVo (colorectal cancer)
-
MSS Cell Lines (as negative controls): HT29, SK-CO-1 (colorectal cancer)
b. gRNA Design and Synthesis:
-
Design at least two to three single guide RNAs (sgRNAs) targeting early exons of the WRN gene to ensure the generation of a null allele.
-
Utilize online design tools (e.g., CHOPCHOP, Synthego) to identify gRNAs with high on-target scores and low off-target potential.
-
Synthesize or purchase high-quality, chemically modified sgRNAs.
c. CRISPR-Cas9 Delivery:
-
Method: Electroporation of a ribonucleoprotein (RNP) complex of Cas9 protein and the synthetic sgRNA is recommended for high efficiency and reduced off-target effects.
-
Protocol:
-
Culture the selected MSI-H and MSS cell lines to 70-80% confluency.
-
Assemble the RNP complex by incubating purified Cas9 nuclease with the synthetic sgRNA.
-
Harvest and resuspend the cells in a suitable electroporation buffer.
-
Mix the cells with the RNP complex and electroporate using an optimized protocol for the specific cell line.
-
Plate the electroporated cells for recovery.
-
d. Knockout Validation:
-
Genotypic Analysis:
-
After 48-72 hours, harvest a portion of the cells and extract genomic DNA.
-
Perform PCR amplification of the targeted WRN locus.
-
Use Sanger sequencing and a TIDE (Tracking of Indels by Decomposition) or similar analysis to confirm the presence of insertions and deletions (indels).
-
-
Protein Analysis:
-
Perform Western blotting on the bulk population and single-cell clones to confirm the absence of WRN protein.
-
e. Single-Cell Cloning:
-
Isolate single cells from the validated knockout pool by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.
-
Expand the single-cell clones and further validate the knockout at both the genomic and protein levels.
f. Phenotypic Comparison with Hro-761:
-
Treat the validated WRN knockout clones and the parental cell line with a dose range of Hro-761.
-
Perform the following assays in parallel:
-
Cell Viability Assay: (e.g., CellTiter-Glo®) to compare the dose-response curves.
-
DNA Damage Assay: Immunofluorescence staining for γH2AX to quantify DNA double-strand breaks.
-
Apoptosis Assay: (e.g., Caspase-Glo® 3/7) to measure induction of apoptosis.
-
Cell Cycle Analysis: Flow cytometry with propidium iodide staining.
-
Alternative On-Target Validation Method: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to directly confirm the engagement of a drug with its target protein in a cellular context.
a. Principle: The binding of a ligand (Hro-761) to its target protein (WRN) can increase the protein's thermal stability.
b. Protocol Outline:
-
Culture MSI-H cells and treat with either vehicle (DMSO) or Hro-761 at a saturating concentration.
-
Lyse the cells and heat the lysates to a range of temperatures.
-
Centrifuge to pellet the aggregated, denatured proteins.
-
Analyze the amount of soluble WRN remaining in the supernatant at each temperature by Western blotting.
-
A shift in the melting curve of WRN in the Hro-761-treated samples compared to the vehicle-treated samples indicates direct target engagement.
Comparative Analysis of Target Validation Methods
| Method | Principle | Advantages | Disadvantages |
| CRISPR-Cas9 Knockout | Genetic ablation of the target gene. | Provides definitive evidence of target dependency; allows for direct comparison of pharmacological and genetic effects. | Time-consuming to generate and validate knockout lines; potential for off-target effects. |
| RNA interference (RNAi) | Post-transcriptional silencing of the target gene. | Faster than generating knockout lines. | Often results in incomplete knockdown; potential for off-target effects. |
| Cellular Thermal Shift Assay (CETSA) | Ligand-induced thermal stabilization of the target protein. | Directly demonstrates target engagement in a cellular context; label-free. | Does not provide information on the functional consequences of target engagement; requires a specific antibody for detection. |
| Chemical Proteomics | Affinity-based capture of drug targets. | Can identify direct targets and off-targets in an unbiased manner. | Requires chemical modification of the drug, which may alter its properties; can be technically challenging. |
Visualizations
References
- 1. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of WRN inhibitor HRO761 with synthetic lethality in MSI cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of WRN inhibitor HRO761 with synthetic lethality in MSI cancers [ideas.repec.org]
- 5. Discovery of HRO761, a novel, first-in-class clinical stage WRN inhibitor with potent anti-tumor activity in microsatellite instability high cancers - American Chemical Society [acs.digitellinc.com]
- 6. HRO-761, a novel WRN inhibitor with potent antitumor activity in MSI cancer models | BioWorld [bioworld.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for R 761 (HRO-761)
For researchers, scientists, and drug development professionals handling R 761, also identified as the Werner syndrome RecQ helicase inhibitor HRO-761 (CAS Number: 2869954-34-5), adherence to strict safety and disposal protocols is paramount to ensure a safe laboratory environment and regulatory compliance. This guide provides essential, step-by-step information for the proper management and disposal of this compound.
Hazard Identification and Safety Precautions
Based on available safety data, HRO-761 is classified with the following hazards.[1] Personal protective equipment (PPE) is critical to mitigate exposure risks.
| Hazard Classification | GHS Code | Required Personal Protective Equipment (PPE) |
| Acute toxicity, oral | Category 4 (H302) | Protective gloves, protective clothing, eye protection, face protection. |
| Skin corrosion/irritation | Category 2 (H315) | Protective gloves, protective clothing. |
| Serious eye damage/eye irritation | Category 2A (H319) | Eye protection, face protection. |
| Specific target organ toxicity, single exposure (Respiratory tract irritation) | Category 3 (H335) | Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. |
Experimental Protocols: Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.
Small Spill Protocol:
-
Ensure Proper Ventilation: Work in a well-ventilated area or a chemical fume hood.
-
Wear Appropriate PPE: Don two pairs of nitrile gloves, a lab coat, and safety glasses with side shields.
-
Contain the Spill: Cover the spill with an absorbent, liquid-binding material such as diatomite or a universal binder.
-
Collect the Absorbed Material: Carefully sweep or scoop the contained material into a designated chemical waste container.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with alcohol. Wash the area with soap and water.
-
Dispose of Waste: All contaminated materials, including gloves and wipes, must be disposed of as hazardous waste.
Large Spill Protocol:
-
Evacuate the Area: Immediately alert others and evacuate the immediate vicinity.
-
Restrict Access: Prevent entry to the contaminated area.
-
Seek Assistance: Contact your institution's Environmental Health and Safety (EHS) office or emergency response team.
-
Ventilate the Area: If it is safe to do so, increase ventilation to the room.
Proper Disposal Procedures
The primary directive for the disposal of HRO-761 is to act in accordance with local, state, and federal regulations.[1] The following is a general procedural workflow:
-
Waste Segregation:
-
Solid Waste: Unused or expired HRO-761 powder, and any materials contaminated with the solid compound (e.g., weigh boats, contaminated gloves), should be collected in a clearly labeled, sealed container for solid chemical waste.
-
Liquid Waste: Solutions containing HRO-761 should be collected in a designated, leak-proof container for hazardous liquid waste. Do not mix with other incompatible waste streams.
-
Sharps Waste: Any needles, syringes, or other sharps contaminated with HRO-761 must be disposed of in a designated sharps container.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "HRO-761," and the associated hazards (e.g., "Toxic," "Irritant").
-
Storage: Store waste containers in a designated, secure area, away from incompatible materials, until they are collected by your institution's hazardous waste management service.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of HRO-761 waste.
References
Navigating the Safety and Handling of R 761: A Multi-faceted Identification
The designation "R 761" is associated with at least four distinct chemical or biological entities, each with unique properties, applications, and safety considerations. For researchers, scientists, and drug development professionals, it is crucial to correctly identify the specific "this compound" in use to ensure proper handling, storage, and disposal, as well as to understand its biological context. This guide provides essential safety and logistical information for four identified "this compound" substances: IMP761 , a LAG-3 agonist antibody; HRO761 , a WRN helicase inhibitor; EGb 761 , a standardized extract of Ginkgo biloba; and BGC 20-761 , a 5-HT6 receptor antagonist.
IMP761: A LAG-3 Agonist Antibody for Autoimmune Disease Research
IMP761 is a first-in-class immunosuppressive agonist antibody targeting the Lymphocyte-activation gene-3 (LAG-3), a cell surface inhibitory receptor. It is under investigation for its potential to treat T cell-induced autoimmune diseases by silencing autoimmune memory T cells.[1][2]
Essential Safety and Logistical Information
As IMP761 is a clinical-stage biologic, specific safety data sheets are not publicly available. However, based on its nature as a humanized antibody, standard laboratory practices for handling monoclonal antibodies should be followed.
Personal Protective Equipment (PPE):
| Equipment | Specification |
| Gloves | Nitrile or latex gloves |
| Eye Protection | Safety glasses or goggles |
| Lab Coat | Standard laboratory coat |
Handling and Storage:
-
Store at recommended temperatures, typically 2-8°C for liquid formulations. Avoid freezing.
-
Handle in a biological safety cabinet (BSC) to maintain sterility and prevent contamination.
-
Follow aseptic techniques for all procedures.
Disposal:
-
Dispose of as biohazardous waste in accordance with local, state, and federal regulations.
-
Decontaminate spills with an appropriate disinfectant.
Mechanism of Action and Signaling Pathway
IMP761 acts as an agonist to the LAG-3 receptor on activated T cells.[1] By binding to LAG-3, it enhances its natural inhibitory function, leading to the suppression of T cell proliferation and activation.[1][2] This helps to restore immune balance by targeting the root cause of autoimmune responses.[2] The LAG-3 signaling pathway is complex and involves the inhibition of T cell receptor (TCR) signaling.[3][4][5]
Caption: IMP761 agonistic action on the LAG-3 signaling pathway.
Experimental Protocols
Specific experimental protocols for IMP761 are proprietary. However, preclinical studies have involved in vitro assays to measure the inhibition of peptide-induced T cell proliferation and activation of human primary T cells.[1][2] In vivo studies have utilized delayed-type hypersensitivity (DTH) models in cynomolgus macaques to assess immunosuppressive effects.[6]
HRO761: A WRN Helicase Inhibitor for Cancer Research
HRO761 is a potent and selective allosteric inhibitor of Werner syndrome RecQ helicase (WRN).[7][8][9][10] It is being investigated for its anti-tumor activity in cancers with microsatellite instability (MSI).[8][9][10]
Essential Safety and Logistical Information
Personal Protective Equipment (PPE): [11]
| Equipment | Specification |
| Gloves | Protective gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side-shields or goggles |
| Respiratory Protection | Dust mask or respirator if handling powder |
| Lab Coat | Standard laboratory coat |
Hazard Information: [11]
| Hazard | GHS Classification |
| Acute toxicity, oral | Category 4 (Harmful if swallowed) |
| Skin corrosion/irritation | Category 2 (Causes skin irritation) |
| Serious eye damage/irritation | Category 2A (Causes serious eye irritation) |
| Specific target organ toxicity | Category 3 (May cause respiratory irritation) |
Handling and Storage:
-
Store as a powder at -20°C for up to 3 years.[12]
-
Solutions in DMSO can be stored at -80°C for up to 6 months.[12][13]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[11]
-
Use only in a well-ventilated area.[11]
Disposal:
-
Dispose of contents and container in accordance with local, regional, and national regulations.[11]
Mechanism of Action and Signaling Pathway
HRO761 binds to an allosteric site at the interface of the D1 and D2 helicase domains of the WRN protein, locking it in an inactive conformation.[7][8][9] This inhibition of WRN's helicase activity leads to DNA damage, particularly in MSI cancer cells, which are dependent on WRN for survival.[8][10] The accumulation of DNA damage triggers a DNA damage response (DDR), leading to cell cycle arrest and apoptosis in these cancer cells.[10] The WRN protein is involved in various DNA repair and maintenance pathways, including homologous recombination and telomere maintenance.[14][15][16]
Caption: HRO761 inhibition of WRN helicase leading to apoptosis.
Experimental Protocols
Detailed experimental protocols are often specific to the research being conducted. However, studies involving HRO761 have utilized the following methodologies:
-
Biochemical Assays: ATPase assays to determine the IC50 value of the inhibitor.[10]
-
Cell-Based Assays: Growth inhibition (GI50) assays in MSI and microsatellite-stable (MSS) cell lines to assess selective anti-proliferative effects.[13]
-
In Vivo Studies: Oral administration of HRO761 in mouse xenograft models derived from MSI cancer cells to evaluate tumor growth inhibition.[10]
EGb 761: A Standardized Ginkgo Biloba Extract
EGb 761 is a well-characterized and standardized extract of Ginkgo biloba leaves, containing flavonoid glycosides and terpene lactones. It is widely used in the symptomatic treatment of mild to moderate dementia and other cognitive impairments.[1][17][18][19]
Essential Safety and Logistical Information
EGb 761 is generally considered safe and well-tolerated.[18][19][20][21][22]
Personal Protective Equipment (PPE):
-
Standard laboratory PPE (gloves, eye protection, lab coat) is recommended when handling the pure extract or its formulations in a research setting.
Handling and Storage:
-
Store in a cool, dry place, protected from light.
-
Follow the manufacturer's instructions for specific storage conditions.
Disposal:
-
Dispose of in accordance with standard laboratory procedures for non-hazardous chemical waste, unless otherwise specified by local regulations.
Mechanism of Action
The therapeutic effects of EGb 761 are attributed to its multi-faceted mechanism of action, which includes:
-
Antioxidant and Free-Radical Scavenging Properties: The flavonoid components of the extract help to neutralize reactive oxygen species, protecting cells from oxidative damage.[1][23][24][25]
-
Improved Cerebral Blood Flow: The terpenoid components, particularly ginkgolides, inhibit platelet-activating factor, leading to improved microcirculation in the brain.[23]
-
Neuroprotection: EGb 761 has been shown to protect neurons from apoptosis and Aβ-induced neurotoxicity.[17][24]
-
Mitochondrial Function: It can improve mitochondrial function and ATP production.[1]
-
Neurotransmitter Modulation: It can influence various neurotransmitter systems, including the cholinergic, serotonergic, and dopaminergic pathways.[23]
Experimental Protocols
Given its long history of use, a wide range of experimental protocols involving EGb 761 have been published. These include:
-
In Vitro Studies: Assessing its protective effects against oxidative stress and neurotoxicity in neuronal cell cultures.[24]
-
Animal Studies: Using animal models of cognitive impairment to evaluate its effects on learning and memory.
-
Clinical Trials: Randomized, placebo-controlled, double-blind, multi-center trials in patients with mild cognitive impairment or dementia.[19][20]
BGC 20-761: A 5-HT6 Receptor Antagonist
BGC 20-761 is a selective and high-affinity antagonist of the 5-HT6 serotonin receptor. It has been studied for its potential to enhance memory and reverse cognitive deficits in preclinical models.
Essential Safety and Logistical Information
Personal Protective Equipment (PPE):
-
A safety data sheet is available and should be consulted. Standard PPE including gloves, eye protection, and a lab coat is recommended.
Handling and Storage:
-
Store at +4°C for short-term storage or as recommended by the supplier.
-
Solutions can be prepared in DMSO or ethanol.
Disposal:
-
Dispose of in accordance with local regulations for chemical waste.
Mechanism of Action and Signaling Pathway
BGC 20-761 exerts its effects by blocking the 5-HT6 receptor.[26] This receptor is primarily expressed in the central nervous system and is involved in the modulation of various neurotransmitter systems, including acetylcholine and glutamate, which are crucial for cognitive function.[27] The 5-HT6 receptor is positively coupled to the adenylyl cyclase/cAMP pathway via Gαs protein.[28] Antagonism of this receptor is thought to enhance cognitive processes.[29][30]
Caption: BGC 20-761 antagonism of the 5-HT6 receptor pathway.
Experimental Protocols
Research with BGC 20-761 has primarily involved:
-
In Vivo Animal Models: Studies in rats to assess its ability to reverse scopolamine-induced amnesia and enhance memory consolidation in social and visuospatial memory tasks.
-
Behavioral Screens: Use in high-throughput behavioral screens to identify neuroactive compounds.[31]
Disclaimer: This information is intended for educational and informational purposes only and does not constitute professional medical or safety advice. Always consult the relevant Safety Data Sheet (SDS) and follow established laboratory safety protocols when handling any chemical or biological substance.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. cusabio.com [cusabio.com]
- 4. Frontiers | LAG3’s Enigmatic Mechanism of Action [frontiersin.org]
- 5. Molecular Pathways and Mechanisms of LAG-3 in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding LAG-3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 9. researchgate.net [researchgate.net]
- 10. HRO-761, a novel WRN inhibitor with potent antitumor activity in MSI cancer models | BioWorld [bioworld.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. oaepublish.com [oaepublish.com]
- 15. Roles of Werner Syndrome Protein in Protection of Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Ginkgo biloba extract EGb 761® in the symptomatic treatment of mild-to-moderate dementia: a profile of its use | springermedizin.de [springermedizin.de]
- 18. dovepress.com [dovepress.com]
- 19. Efficacy and safety of a once-daily formulation of Ginkgo biloba extract EGb 761 in dementia with neuropsychiatric features: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Efficacy and safety of Ginkgo biloba extract EGb 761 in mild cognitive impairment with neuropsychiatric symptoms: a randomized, placebo-controlled, double-blind, multi-center trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Efficacy and safety of a Ginkgo biloba extract | Public Health Nutrition | Cambridge Core [cambridge.org]
- 22. nursingcenter.com [nursingcenter.com]
- 23. What is the mechanism of EGb-761? [synapse.patsnap.com]
- 24. Ginkgo biloba Extract in Alzheimer’s Disease: From Action Mechanisms to Medical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Ginkgo biloba extract (EGb 761) and CNS functions: basic studies and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. 1H-Indole-3-ethanamine, 5-methoxy-N,N-dimethyl-2-phenyl- | 17375-63-2 | Benchchem [benchchem.com]
- 27. The 5-HT6 receptor interactome: New insight in receptor signaling and its impact on brain physiology and pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. academic.oup.com [academic.oup.com]
- 30. academic.oup.com [academic.oup.com]
- 31. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
